Zosuquidar trihydrochloride
説明
特性
分子式 |
C32H34Cl3F2N3O2 |
|---|---|
分子量 |
637.0 g/mol |
IUPAC名 |
1-[4-[(2S,4R)-3,3-difluoro-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl]piperazin-1-yl]-3-quinolin-5-yloxypropan-2-ol;trihydrochloride |
InChI |
InChI=1S/C32H31F2N3O2.3ClH/c33-32(34)29-22-7-1-3-9-24(22)31(25-10-4-2-8-23(25)30(29)32)37-17-15-36(16-18-37)19-21(38)20-39-28-13-5-12-27-26(28)11-6-14-35-27;;;/h1-14,21,29-31,38H,15-20H2;3*1H/t21?,29-,30+,31?;;; |
InChIキー |
ZPFVQKPWGDRLHL-HFUWVQDBSA-N |
異性体SMILES |
C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5[C@H]6[C@H](C6(F)F)C7=CC=CC=C47.Cl.Cl.Cl |
正規SMILES |
C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5C6C(C6(F)F)C7=CC=CC=C47.Cl.Cl.Cl |
製品の起源 |
United States |
Foundational & Exploratory
Zosuquidar Trihydrochloride: A Deep Dive into its Mechanism of Action as a P-glycoprotein Inhibitor
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
[City, State] – Zosuquidar (B1662489) trihydrochloride, a potent and selective third-generation inhibitor of P-glycoprotein (P-gp), stands as a critical tool in the ongoing battle against multidrug resistance (MDR) in oncology. This technical guide provides an in-depth exploration of the core mechanism of action of Zosuquidar, offering valuable insights for researchers, scientists, and drug development professionals. Zosuquidar works by directly targeting and inhibiting the P-gp efflux pump, a key player in the development of resistance to a wide array of chemotherapeutic agents.[1][2][3]
Core Mechanism: Inhibition of P-glycoprotein
Zosuquidar functions as a non-competitive inhibitor of P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter superfamily.[3] P-gp is an ATP-dependent efflux pump that actively transports various structurally and functionally diverse compounds out of cells, including a majority of cancer therapeutics.[4][5] This action reduces the intracellular concentration of cytotoxic drugs, rendering them ineffective and leading to multidrug resistance.[1][5][6]
Zosuquidar exhibits high-affinity binding to the transmembrane region of P-gp.[3] Cryo-electron microscopy studies have revealed that two molecules of Zosuquidar bind within a central, enclosed pocket of P-gp, spanning almost the entire width of the lipid membrane.[7] This binding event is stabilized by interactions with key amino acid residues, including tyrosine Y953.[7] Upon binding, Zosuquidar locks the transporter in an occluded, non-functional conformation.[3][7] This conformational trapping prevents the necessary structural changes required for ATP hydrolysis and subsequent drug efflux, effectively shutting down the pump's activity.[3]
Signaling Pathways Influencing P-glycoprotein Expression
The expression of P-glycoprotein is regulated by various cell signaling pathways. While Zosuquidar's primary mechanism is the direct inhibition of existing P-gp pumps, understanding the pathways that control P-gp expression is crucial for a comprehensive approach to overcoming MDR. Key signaling pathways implicated in the regulation of P-gp expression include:
-
PI3K/Akt Pathway: This pathway is known to positively regulate the expression of P-gp.[4][8]
-
MAPK Signaling Pathways: The mitogen-activated protein kinase (MAPK) signaling network, which includes the ERK, p38 MAPK, and JNK pathways, plays a complex role in P-gp regulation.[4][5][9] The MAPK/ERK pathway is generally associated with positive regulation of P-gp, while the p38 MAPK pathway can negatively regulate its expression.[4] The JNK pathway has been reported to be involved in both positive and negative regulation.[4]
-
NF-κB Pathway: This pathway can be activated by MAPK signaling and directly up-regulate P-gp expression by binding to the MDR1 gene promoter.[5]
-
p53: The tumor suppressor protein p53 typically downregulates P-gp.[5] Mutations in p53 can lead to enhanced P-gp activity.[5]
Quantitative Data Summary
The potency of Zosuquidar as a P-gp inhibitor has been quantified in numerous studies. The following tables summarize key inhibitory and cytotoxic concentration data.
| Parameter | Value | Assay Conditions | Reference |
| Ki | 59 nM | Cell-free assay | [10][11][12] |
| IC50 (P-gp Inhibition) | 79 nM | Etoposide (B1684455) efflux in Caco-2 cells | [13] |
| IC50 (P-gp Inhibition) | 417 ± 126 nM | Calcein-AM assay in MDCKII-MDR1 cells | [14] |
| Cell Line | P-gp Expression | IC50 of Daunorubicin (µM) | IC50 of Daunorubicin with 0.3 µM Zosuquidar (µM) | Reversal Fold | Reference |
| K562 | Low | 0.2 | Not specified | Not applicable | [15] |
| K562/DOX | High | >50 | 1.1 ± 0.4 | >45.5 | [15][16] |
| HL60 | Low | Not specified | Not specified | Not applicable | [15] |
| HL60/DNR | High | Not specified | Not specified | Not specified | [15][16] |
| CCRF-CEM | Drug-sensitive | 6 µM | Not specified | Not applicable | [10] |
| CEM/VLB100 | MDR | 7 µM | Not specified | Not applicable | [10] |
| P388 | Drug-sensitive | 15 µM | Not specified | Not applicable | [10] |
| P388/ADR | MDR | 8 µM | Not specified | Not applicable | [10] |
| MCF7 | Drug-sensitive | 7 µM | Not specified | Not applicable | [10] |
| MCF7/ADR | MDR | 15 µM | Not specified | Not applicable | [10] |
| 2780 | Drug-sensitive | 11 µM | Not specified | Not applicable | [10] |
| 2780AD | MDR | 16 µM | Not specified | Not applicable | [10] |
Visualizing the Mechanism and Related Pathways
To visually represent the complex processes involved, the following diagrams have been generated using the DOT language.
Caption: Zosuquidar binds to and inhibits the P-glycoprotein efflux pump.
Caption: Key signaling pathways that regulate the expression of P-glycoprotein.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of Zosuquidar's mechanism of action.
P-glycoprotein ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by P-gp, which is coupled to drug transport, and how it is affected by an inhibitor.[3][17]
Objective: To determine the effect of Zosuquidar on the ATP hydrolysis activity of P-gp.
Materials:
-
Membrane vesicles from cells overexpressing P-gp (e.g., High Five insect cells or HEK293 cells).[18][19]
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM ouabain, 1 mM EGTA).
-
ATP regenerating system (e.g., 5 mM phosphoenolpyruvate (B93156) and 3.6 units/mL pyruvate (B1213749) kinase).[11]
-
ATP.
-
Zosuquidar.
-
Sodium orthovanadate (a known P-gp ATPase inhibitor).
-
Reagents for detecting inorganic phosphate (B84403) (Pi).
Protocol:
-
Prepare membrane vesicles containing P-gp.
-
Incubate the membrane vesicles (8-10 µg protein) in the assay buffer.[11]
-
Add varying concentrations of Zosuquidar or a vehicle control to the reaction mixture.
-
Initiate the reaction by adding a final concentration of 3 mM ATP.[11]
-
Incubate the reaction at 37°C for a defined period (e.g., 20-90 minutes).[11]
-
Stop the reaction by adding a solution to halt enzymatic activity (e.g., sodium dodecyl sulfate).
-
Measure the amount of inorganic phosphate (Pi) released using a colorimetric assay.
-
The vanadate-sensitive ATPase activity is calculated as the difference between the Pi released in the absence and presence of sodium orthovanadate.
-
Plot the percentage of basal ATPase activity against the Zosuquidar concentration to determine the IC50.
Rhodamine 123 Efflux Assay
This cell-based assay measures the ability of a compound to inhibit the P-gp-mediated efflux of a fluorescent substrate, Rhodamine 123.[20][21]
Objective: To assess the P-gp inhibitory activity of Zosuquidar by measuring the intracellular accumulation of Rhodamine 123.
Materials:
-
P-gp overexpressing cells (e.g., K562/ADR, NCI/ADR-RES) and their parental drug-sensitive cell line.[1]
-
Cell culture medium.
-
Rhodamine 123 stock solution (in DMSO).
-
Zosuquidar stock solution (in DMSO).
-
Phosphate-buffered saline (PBS).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader or flow cytometer.
Protocol:
-
Seed the P-gp overexpressing and parental cells into a 96-well plate and culture until they form a confluent monolayer.[20]
-
Prepare serial dilutions of Zosuquidar in cell culture medium. The final DMSO concentration should be kept low (e.g., ≤ 0.5%) to avoid cytotoxicity.[20]
-
Remove the culture medium from the cells and wash the monolayers twice with warm PBS.[20]
-
Add the Zosuquidar dilutions (or vehicle control) to the respective wells and pre-incubate at 37°C for 30-60 minutes.[1][20]
-
Add Rhodamine 123 to all wells to a final concentration of approximately 5 µM.[20]
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) in the dark.
-
Remove the loading solution and wash the cells twice with ice-cold PBS to stop the efflux.
-
Add fresh assay buffer to each well.
-
Measure the intracellular fluorescence using a fluorescence plate reader or by flow cytometry.
-
An increase in intracellular fluorescence in the presence of Zosuquidar indicates inhibition of P-gp-mediated efflux. Calculate the IC50 value from the dose-response curve.
Calcein-AM Efflux Assay
Similar to the Rhodamine 123 assay, this method uses a fluorogenic substrate, Calcein-AM, to measure P-gp activity.[14]
Objective: To quantify the P-gp inhibitory potency of Zosuquidar.
Materials:
-
P-gp overexpressing cells (e.g., MDCKII-MDR1).[14]
-
Calcein-AM stock solution (in DMSO).
-
Zosuquidar.
-
Assay buffer.
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader.
Protocol:
-
Seed cells in a 96-well plate and grow to confluency.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of Zosuquidar for 15-30 minutes at 37°C.[20]
-
Add Calcein-AM to each well to a final concentration of approximately 0.25-1 µM.[20]
-
Incubate at 37°C for 15-30 minutes in the dark.[20]
-
Wash the cells twice with ice-cold PBS.[20]
-
Add fresh assay buffer to each well.
-
Measure the intracellular fluorescence (Excitation: ~494 nm, Emission: ~517 nm).[20]
-
Increased fluorescence corresponds to P-gp inhibition. Determine the IC50 from the resulting data.
References
- 1. dntp-mixture.com [dntp-mixture.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. benchchem.com [benchchem.com]
- 4. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 5. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 6. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 7. Structure of a zosuquidar and UIC2-bound human-mouse chimeric ABCB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. P-glycoprotein - Wikiwand [wikiwand.com]
- 9. Signal transduction pathways and transcriptional mechanisms of ABCB1/Pgp-mediated multiple drug resistance in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. ashpublications.org [ashpublications.org]
- 13. Oral etoposide and zosuquidar bioavailability in rats: Effect of co-administration and in vitro-in vivo correlation of P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combinational Inhibition of P-Glycoprotein-Mediated Etoposide Transport by Zosuquidar and Polysorbate 20 [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. P-gp Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 18. P-glycoprotein Inhibition Service | Evotec [evotec.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. aacrjournals.org [aacrjournals.org]
Zosuquidar Trihydrochloride: A Technical Guide to a Third-Generation P-glycoprotein Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zosuquidar (B1662489) trihydrochloride (formerly LY335979, RS-33295-198) is a potent and selective third-generation inhibitor of P-glycoprotein (P-gp), a key transporter protein implicated in multidrug resistance (MDR) in oncology.[1][2] This technical guide provides an in-depth overview of Zosuquidar trihydrochloride, including its chemical properties, mechanism of action, preclinical and clinical data, and detailed experimental protocols. The information is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel cancer therapeutics and strategies to overcome drug resistance.
Chemical and Physical Properties
Zosuquidar is a difluorocyclopropyl quinoline (B57606) derivative.[2] Its chemical structure is distinct from earlier generations of P-gp inhibitors, contributing to its high potency and selectivity.
| Property | Value | Reference |
| Chemical Formula | C32H31F2N3O2 · 3HCl | [3][4] |
| Molecular Weight | 637.0 g/mol | [4] |
| CAS Number | 167465-36-3 | [4][5] |
| Synonyms | LY335979, RS 33295-198 | [4][6] |
| Appearance | (Not explicitly found in search results) | |
| Solubility | Soluble in water (5 mg/mL with ultrasound), DMSO (10 mg/mL), and Ethanol (10 mg/mL) | [4][7] |
Mechanism of Action
This compound functions as a non-competitive inhibitor of P-glycoprotein (also known as MDR1 or ABCB1).[8] P-gp is an ATP-dependent efflux pump that actively transports a wide range of cytotoxic agents out of cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.[8] Zosuquidar binds to P-gp with high affinity, with reported Ki and Kd values of 59 nM and 79 nM, respectively, effectively blocking the transporter's function.[6] This inhibition restores the intracellular accumulation and cytotoxicity of chemotherapeutic drugs that are P-gp substrates.[8] Notably, Zosuquidar has minimal inhibitory effects on other MDR-associated proteins like MRP1 and MRP2.[1]
Figure 1: Zosuquidar inhibits P-gp mediated drug efflux, leading to increased intracellular chemotherapy concentration and subsequent cancer cell death.
Preclinical Data
In Vitro Efficacy
Zosuquidar has demonstrated potent reversal of P-gp-mediated multidrug resistance across a variety of cancer cell lines. Concentrations as low as 50 to 100 nM are effective in modulating P-gp-mediated resistance.[9][10]
| Cell Line | Chemotherapeutic Agent | Fold Reversal of Resistance | Zosuquidar Concentration | Reference |
| K562/DOX (Doxorubicin-resistant) | Daunorubicin (B1662515) (DNR) | >45.5-fold enhancement of cytotoxicity | 0.3 µM | [6][7] |
| P388/ADR (Doxorubicin-resistant) | Doxorubicin (B1662922) | Significant potentiation | 30 mg/kg (in vivo) | [6] |
| Various MDR cell lines | Vinblastine, Doxorubicin, Etoposide, Paclitaxel | Sensitivity restored | 0.1 µM | [4] |
The IC50 values of Zosuquidar alone are generally in the micromolar range, indicating low intrinsic cytotoxicity.[6][11]
| Cell Line | IC50 (µM) |
| CCRF-CEM | 6 |
| CEM/VLB100 | 7 |
| P388 | 15 |
| P388/ADR | 8 |
| MCF7 | 7 |
| MCF7/ADR | 15 |
| 2780 | 11 |
| 2780AD | 16 |
| UCLA-P3 | >5 |
| UCLA-P3.003VLB | >5 |
| Data sourced from MedChemExpress.[6][11] |
In Vivo Efficacy
In murine syngeneic and xenograft models of P-gp-mediated drug resistance, Zosuquidar effectively restored the antitumor activity of co-administered chemotherapeutics.[9][10] For instance, in mice with P388/ADR tumors, the combination of Zosuquidar (30 mg/kg) and doxorubicin (1 mg/kg) resulted in a significant increase in survival compared to doxorubicin alone.[6]
Clinical Development
This compound has been evaluated in multiple Phase I and II clinical trials, administered both orally and intravenously, in patients with advanced malignancies, including acute myeloid leukemia (AML) and non-Hodgkin's lymphoma.[1][9][10][12][13]
Pharmacokinetics and Drug Interactions
A key advantage of Zosuquidar observed in clinical trials is its minimal impact on the pharmacokinetics of co-administered chemotherapeutic agents like doxorubicin and vincristine (B1662923).[9][12][14] This is a significant improvement over earlier P-gp inhibitors that often altered the metabolism and clearance of other drugs. Zosuquidar's own pharmacokinetics were also not significantly affected by concurrent chemotherapy.[9][15]
| Clinical Trial (Combination Therapy) | Effect of Zosuquidar on Co-administered Drug's Pharmacokinetics | Reference |
| Oral Zosuquidar + Doxorubicin | Little to no effect on doxorubicin myelosuppression or pharmacokinetics. | [9][15] |
| Intravenous Zosuquidar + Doxorubicin | Modest decrease in clearance (17-22%) and increase in AUC (15-25%) of doxorubicin at Zosuquidar doses >500 mg. | [10][16] |
| Oral Zosuquidar + CHOP | No significant effect on doxorubicin pharmacokinetics; moderate effects on vincristine pharmacokinetics. | [12][14] |
Safety and Tolerability
The safety profile of Zosuquidar depends on the route of administration.
-
Oral Administration: Neurotoxicity, characterized by cerebellar dysfunction, hallucinations, and palinopsia, was found to be the dose-limiting toxicity.[1][9][15] The maximum tolerated dose for a schedule of every 12 hours for 4 days was determined to be 300 mg/m².[15]
-
Intravenous Administration: Zosuquidar is generally well-tolerated when administered intravenously.[10] In a Phase I trial with doxorubicin, no dose-limiting toxicity was observed up to 640 mg/m² of Zosuquidar.[10][16][17]
Clinical Efficacy
While some clinical trials have demonstrated effective P-gp inhibition in surrogate markers (e.g., natural killer cells) and promising remission rates in AML, a large randomized, placebo-controlled trial (ECOG 3999) in older patients with newly diagnosed AML did not show an improvement in outcome with the addition of Zosuquidar to standard chemotherapy.[6][10][13]
Experimental Protocols
In Vitro P-gp Inhibition Assay (Rhodamine 123 Efflux)
This assay measures the function of P-gp by quantifying the efflux of the fluorescent substrate Rhodamine 123. Inhibition of P-gp leads to increased intracellular accumulation of Rhodamine 123.
Methodology:
-
Cell Preparation: Harvest P-gp-expressing cells (e.g., CD56+ natural killer cells from patient blood, or a resistant cell line) and wash with appropriate buffer.[9][13]
-
Incubation with Zosuquidar: Pre-incubate the cells with varying concentrations of this compound or a vehicle control for a specified time (e.g., 10-30 minutes) at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to the cell suspension and incubate for a further period (e.g., 30-60 minutes) at 37°C to allow for substrate uptake.
-
Efflux Period: Wash the cells to remove extracellular Rhodamine 123 and resuspend in fresh medium with or without Zosuquidar. Incubate for an efflux period (e.g., 1-2 hours) at 37°C.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. Increased fluorescence in the Zosuquidar-treated cells compared to the control indicates inhibition of P-gp-mediated efflux.
Figure 2: Workflow for assessing P-gp inhibition using a Rhodamine 123 efflux assay.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the ability of Zosuquidar to reverse resistance to a chemotherapeutic agent by measuring cell viability.
Methodology:
-
Cell Seeding: Seed multidrug-resistant cells (e.g., K562/DOX) and their drug-sensitive parental line in 96-well plates and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of a chemotherapeutic agent (e.g., daunorubicin) in the presence or absence of a fixed, non-toxic concentration of this compound (e.g., 0.3 µM).[7][13]
-
Incubation: Incubate the plates for a period that allows for multiple cell divisions (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.[6][7]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 values (the concentration of chemotherapeutic agent that inhibits cell growth by 50%) with and without Zosuquidar.
Conclusion
This compound is a well-characterized, potent, and selective P-glycoprotein inhibitor that has been extensively studied in both preclinical and clinical settings. While it has shown the ability to effectively inhibit P-gp and chemosensitize cancer cells in vitro and in vivo, its clinical success has been limited. The lack of significant alteration of the pharmacokinetics of co-administered drugs represents a major advancement over previous generations of P-gp inhibitors. The data and protocols presented in this guide offer a valuable resource for the ongoing research into overcoming multidrug resistance in cancer. Further investigation may focus on patient populations with confirmed P-gp overexpression and combination with newer generations of cytotoxic agents to fully realize the therapeutic potential of P-gp inhibition.
References
- 1. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 2. Facebook [cancer.gov]
- 3. GSRS [precision.fda.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Zosuquidr.3hcl (ly335979) | C32H32ClF2N3O2 | CID 54612642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Zosuquidar - Wikipedia [en.wikipedia.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Clinical effects and P-glycoprotein inhibition in patients with acute myeloid leukemia treated with this compound, daunorubicin and cytarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phase I/II trial of a P-glycoprotein inhibitor, Zosuquidar.3HCl trihydrochloride (LY335979), given orally in combination with the CHOP regimen in patients with non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A phase I trial of a potent P-glycoprotein inhibitor, Zosuquidar.3HCl trihydrochloride (LY335979), administered orally in combination with doxorubicin in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Phase I trial of a potent P-glycoprotein inhibitor, this compound (LY335979), administered intravenously in combination with doxorubicin in patients with advanced malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Zosuquidar Trihydrochloride: A Technical Guide for Multidrug Resistance Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Zosuquidar (B1662489) trihydrochloride (LY335979), a potent and specific third-generation inhibitor of P-glycoprotein (P-gp/ABCB1), for its application in multidrug resistance (MDR) research. This document details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, provides detailed experimental protocols, and visualizes complex processes to facilitate a deeper understanding of its utility in overcoming cancer chemoresistance.
Introduction to Zosuquidar and Multidrug Resistance
Multidrug resistance remains a significant hurdle in the effective treatment of cancer.[1][2] One of the primary mechanisms underlying this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which functions as a drug efflux pump.[1][2] P-gp actively removes a wide array of structurally and functionally diverse chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and diminishing their cytotoxic effects.[1][2][3]
Zosuquidar trihydrochloride is a highly potent and selective, non-competitive inhibitor of P-glycoprotein.[4][5] Developed to circumvent the limitations of earlier P-gp inhibitors, which were often plagued by low potency, lack of specificity, and undesirable pharmacokinetic interactions, Zosuquidar offers a valuable tool for both basic and clinical research aimed at reversing P-gp-mediated MDR.[6][7] In vitro studies have consistently demonstrated that Zosuquidar can restore the sensitivity of MDR cancer cells to various chemotherapeutic drugs at nanomolar concentrations.[6][8]
Mechanism of Action
Zosuquidar functions by directly binding to P-glycoprotein and inhibiting its ATP-dependent efflux activity.[9] This inhibition is highly specific to P-gp, with minimal effects on other ABC transporters like multidrug resistance-associated protein 1 (MRP1) and breast cancer resistance protein (BCRP).[10][11] By blocking the pump function of P-gp, Zosuquidar effectively increases the intracellular accumulation and retention of chemotherapeutic agents that are P-gp substrates, thereby restoring their cytotoxic efficacy in resistant cancer cells.[9] Recent research also suggests that Zosuquidar can promote antitumor immunity by inducing the autophagic degradation of PD-L1, a key immune checkpoint protein, through a mechanism dependent on its interaction with ABCB1.[12]
Figure 1: Zosuquidar inhibits the P-gp efflux pump, increasing intracellular chemotherapy concentration.
Quantitative Data on Zosuquidar's Efficacy
The following tables summarize key quantitative data from various studies, highlighting the potency and efficacy of Zosuquidar in reversing P-gp-mediated multidrug resistance.
Table 1: In Vitro P-gp Inhibition and Cytotoxicity Reversal
| Cell Line | Chemotherapeutic Agent | Zosuquidar Concentration | Effect | Reference |
| CEM/VLB100 | Vinblastine, Doxorubicin (B1662922), Etoposide, Paclitaxel | 0.1 µM | Fully restored sensitivity | [2] |
| K562/DOX, HL60/DNR | Daunorubicin (B1662515) | 0.3 µM | Enhanced cytotoxicity | [13] |
| P388/ADR | Doxorubicin | 30 mg/kg (in vivo) | Significantly increased survival | [14] |
| Various MDR cell lines | - | 5-16 µM (72h) | Cytotoxic as a single agent | [14][15] |
| P-gp active cell lines | Daunorubicin (DNR) | 0.3 µM (48h) | Enhanced cytotoxicity | [14][15] |
| MDCKII-MDR1 | Calcein-AM | IC50 of 6.56 ± 1.92 nM (spike method) | P-gp inhibition | [16] |
Table 2: Key Pharmacological Values
| Parameter | Value | Reference |
| P-glycoprotein Ki | 59 nM | [14][17] |
| Effective in vitro concentration for P-gp modulation | 50-100 nM | [6][8] |
| Concentration for complete resistance reversal in highly resistant cells | 0.1 - 0.5 µM | [18] |
Table 3: Clinical Trial Data on P-gp Inhibition
| Patient Population | Key Finding | Reference |
| Acute Myeloid Leukemia (AML) | Zosuquidar infusion led to rapid inhibition of P-gp mediated efflux in CD56+ NK cells (median 95% inhibition). | [19] |
| AML | The median IC50 for daunorubicin decreased significantly in the presence of Zosuquidar (from 247 ng/mL to 153 ng/mL). | [19] |
| Advanced Malignancies | Higher plasma concentrations of Zosuquidar were associated with greater P-gp inhibition in natural killer cells. | [20] |
| AML | A mean Zosuquidar blood level of 132 ng/mL resulted in a mean P-gp inhibition of 93%. | [21] |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to assess the efficacy of Zosuquidar in overcoming MDR.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a cytotoxic drug required to inhibit cell growth by 50% (IC50) in the presence and absence of Zosuquidar.
Materials:
-
MDR and parental (drug-sensitive) cancer cell lines
-
Complete cell culture medium
-
This compound
-
Chemotherapeutic agent
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 2-propanol/0.04 N HCl)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the chemotherapeutic agent.
-
Zosuquidar Co-treatment: To one set of plates, add a fixed, non-toxic concentration of Zosuquidar (e.g., 0.3 µM).[13] Add the vehicle control (e.g., DMSO) to the other set.
-
Incubation: Add the chemotherapeutic agent dilutions to the wells and incubate for 48-72 hours.[14][15][22]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[22]
-
Solubilization: Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.[22]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values for the chemotherapeutic agent with and without Zosuquidar. The Resistance Modifying Factor (RMF) can be calculated as: RMF = IC50 (chemotherapeutic alone) / IC50 (chemotherapeutic + Zosuquidar).[13]
Figure 2: Step-by-step workflow for conducting a cytotoxicity assay to evaluate Zosuquidar's efficacy.
P-glycoprotein Function Assay (Rhodamine 123 or Calcein-AM Efflux)
This assay measures the ability of Zosuquidar to inhibit the efflux of fluorescent P-gp substrates, such as Rhodamine 123 or Calcein-AM, from MDR cells.
Materials:
-
MDR and parental cancer cell lines
-
Phenol-free cell culture medium
-
This compound
-
Rhodamine 123 or Calcein-AM
-
Flow cytometer or fluorescence plate reader
-
Ice-cold Hanks' Balanced Salt Solution (HBSS)
Protocol (using Calcein-AM and Flow Cytometry):
-
Cell Preparation: Resuspend cells to a concentration of 5 x 10^5 cells/mL in phenol-free medium.[18]
-
Zosuquidar Incubation: Incubate the cells with the desired concentration of Zosuquidar (e.g., 0.25-0.50 µM) for 45 minutes at 37°C in the dark.[18]
-
Calcein-AM Loading: Add Calcein-AM to a final concentration of 0.01 µM and incubate for an additional 5-10 minutes.[18]
-
Wash: Centrifuge the cells and wash with fresh, phenol-free medium to remove extracellular Calcein-AM.[18]
-
Flow Cytometry: Analyze the intracellular fluorescence of the cells using a flow cytometer. An increase in fluorescence in Zosuquidar-treated MDR cells compared to untreated MDR cells indicates inhibition of P-gp-mediated efflux.
Signaling Pathways and Logical Relationships
Zosuquidar's primary interaction is with the P-gp transporter. However, its downstream effects on cellular processes, particularly in the context of overcoming drug resistance, can be visualized.
Figure 3: Logical flow demonstrating how Zosuquidar counteracts the mechanism of multidrug resistance.
Conclusion
This compound is a powerful and specific tool for researchers investigating P-glycoprotein-mediated multidrug resistance. Its high potency and selectivity make it an ideal agent for in vitro and in vivo studies aimed at elucidating the mechanisms of MDR and for preclinical evaluation of strategies to overcome chemoresistance. The data and protocols presented in this guide offer a solid foundation for the effective utilization of Zosuquidar in advancing cancer research and drug development.
References
- 1. biotin-hpdp.com [biotin-hpdp.com]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. [PDF] Modulation of P-glycoprotein by this compound. | Semantic Scholar [semanticscholar.org]
- 5. In Vivo Reversal of P-Glycoprotein-Mediated Drug Resistance in a Breast Cancer Xenograft and in Leukemia Models Using a Novel, Potent, and Nontoxic Epicatechin EC31 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ClinPGx [clinpgx.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medkoo.com [medkoo.com]
- 10. The “specific” P-glycoprotein inhibitor zosuquidar (LY335979) also weakly inhibits human organic cation transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modulation of P-glycoprotein but not MRP1- or BCRP-mediated drug resistance by LY335979 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Zosuquidar Promotes Antitumor Immunity by Inducing Autophagic Degradation of PD‐L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Zosuquidar restores drug sensitivity in P-glycoprotein expressing acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. Combinational Inhibition of P-Glycoprotein-Mediated Etoposide Transport by Zosuquidar and Polysorbate 20 | MDPI [mdpi.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. benchchem.com [benchchem.com]
- 19. Clinical effects and P-glycoprotein inhibition in patients with acute myeloid leukemia treated with this compound, daunorubicin and cytarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A phase I trial of a potent P-glycoprotein inhibitor, Zosuquidar.3HCl trihydrochloride (LY335979), administered orally in combination with doxorubicin in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. selleckchem.com [selleckchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Early Studies of Zosuquidar (B1662489) as a P-glycoprotein Inhibitor
Introduction
Multidrug resistance (MDR) remains a significant impediment to the success of chemotherapy in oncology. A primary mechanism underlying this phenomenon is the overexpression of the ATP-binding cassette (ABC) transporter protein P-glycoprotein (P-gp), encoded by the MDR1 (ABCB1) gene. P-gp functions as an ATP-dependent efflux pump, actively expelling a wide range of structurally diverse chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and cytotoxic efficacy.[1][2] Zosuquidar (LY335979), a third-generation MDR modulator, was developed as a potent and highly selective inhibitor of P-gp to counteract this resistance mechanism.[3][4] Unlike first and second-generation inhibitors, which were often repurposed drugs with significant off-target effects and pharmacokinetic interactions, Zosuquidar was specifically designed for high affinity and specificity to P-gp, showing minimal inhibition of other ABC transporters like MRP1 or BCRP at clinically relevant concentrations.[4][5][6] This guide provides a detailed overview of the foundational preclinical and early clinical studies that characterized the activity of Zosuquidar.
Core Mechanism of Action
Zosuquidar functions as a non-competitive, high-affinity inhibitor of P-glycoprotein.[2] Early mechanistic studies revealed that it potently inhibits P-gp with a Ki value of approximately 59-60 nM.[7][8] Its inhibitory action is achieved by binding to P-gp and blocking the efflux of cytotoxic drugs, thus restoring their intracellular concentration and sensitizing MDR cancer cells to chemotherapy.[1][9] This was demonstrated in assays showing that Zosuquidar competitively inhibits the photoaffinity labeling of P-gp by the substrate [3H]azidopine, confirming its direct interaction with the transporter.[7] The high selectivity of Zosuquidar for P-gp means it does not significantly interfere with the pharmacokinetics of co-administered chemotherapies, a major drawback of earlier P-gp inhibitors.[3][10]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. In Vivo Reversal of P-Glycoprotein-Mediated Drug Resistance in a Breast Cancer Xenograft and in Leukemia Models Using a Novel, Potent, and Nontoxic Epicatechin EC31 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The “specific” P-glycoprotein inhibitor zosuquidar (LY335979) also weakly inhibits human organic cation transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zosuquidar, a novel modulator of P-glycoprotein, does not improve the outcome of older patients with newly diagnosed acute myeloid leukemia: a randomized, placebo-controlled trial of the Eastern Cooperative Oncology Group 3999 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. dntp-mixture.com [dntp-mixture.com]
- 10. aacrjournals.org [aacrjournals.org]
Zosuquidar Trihydrochloride: A Technical Guide to its Chemical Properties, Structure, and P-glycoprotein Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zosuquidar (B1662489) trihydrochloride (formerly LY335979) is a potent and specific third-generation inhibitor of P-glycoprotein (P-gp), a crucial ATP-binding cassette (ABC) transporter implicated in multidrug resistance (MDR) in oncology.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of zosuquidar trihydrochloride. Detailed experimental protocols for the evaluation of its P-gp inhibitory activity are provided, along with a summary of its key quantitative data. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, oncology, and drug development.
Chemical Properties and Structure
This compound is a synthetic, non-toxic modulator of P-gp. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | (αR)-4-[(1aα,6α,10bα)-1,1-difluoro-1,1a,6,10b-tetrahydrodibenzo[a,e]cyclopropa[c]cyclohepten-6-yl]-α-[(5-quinolinyloxy)methyl]-1-piperazineethanol, trihydrochloride | [3] |
| Molecular Formula | C₃₂H₃₁F₂N₃O₂ · 3HCl | [4] |
| Molecular Weight | 636.99 g/mol | [4] |
| CAS Number | 167465-36-3 | [4] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO (to 50 mM) and water (5 mg/mL with sonication). | [4][5] |
| SMILES | C1CN(CCN1C--INVALID-LINK--O)[C@H]4C5=CC=CC=C5[C@@H]6[C@H]4C6(F)F.Cl.Cl.Cl | |
| InChI | InChI=1S/C32H31F2N3O2.3ClH/c33-32(34)29-22-7-1-3-9-24(22)31(25-10-4-2-8-23(25)30(29)32)37-17-15-36(16-18-37)19-21(38)20-39-28-13-5-12-27-26(28)11-6-14-35-27;;;/h1-14,21,29-31,38H,15-20H2;3*1H/t21-,29-,30+,31-;;;/m1.../s1 |
Mechanism of Action: P-glycoprotein Inhibition
P-glycoprotein is a transmembrane efflux pump that utilizes the energy from ATP hydrolysis to expel a wide range of xenobiotics, including many chemotherapeutic agents, from the cell.[6] Overexpression of P-gp is a common mechanism by which cancer cells develop multidrug resistance, leading to treatment failure.[6]
Zosuquidar is a highly potent and selective inhibitor of P-gp.[7] It functions by binding to the transporter, which inhibits its ATPase activity and locks it in a conformation that is unable to efflux substrates.[1] This inhibition leads to an increased intracellular concentration of chemotherapeutic drugs in resistant cancer cells, thereby restoring their sensitivity to treatment.[1][7]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity and cytotoxicity of this compound.
Table 1: P-glycoprotein Inhibitory Activity
| Parameter | Cell Line/System | Value | Reference(s) |
| Ki | P-glycoprotein | 59 nM | [5] |
| IC₅₀ | P-glycoprotein | 1.2 nM | [7] |
| IC₅₀ | Inhibition of Nelfinavir transport (Caco-2 cells) | 0.02 µM | [5] |
| Effective Concentration | In vitro P-gp modulation | 50 - 100 nM | [4] |
| Effective Concentration | Reversal of drug resistance (P388/ADR, MCF7/ADR, 2780AD) | 0.1 - 0.5 µM | [4] |
Table 2: In Vitro Cytotoxicity (IC₅₀)
| Cell Line | IC₅₀ (µM) | Reference(s) |
| CCRF-CEM | 6 | [5] |
| CEM/VLB100 | 7 | [5] |
| P388 | 15 | [5] |
| P388/ADR | 8 | [5] |
| MCF7 | 7 | [5] |
| MCF7/ADR | 15 | [5] |
| 2780 | 11 | [5] |
| 2780AD | 16 | [5] |
| UCLA-P3 | >5 | [5] |
| UCLA-P3.003VLB | >5 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the P-gp inhibitory effects of zosuquidar.
P-gp ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by P-gp in the presence and absence of zosuquidar.
Materials:
-
Membrane vesicles from cells overexpressing P-gp
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM DTT)
-
ATP
-
Zosuquidar
-
Sodium orthovanadate (P-gp inhibitor control)
-
Phosphate (B84403) detection reagent (e.g., malachite green-based)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare membrane vesicles from P-gp overexpressing cells.
-
In a 96-well plate, add the membrane vesicles to the assay buffer.
-
Add zosuquidar at various concentrations. Include a positive control (e.g., verapamil) and a negative control (vehicle). For determining P-gp specific ATPase activity, include wells with sodium orthovanadate.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm for malachite green).
-
Calculate the amount of inorganic phosphate released by comparing to a standard curve. P-gp ATPase activity is determined as the vanadate-sensitive portion of the total ATPase activity.[8][9]
Cytotoxicity Assay (MTT Assay)
This assay determines the ability of zosuquidar to sensitize multidrug-resistant cancer cells to chemotherapeutic drugs.
Materials:
-
MDR and parental (sensitive) cancer cell lines
-
Complete cell culture medium
-
Zosuquidar
-
Chemotherapeutic agent (e.g., doxorubicin (B1662922), paclitaxel)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed MDR and parental cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the chemotherapeutic agent in the presence or absence of a fixed, non-toxic concentration of zosuquidar.
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[10]
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[4][10]
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[4]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6][10]
-
Plot cell viability against drug concentration to determine the IC₅₀ of the chemotherapeutic agent with and without zosuquidar. A decrease in the IC₅₀ in the presence of zosuquidar indicates reversal of multidrug resistance.[1]
Rhodamine 123 Efflux Assay (Flow Cytometry)
This assay measures the function of P-gp by quantifying the efflux of the fluorescent substrate Rhodamine 123.
Materials:
-
Parental and P-gp overexpressing cell lines
-
Complete cell culture medium
-
Rhodamine 123
-
Zosuquidar
-
Flow cytometer
Procedure:
-
Harvest and wash the cells, then resuspend them in culture medium at a concentration of 1 x 10⁶ cells/mL.[10]
-
Pre-incubate the cells with or without a specific concentration of zosuquidar (or a vehicle control) for 30 minutes at 37°C.[10]
-
Add Rhodamine 123 to a final concentration of 1 µg/mL and incubate for 30-60 minutes at 37°C to allow for substrate loading.[10]
-
Wash the cells with ice-cold PBS to remove excess Rhodamine 123.[10]
-
Resuspend the cells in fresh, pre-warmed medium (with or without zosuquidar/vehicle) and incubate at 37°C for 1-2 hours to allow for efflux.[10]
-
Analyze the intracellular fluorescence of the cells using a flow cytometer. A higher fluorescence intensity in the zosuquidar-treated cells compared to the control indicates inhibition of P-gp-mediated efflux.[10]
Pharmacokinetic Properties
Clinical studies have investigated the pharmacokinetic profile of zosuquidar. In a Phase I trial, zosuquidar was administered intravenously over 48 hours in combination with doxorubicin.[3] The results showed that at doses exceeding 500 mg, there was a modest decrease in the clearance (17-22%) and a modest increase in the area under the curve (15-25%) of doxorubicin.[3] Another Phase I trial with oral administration of zosuquidar in combination with doxorubicin found that zosuquidar did not significantly affect doxorubicin's myelosuppression or pharmacokinetics.[11]
Conclusion
This compound is a well-characterized, potent, and specific inhibitor of P-glycoprotein. Its ability to reverse multidrug resistance has been demonstrated in numerous preclinical studies. The data and experimental protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals working on strategies to overcome MDR in cancer and other diseases. While clinical trials have been conducted, further research is warranted to fully elucidate its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. The “specific” P-glycoprotein inhibitor zosuquidar (LY335979) also weakly inhibits human organic cation transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase I trial of a potent P-glycoprotein inhibitor, this compound (LY335979), administered intravenously in combination with doxorubicin in patients with advanced malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. Zosuquidar (LY-335979) trihydrochloride | TargetMol [targetmol.com]
- 9. selleck.co.jp [selleck.co.jp]
- 10. benchchem.com [benchchem.com]
- 11. aacrjournals.org [aacrjournals.org]
Zosuquidar Trihydrochloride's High-Affinity Binding to P-glycoprotein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of Zosuquidar (B1662489) trihydrochloride to P-glycoprotein (P-gp), a key transporter protein implicated in multidrug resistance (MDR) in cancer. Zosuquidar is a potent and specific third-generation P-gp inhibitor that has been extensively studied for its ability to reverse MDR. This document details the quantitative binding data, experimental methodologies for its determination, and the molecular interactions governing this high-affinity binding.
Quantitative Binding Affinity Data
Zosuquidar trihydrochloride exhibits a high binding affinity for P-glycoprotein, as evidenced by its low nanomolar inhibition constant (Kᵢ) and half-maximal inhibitory concentration (IC₅₀) values obtained from various in vitro assays. These values underscore its potency as a P-gp inhibitor.
| Parameter | Value (nM) | Assay Type | Cell Line/System |
| Kᵢ | 59 | [³H]azidopine photoaffinity labeling competition | Cell-free assay |
| Kᵢ | 60 | Cell-free assay | Not specified |
| IC₅₀ | 1.2 | P-gp inhibition | HL60/VCR |
| IC₅₀ | 6.56 ± 1.92 | Calcein-AM assay (spike method) | MDCKII-MDR1 |
| IC₅₀ | 417 ± 126 | Calcein-AM assay (serial dilution) | MDCKII-MDR1 |
Note: The significant difference in IC₅₀ values from the Calcein-AM assay highlights the importance of the experimental method, with the "spike method" likely providing a more accurate measure of potency by minimizing nonspecific binding of zosuquidar to labware.[1]
Mechanism of Action: Competitive Inhibition of P-gp
Zosuquidar functions as a competitive inhibitor of P-gp.[2] It binds to the central binding pocket of the transporter, a site also utilized by various chemotherapeutic agents. Cryo-electron microscopy studies have revealed that two molecules of zosuquidar can bind within this pocket, effectively locking the transporter in an occluded conformation. This prevents the ATP-dependent conformational changes necessary for substrate efflux, thereby inhibiting the pump's activity.[3]
The inhibition of P-gp's ATPase activity is a key aspect of zosuquidar's mechanism. By binding to P-gp, zosuquidar prevents the hydrolysis of ATP, which provides the energy for drug transport. This leads to the accumulation of chemotherapeutic drugs within cancer cells, restoring their cytotoxic effects.
Experimental Protocols
Accurate determination of zosuquidar's binding affinity to P-gp relies on precise and well-controlled experimental protocols. The following sections detail the methodologies for key assays used in these evaluations.
[³H]Azidopine Photoaffinity Labeling for Kᵢ Determination
This competitive binding assay is a gold standard for determining the inhibition constant (Kᵢ) of a P-gp inhibitor. It utilizes a radiolabeled photoaffinity analog, [³H]azidopine, which covalently binds to P-gp upon UV irradiation.
Protocol:
-
Membrane Preparation: Isolate crude membranes from cells overexpressing P-gp (e.g., CEM/VLB₁₀₀).
-
Incubation: In a light-protected environment, incubate the P-gp-containing membranes with a fixed concentration of [³H]azidopine and varying concentrations of this compound in a suitable buffer at room temperature.
-
Photolabeling: Expose the samples to a high-intensity UV light source (e.g., 254 nm) on ice for a defined period (e.g., 10 minutes) to induce covalent cross-linking of [³H]azidopine to P-gp.
-
Quenching: Stop the reaction by adding a quenching solution.
-
SDS-PAGE and Autoradiography: Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Analysis: Visualize the radiolabeled P-gp band by autoradiography and quantify the band intensity. The concentration of zosuquidar that inhibits 50% of the [³H]azidopine binding (IC₅₀) is determined.
-
Kᵢ Calculation: The Kᵢ is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of [³H]azidopine and Kᴅ is its dissociation constant.
P-glycoprotein ATPase Activity Assay for IC₅₀ Determination
This assay measures the effect of zosuquidar on the ATP hydrolysis rate of P-gp, providing a functional measure of its inhibitory activity.
Protocol:
-
Membrane Vesicle Preparation: Prepare membrane vesicles from cells overexpressing P-gp (e.g., High-Five insect cells).
-
Assay Setup: In a 96-well plate, add the membrane vesicles to an assay buffer containing MgCl₂, sodium azide, ouabain, EGTA, and an ATP regenerating system (phosphoenolpyruvate and pyruvate (B1213749) kinase).
-
Zosuquidar Addition: Add varying concentrations of this compound to the wells. Include a positive control (e.g., verapamil) and a negative control (vehicle). To determine the P-gp specific ATPase activity, a set of wells should contain sodium orthovanadate, a potent inhibitor of P-type ATPases.
-
Reaction Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 90 minutes).
-
Phosphate (B84403) Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., malachite green assay).
-
Data Analysis: The P-gp specific ATPase activity is the difference between the total ATPase activity and the vanadate-insensitive activity. Plot the percentage of P-gp ATPase activity against the zosuquidar concentration to determine the IC₅₀ value.
Cellular Cytotoxicity (MTT) Assay for Functional Assessment
This cell-based assay determines the ability of zosuquidar to reverse P-gp-mediated multidrug resistance by measuring its effect on the cytotoxicity of a chemotherapeutic agent.
Protocol:
-
Cell Seeding: Seed multidrug-resistant (P-gp overexpressing) and parental (sensitive) cells in 96-well plates and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of a P-gp substrate chemotherapeutic drug (e.g., doxorubicin) in the presence or absence of a fixed, non-toxic concentration of this compound (e.g., 0.1 - 0.5 µM).
-
Incubation: Incubate the cells for a period that allows for the cytotoxic effects of the drug to manifest (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol (B130326) solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot cell viability (as a percentage of the untreated control) against the concentration of the chemotherapeutic agent to generate dose-response curves. The IC₅₀ values for the chemotherapeutic agent in the presence and absence of zosuquidar are then determined. A significant decrease in the IC₅₀ in the presence of zosuquidar indicates the reversal of multidrug resistance.
P-glycoprotein Regulatory Signaling Pathways
While zosuquidar directly inhibits P-gp, the expression of P-gp itself is regulated by various signaling pathways that are often dysregulated in cancer. Understanding these pathways provides context for the therapeutic application of P-gp inhibitors.
Several key signaling pathways have been implicated in the regulation of P-gp expression, including:
-
PI3K/Akt Pathway: Activation of this pathway can lead to increased transcription of the ABCB1 gene (encoding P-gp).
-
MAPK/ERK Pathway: This pathway is also generally associated with the positive regulation of P-gp expression.
-
NF-κB Pathway: The transcription factor NF-κB can directly bind to the promoter of the ABCB1 gene and upregulate its expression.
-
p53: The tumor suppressor p53 can downregulate P-gp expression. Mutations in p53, common in cancer, can lead to increased P-gp levels.
References
An In-depth Technical Guide to Zosuquidar and the ABCB1 Transporter
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ATP-binding cassette (ABC) transporter, subfamily B, member 1 (ABCB1), also known as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MDR1), is a transmembrane efflux pump notorious for its role in conferring multidrug resistance (MDR) in cancer cells. By actively extruding a wide variety of chemotherapeutic agents, ABCB1 reduces intracellular drug concentrations, thereby diminishing their cytotoxic efficacy. Zosuquidar (B1662489) (LY335979) is a potent and specific third-generation inhibitor of ABCB1 that has been extensively studied for its ability to reverse MDR. This technical guide provides a comprehensive overview of the core aspects of Zosuquidar and its interaction with the ABCB1 transporter, including its mechanism of action, detailed experimental protocols for its characterization, and a summary of key quantitative data. Furthermore, this guide visualizes the complex biological pathways and experimental workflows using detailed diagrams to facilitate a deeper understanding for researchers in the field of drug development and oncology.
Introduction to ABCB1 and Zosuquidar
The ABCB1 transporter is an integral membrane protein that utilizes the energy of ATP hydrolysis to transport a diverse range of substrates across the cell membrane.[1] Its expression in various tissues, including the liver, kidney, intestine, and the blood-brain barrier, plays a crucial role in detoxification and the regulation of xenobiotic absorption, distribution, and elimination.[2] In the context of oncology, the overexpression of ABCB1 in tumor cells is a major mechanism of acquired resistance to chemotherapy.[3]
Zosuquidar is a cyclopropyldibenzosuberane derivative that acts as a non-competitive inhibitor of ABCB1.[4] It binds with high affinity to the transporter, locking it in a conformation that is incompatible with substrate transport and ATP hydrolysis.[5][6] Unlike earlier generations of ABCB1 inhibitors, Zosuquidar exhibits high specificity and potency with fewer off-target effects.[7]
Mechanism of Action of Zosuquidar
Zosuquidar inhibits ABCB1-mediated drug efflux by directly binding to the transporter. Cryo-electron microscopy studies have revealed that two molecules of Zosuquidar bind within the central cavity of ABCB1, spanning the entire width of the lipid membrane.[8][9] This binding event stabilizes the transporter in an occluded conformation, preventing the conformational changes necessary for substrate translocation and ATP hydrolysis.[6][8] This dual-molecule binding mechanism distinguishes inhibitors like Zosuquidar from transport substrates, which typically bind as a single molecule in the substrate-binding pocket.[10] While Zosuquidar potently inhibits the basal ATPase activity of wild-type ABCB1, mutations in the inhibitor-binding "L-site" can paradoxically cause Zosuquidar to stimulate ATPase activity, highlighting the complexity of its interaction with the transporter.[11]
Recent research has also uncovered a novel mechanism of action for Zosuquidar, demonstrating its ability to promote the autophagic degradation of PD-L1 by enhancing its interaction with ABCB1 and causing its retention in the endoplasmic reticulum.[12] This suggests a potential role for Zosuquidar in cancer immunotherapy beyond its function as an MDR reversal agent.
Quantitative Data on Zosuquidar's Interaction with ABCB1
The potency and efficacy of Zosuquidar have been quantified in numerous studies. The following tables summarize key quantitative data, including IC50 values for the inhibition of drug efflux and ATPase activity, EC50 values for the stimulation of ATPase activity in mutant transporters, and Ki values for binding affinity.
Table 1: IC50 Values for Zosuquidar Inhibition of ABCB1
| Parameter | Cell Line/System | Substrate/Condition | IC50 Value (µM) | Reference(s) |
| Rhod-2, AM Efflux Inhibition | Wild-Type P-gp | Rhod-2, AM | 0.002523 ± 0.0007940 | [11] |
| Rhod-2, AM Efflux Inhibition | 5A Mutant P-gp | Rhod-2, AM | 0.38 ± 0.23 | [11] |
| Rhod-2, AM Efflux Inhibition | 8A Mutant P-gp | Rhod-2, AM | 0.32 ± 0.20 | [11] |
| Rhod-2, AM Efflux Inhibition | 9A Mutant P-gp | Rhod-2, AM | 1.2 ± 0.45 | [11] |
| Basal ATPase Activity Inhibition | Wild-Type P-gp | Basal | 0.034 ± 0.0076 | [11] |
| Paclitaxel Cytotoxicity | SW-620/AD300 | Paclitaxel | 0.059 | [1] |
| Metformin Uptake Inhibition | HEK293-OCT1 | Metformin | 7.5 ± 3.7 | [13] |
Table 2: EC50 Values for Zosuquidar Stimulation of ABCB1 ATPase Activity
| Parameter | Cell Line/System | Condition | EC50 Value (µM) | Reference(s) |
| ATPase Activity Stimulation | 5A Mutant P-gp | - | 0.13 ± 0.019 | [11] |
| ATPase Activity Stimulation | 9A Mutant P-gp | - | 0.11 ± 0.023 | [11] |
| ATPase Activity Stimulation | LMNG-solubilized ABCB1 | - | ~0.2 | [8][14] |
Table 3: Ki and Fold-Reversal Values for Zosuquidar
| Parameter | Condition | Value | Reference(s) |
| Ki for P-glycoprotein | 59 nM | [1][7] | |
| Fold-Reversal of Daunorubicin Resistance | K562/DOX cells | >45.5-fold | [1] |
| Fold-Reversal of Pirarubicin Resistance | K562/DOX cells | ~complete reversal at nM doses | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between Zosuquidar and the ABCB1 transporter.
ABCB1 ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by ABCB1 in the presence and absence of Zosuquidar.
-
Materials:
-
Membrane vesicles or purified ABCB1
-
ATPase assay buffer (e.g., 50 mM MES-Tris, pH 6.8, 50 mM KCl, 5 mM sodium azide, 2 mM ouabain, 1 mM EGTA, 2 mM DTT, 10 mM MgCl2)
-
ATP solution
-
Zosuquidar stock solution (in DMSO)
-
Inorganic phosphate (B84403) (Pi) standard solution
-
Molybdate-based colorimetric reagent
-
Microplate reader
-
-
Protocol:
-
Prepare reaction mixtures containing membrane vesicles or purified ABCB1 in ATPase assay buffer.
-
Add varying concentrations of Zosuquidar or vehicle (DMSO) to the reaction mixtures.
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding ATP to a final concentration of 5 mM.
-
Incubate at 37°C for a defined period (e.g., 20-30 minutes) during which the reaction is linear.
-
Stop the reaction by adding the molybdate-based colorimetric reagent.
-
Measure the absorbance at a wavelength of 660 nm using a microplate reader.
-
Generate a standard curve using the Pi standard solution to determine the amount of Pi released.
-
Calculate the specific ATPase activity (nmol Pi/min/mg protein).
-
Plot the ATPase activity as a function of Zosuquidar concentration to determine the IC50 or EC50 value.
-
Fluorescent Substrate Efflux Assay (Rhodamine 123 or Calcein-AM)
This cell-based assay measures the ability of Zosuquidar to inhibit the efflux of a fluorescent ABCB1 substrate.
-
Materials:
-
Parental and ABCB1-overexpressing cell lines
-
Cell culture medium
-
Rhodamine 123 or Calcein-AM stock solution
-
Zosuquidar stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence plate reader
-
-
Protocol:
-
Harvest cells and resuspend them in culture medium at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the cells with varying concentrations of Zosuquidar or vehicle (DMSO) for 30-60 minutes at 37°C.
-
Add the fluorescent substrate (e.g., 1 µM Rhodamine 123 or 0.25 µM Calcein-AM) and incubate for an additional 30-60 minutes at 37°C.
-
Wash the cells with ice-cold PBS to remove extracellular substrate.
-
Resuspend the cells in fresh, pre-warmed medium (with or without Zosuquidar) and incubate for 1-2 hours at 37°C to allow for efflux.
-
Analyze the intracellular fluorescence of the cells using a flow cytometer or fluorescence plate reader.
-
Increased fluorescence intensity in the presence of Zosuquidar indicates inhibition of ABCB1-mediated efflux.
-
Calculate the IC50 value of Zosuquidar for efflux inhibition.
-
Cytotoxicity (MTT) Assay for Reversal of Multidrug Resistance
This assay determines the ability of Zosuquidar to sensitize ABCB1-overexpressing cells to a chemotherapeutic agent.
-
Materials:
-
Parental and ABCB1-overexpressing cancer cell lines
-
Cell culture medium
-
Chemotherapeutic agent (e.g., doxorubicin, paclitaxel)
-
Zosuquidar stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the chemotherapeutic agent in the presence or absence of a fixed, non-toxic concentration of Zosuquidar (e.g., 1 µM).
-
Incubate the plates for 48-72 hours at 37°C.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value of the chemotherapeutic agent in each condition.
-
The fold-reversal of resistance is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of Zosuquidar.
-
Photoaffinity Labeling
This technique is used to identify the binding site of Zosuquidar on ABCB1. It involves using a photo-reactive analog of a competing substrate (e.g., azidopine) that covalently binds to the transporter upon UV irradiation.
-
Materials:
-
Membrane vesicles from ABCB1-overexpressing cells
-
Radiolabeled, photo-reactive probe (e.g., [³H]azidopine)
-
Zosuquidar
-
UV light source (e.g., 365 nm)
-
SDS-PAGE reagents and equipment
-
Autoradiography or phosphorimaging system
-
-
Protocol:
-
Incubate the ABCB1-containing membrane vesicles with the radiolabeled photo-reactive probe in the presence of varying concentrations of Zosuquidar or a vehicle control.
-
Irradiate the samples with UV light to induce covalent cross-linking of the probe to ABCB1.
-
Quench the reaction and solubilize the membrane proteins.
-
Separate the proteins by SDS-PAGE.
-
Detect the radiolabeled ABCB1 band by autoradiography or phosphorimaging.
-
A decrease in the intensity of the radiolabeled band in the presence of Zosuquidar indicates competitive binding to the same or an allosterically linked site.
-
Signaling Pathways and Experimental Workflows
The expression and function of ABCB1 are regulated by complex signaling networks. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involved in ABCB1 regulation and a typical experimental workflow for studying Zosuquidar's effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 5-oxyquinoline derivatives for reversal of multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cryo-EM structures reveal distinct mechanisms of inhibition of the human multidrug transporter ABCB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetics of ABCB1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Zosuquidar, a novel modulator of P-glycoprotein, does not improve the outcome of older patients with newly diagnosed acute myeloid leukemia: a randomized, placebo-controlled trial of the Eastern Cooperative Oncology Group 3999 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure of a zosuquidar and UIC2-bound human-mouse chimeric ABCB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural insights into binding-site access and ligand recognition by human ABCB1 | The EMBO Journal [link.springer.com]
- 10. 9ctc - SapNP reconstituted Human ABCB1 in complex with Zosuquidar and ATP/Mg - Summary - Protein Data Bank Japan [pdbj.org]
- 11. Mutational analysis reveals the importance of residues of the access tunnel inhibitor site to human P‐glycoprotein (ABCB1)‐mediated transport - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Zosuquidar Promotes Antitumor Immunity by Inducing Autophagic Degradation of PD‐L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The “specific” P-glycoprotein inhibitor zosuquidar (LY335979) also weakly inhibits human organic cation transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the History and Development of Zosuquidar Trihydrochloride
Introduction
Zosuquidar (B1662489) trihydrochloride (formerly LY335979, RS-33295-198) is a potent and highly selective third-generation, non-competitive inhibitor of P-glycoprotein (P-gp or ABCB1), a key transporter protein implicated in multidrug resistance (MDR) in cancer. Overexpression of P-gp in tumor cells leads to the active efflux of a wide range of chemotherapeutic agents, reducing their intracellular concentration and rendering them ineffective. Zosuquidar was developed to reverse this resistance and restore the efficacy of anticancer drugs. This guide provides a comprehensive overview of the history, development, mechanism of action, and experimental evaluation of Zosuquidar, intended for researchers, scientists, and drug development professionals.
History and Development
Zosuquidar's journey began with its initial characterization at Syntex Corporation.[1] Following Syntex's acquisition by Roche in 1990, the compound was licensed to Eli Lilly in 1997 for further development.[1] As a third-generation P-gp modulator, Zosuquidar showed significant promise over its predecessors due to its high potency, selectivity, and lack of significant pharmacokinetic interactions with co-administered drugs.[2][3]
Its development progressed through several clinical phases:
-
Preclinical Studies: In vitro studies demonstrated that Zosuquidar concentrations of 50 to 100 nM could effectively reverse P-gp-mediated drug resistance across various cell culture systems.[2][4] Animal xenograft models also confirmed its efficacy in restoring tumor sensitivity to chemotherapy.[2][4]
-
Phase I Clinical Trials: These trials investigated both oral and intravenous formulations of Zosuquidar, alone and in combination with doxorubicin (B1662922), in patients with advanced malignancies.[5][6] The studies established a favorable safety profile, with reversible neurologic toxicities being the most common side effect.[7] Importantly, Zosuquidar showed only a modest impact on the pharmacokinetics of doxorubicin.[4][6]
-
Orphan Drug Status: In 2006, the U.S. Food and Drug Administration (FDA) granted Zosuquidar orphan drug status for the treatment of Acute Myeloid Leukemia (AML).[1]
-
Phase III Clinical Trial (E3999): A large, randomized, placebo-controlled Phase III trial was initiated to evaluate Zosuquidar in older patients with newly diagnosed AML. Despite promising earlier results, the trial, announced in 2010, did not meet its primary endpoint of improving overall survival.[1][7] The remission rate was 51.9% for the Zosuquidar arm versus 48.9% for the placebo arm, a difference that was not statistically significant.[7]
-
Discontinuation: Following the disappointing Phase III results, Eli Lilly discontinued (B1498344) the clinical development of Zosuquidar.[1] The failure was partly attributed to the presence of P-gp-independent mechanisms of drug resistance in the patient population.[7]
Despite its clinical trial outcome, Zosuquidar remains a valuable and widely used tool in preclinical research for studying P-gp function and MDR.[8]
Mechanism of Action
Zosuquidar's primary mechanism is the potent and specific inhibition of the P-glycoprotein efflux pump.
P-glycoprotein (P-gp/ABCB1): P-gp is an ATP-binding cassette (ABC) transporter that utilizes the energy from ATP hydrolysis to pump a broad spectrum of substrates out of cells.[1][9] In cancer, its overexpression on the cell membrane prevents chemotherapeutic drugs from reaching their intracellular targets, conferring a multidrug resistance phenotype.[1][10]
Inhibition by Zosuquidar: Zosuquidar is a non-competitive inhibitor with a high binding affinity for P-gp (Ki = 59 nM).[7][11][12] It binds to a site distinct from the substrate-binding site, locking the transporter in a conformation that prevents drug efflux without being transported itself.[3] This inhibition restores the intracellular concentration of chemotherapeutic agents, thereby resensitizing resistant cancer cells.[1]
Selectivity: A key advantage of Zosuquidar is its high selectivity for P-gp. At therapeutic concentrations, it does not significantly inhibit other important ABC transporters like Multidrug Resistance-Associated Protein 1 (MRP1), MRP2, or Breast Cancer Resistance Protein (BCRP).[5][7][8][13]
Recent Findings: More recent research has uncovered a novel mechanism of action for Zosuquidar. It has been shown to induce the autophagic degradation of Programmed Death-Ligand 1 (PD-L1) by enhancing the interaction between ABCB1 and PD-L1, leading to the retention of PD-L1 in the endoplasmic reticulum and its subsequent degradation.[14] This suggests a potential role for Zosuquidar in cancer immunotherapy.[14]
P-gp mediated drug efflux and its inhibition by Zosuquidar.
Quantitative Data Summary
The following tables summarize key quantitative data on the activity of Zosuquidar from various preclinical studies.
Table 1: In Vitro Cytotoxicity of Zosuquidar
This table shows the concentration of Zosuquidar alone required to inhibit cell growth by 50% (IC50) in various parental and P-gp overexpressing cancer cell lines.
| Cell Line | P-gp Status | IC50 of Zosuquidar (µM) | Reference(s) |
| CCRF-CEM | Parental | 6 | [11][15] |
| CEM/VLB100 | P-gp Overexpressing | 7 | [11][15] |
| P388 | Parental | 15 | [11][15] |
| P388/ADR | P-gp Overexpressing | 8 | [11][15] |
| MCF7 | Parental | 7 | [11][15] |
| MCF7/ADR | P-gp Overexpressing | 15 | [11][15] |
| 2780 | Parental | 11 | [11][15] |
| 2780AD | P-gp Overexpressing | 16 | [11][15] |
Table 2: Reversal of Daunorubicin (DNR) Resistance by Zosuquidar
This table demonstrates Zosuquidar's ability to sensitize P-gp overexpressing cells to the chemotherapeutic agent Daunorubicin (DNR). The Resistance Modifying Factor (RMF) indicates the fold-decrease in the IC50 of DNR in the presence of Zosuquidar.
| Cell Line | P-gp Status | Treatment | IC50 of DNR (µM) | Resistance Modifying Factor (RMF) | Reference(s) |
| HL60 | Parental | Control | 0.05 ± 0.01 | - | [16] |
| Zosuquidar (0.3 µM) | 0.04 ± 0.01 | 1.25 | [16] | ||
| HL60/DNR | P-gp Overexpressing | Control | > 50 | - | [16] |
| Zosuquidar (0.3 µM) | 1.1 ± 0.4 | > 45.5 | [16] | ||
| K562/DOX | P-gp Overexpressing | Control | > 50 | - | [17] |
| Zosuquidar (0.3 µM) | 1.1 ± 0.4 | > 45.5 | [17] |
Experimental Protocols
Accurate validation of Zosuquidar's activity relies on standardized experimental protocols. Detailed methodologies for key assays are provided below.
Cell Viability (Cytotoxicity) Assay using MTT
This assay is used to determine the concentration of a substance that inhibits cell growth by 50% (IC50) and to assess the ability of Zosuquidar to reverse chemoresistance.
Materials:
-
Parental and P-gp overexpressing cell lines
-
Complete cell culture medium
-
Zosuquidar
-
Chemotherapeutic agent (e.g., Daunorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 2-propanol/0.04 N HCl)
-
96-well microplates
-
Microplate reader
Methodology:
-
Cell Seeding: Harvest cells in the logarithmic growth phase. Seed them into 96-well plates at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.[15]
-
Drug Incubation: Treat the cells with varying concentrations of the chemotherapeutic agent, either alone or in combination with a fixed, non-toxic concentration of Zosuquidar (e.g., 0.3 µM).[15][16] Include wells with Zosuquidar alone to confirm its lack of cytotoxicity at the modulating concentration, as well as untreated control wells.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[16][18]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.[16][18]
-
Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent to each well to dissolve the purple formazan crystals.[15][18]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[16] A reference wavelength of 630 nm can be used to reduce background noise.[18]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the drug concentration and use a non-linear regression model to determine the IC50 values. The Resistance Modifying Factor (RMF) is calculated by dividing the IC50 of the chemotherapeutic agent alone in resistant cells by the IC50 in the presence of Zosuquidar.[15]
P-gp Activity Assay using Rhodamine 123 Efflux (Flow Cytometry)
This assay directly measures the function of the P-gp efflux pump by quantifying the retention of the fluorescent P-gp substrate, Rhodamine 123.
Materials:
-
Parental and P-gp overexpressing cell lines
-
Complete cell culture medium
-
Rhodamine 123
-
Zosuquidar
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Methodology:
-
Cell Preparation: Harvest and wash the cells, then resuspend them in culture medium at a concentration of 1 x 10⁶ cells/mL.[16]
-
Inhibitor Pre-incubation: Pre-incubate the cell suspension with or without Zosuquidar (or a vehicle control) for 30 minutes at 37°C.[16]
-
Substrate Loading: Add Rhodamine 123 to a final concentration of 1 µg/mL and incubate for an additional 30-60 minutes at 37°C to allow for substrate uptake.[16]
-
Wash: Wash the cells twice with ice-cold PBS to remove excess extracellular Rhodamine 123.[16]
-
Efflux Period: Resuspend the cell pellet in fresh, pre-warmed medium (containing Zosuquidar or vehicle as in step 2) and incubate at 37°C for 1-2 hours to allow for P-gp-mediated efflux.[16]
-
Flow Cytometry Analysis: Place the samples on ice to stop the efflux. Analyze the intracellular fluorescence of the cells using a flow cytometer. A higher mean fluorescence intensity (MFI) in the Zosuquidar-treated cells compared to the vehicle-treated cells indicates reduced efflux and therefore, potent inhibition of P-gp.[16]
Experimental workflow for validating Zosuquidar's efficacy.
P-gp Regulatory Signaling Pathways
The expression of the ABCB1 gene, which encodes P-gp, is regulated by numerous intracellular signaling pathways. Chronic exposure to chemotherapeutic agents can activate these pathways, leading to the upregulation of P-gp and the development of acquired drug resistance. Key regulatory pathways include:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation and has been shown to positively regulate P-gp expression.[9][19][20]
-
Wnt/β-catenin Pathway: Activation of this developmental pathway has also been linked to the upregulation of P-gp.[9][20]
-
MAPK Pathways: The mitogen-activated protein kinase (MAPK) signaling network, including the ERK, p38, and JNK pathways, is involved in regulating P-gp expression in response to cellular stress.[9][10][19] The ERK pathway is generally associated with positive regulation, while the roles of p38 and JNK can be context-dependent.[9]
-
Transcription Factors: These signaling cascades converge on transcription factors such as NF-κB and AP-1, which can bind to the promoter region of the ABCB1 gene and drive its transcription.[10][19][20]
Signaling pathways regulating P-glycoprotein expression.
Conclusion
Zosuquidar trihydrochloride stands as a landmark compound in the study of multidrug resistance. As a third-generation P-gp inhibitor, it possessed high potency and selectivity, attributes that were extensively validated in preclinical models. While its clinical development was ultimately halted after a Phase III trial in AML failed to demonstrate a survival benefit, the story of Zosuquidar underscores the complexity of overcoming MDR in the clinical setting, where multiple resistance mechanisms often coexist. Today, Zosuquidar continues to serve as an indispensable research tool, enabling scientists to investigate the intricate functions of P-glycoprotein and explore new strategies to combat drug resistance in cancer and other diseases.
References
- 1. Zosuquidar - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. In Vivo Reversal of P-Glycoprotein-Mediated Drug Resistance in a Breast Cancer Xenograft and in Leukemia Models Using a Novel, Potent, and Nontoxic Epicatechin EC31 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 6. A Phase I trial of a potent P-glycoprotein inhibitor, this compound (LY335979), administered intravenously in combination with doxorubicin in patients with advanced malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. The “specific” P-glycoprotein inhibitor zosuquidar (LY335979) also weakly inhibits human organic cation transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 10. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Zosuquidar, a novel modulator of P-glycoprotein, does not improve the outcome of older patients with newly diagnosed acute myeloid leukemia: a randomized, placebo-controlled trial of the Eastern Cooperative Oncology Group 3999 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Zosuquidar Promotes Antitumor Immunity by Inducing Autophagic Degradation of PD‐L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Zosuquidar restores drug sensitivity in P-glycoprotein expressing acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. P-glycoprotein: new insights into structure, physiological function, regulation and alterations in disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Zosuquidar Trihydrochloride: In Vitro Experimental Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zosuquidar (B1662489) trihydrochloride is a potent and selective third-generation inhibitor of P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1.[1][2] P-gp is a transmembrane efflux pump that is overexpressed in many cancer cell lines and contributes to multidrug resistance (MDR) by actively transporting a wide range of chemotherapeutic agents out of the cell.[3] Zosuquidar works by competitively inhibiting this efflux function, thereby increasing the intracellular concentration and efficacy of anticancer drugs.[4] This document provides detailed in vitro experimental protocols for researchers studying the effects of Zosuquidar.
Mechanism of Action
Zosuquidar is a non-competitive inhibitor that binds with high affinity to P-glycoprotein, blocking its ability to efflux substrates.[5] This restores the sensitivity of MDR cancer cells to various chemotherapeutic agents like doxorubicin, paclitaxel, and vinblastine.[4] Recent studies have also suggested that Zosuquidar can modulate the immune system by inducing the autophagic degradation of PD-L1 through its interaction with ABCB1, presenting a novel therapeutic avenue.[6]
Caption: Zosuquidar inhibits P-glycoprotein, leading to increased intracellular drug accumulation and cell death.
Quantitative Data Summary
The following tables summarize key quantitative data for Zosuquidar trihydrochloride from various in vitro studies.
| Parameter | Cell Line(s) | Value | Reference(s) |
| P-gp Inhibition (Ki) | - | 59 nM | [2] |
| Effective Concentration for P-gp Inhibition | Various cancer cell lines | 50 nM - 100 nM | [7][8] |
| Concentration for Complete Resistance Reversal | Highly resistant cell lines | 0.1 µM - 0.5 µM | [7] |
| IC50 for Cytotoxicity (as a single agent) | Drug-sensitive and MDR cell lines | 5 - 16 µM (72h incubation) | [2] |
| IC50 for Rhodamine 123 Efflux Inhibition | Vincristine-resistant HL60/VCR cells | 6.7 nM | [9] |
| IC50 for Daunorubicin Efflux Inhibition | Vincristine-resistant HL60/VCR cells | 20 nM | [9] |
| Chemotherapeutic Agent | Cell Line | Zosuquidar Concentration | Resistance Modifying Factor (RMF)¹ | Reference(s) |
| Daunorubicin | HL60/DNR (P-gp Overexpressing) | 0.3 µM | > 45.5 | [10] |
| Doxorubicin | CHRC5 | 100 - 300 nM | Maximal efficacy observed | [9] |
¹RMF is calculated as the ratio of the IC50 of the drug alone to the IC50 of the drug in the presence of the modulator.[10]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This assay determines the ability of Zosuquidar to potentiate the cytotoxic effects of chemotherapeutic agents in MDR cells.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Protocol:
-
Cell Seeding: Seed P-gp overexpressing cells (e.g., K562/ADR, NCI/ADR-RES) in a 96-well plate at a density of 5,000–10,000 cells/well.[4] Incubate for 24 hours to allow for cell attachment.[11]
-
Drug Incubation: Pre-incubate cells with Zosuquidar at various concentrations (e.g., 0.1–2 µM) for 30–60 minutes.[4] Then, add the chemotherapeutic agent at a range of concentrations. Include controls with the chemotherapeutic agent alone and Zosuquidar alone. Incubate for 48–72 hours.[4][11]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[10]
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the IC50 values from the dose-response curves to determine the fold-reversal of drug resistance.[4]
Drug Accumulation and Efflux Assay (Calcein-AM Assay)
This fluorescence-based assay assesses P-gp function by measuring the retention of Calcein, a fluorescent substrate.[3]
Caption: Workflow for the Calcein-AM P-gp inhibition assay.
Protocol:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a density of 5 x 10⁴ to 1 x 10⁵ cells per well and incubate overnight.[3]
-
Inhibitor Pre-incubation: Remove the culture medium and add Zosuquidar at the desired concentrations (a typical range is 0.1 nM to 10 µM).[3] Incubate at 37°C for 30-60 minutes.[3]
-
Calcein-AM Staining: Add Calcein-AM to a final concentration of 0.01 µM and incubate for an additional 15-30 minutes at 37°C, protected from light.[3][7]
-
Fluorescence Measurement:
-
Plate Reader: Wash the cells twice with ice-cold PBS and add 100 µL of PBS to each well.[3] Measure fluorescence at an excitation of ~485 nm and emission of ~520 nm.[3]
-
Flow Cytometer: Gently detach cells, wash, and resuspend in ice-cold PBS. Analyze the samples on a flow cytometer.[3] An increase in fluorescence in Zosuquidar-treated cells indicates P-gp inhibition.[7]
-
Rhodamine 123 Efflux Assay
This assay also measures P-gp function by quantifying the efflux of the fluorescent substrate Rhodamine 123.[11]
Protocol:
-
Cell Preparation: Resuspend cells at a concentration of 1 x 10⁶ cells/mL.[11]
-
Inhibitor Pre-incubation: Pre-incubate the cells with or without Zosuquidar for 30 minutes at 37°C.[11]
-
Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 1 µg/mL and incubate for 30-60 minutes at 37°C in the dark.[11]
-
Efflux: Wash the cells with ice-cold PBS to remove excess Rhodamine 123.[10] Resuspend the cells in fresh, pre-warmed medium (with or without Zosuquidar) and incubate at 37°C for 1-2 hours to allow for efflux.[10]
-
Analysis: Analyze the intracellular fluorescence using a flow cytometer.[10] Higher fluorescence intensity indicates reduced efflux and therefore, inhibition of P-gp.[10]
P-gp ATPase Activity Assay
This cell-free assay measures the ATP hydrolysis activity of P-gp, which is stimulated by its substrates and can be inhibited by modulators like Zosuquidar.
Protocol:
-
Membrane Preparation: Prepare membrane vesicles from cells overexpressing P-gp.[7]
-
Assay Reaction: Incubate the membrane vesicles in a buffer containing ATP and an ATP regenerating system.[12]
-
Inhibitor Addition: Add Zosuquidar at various concentrations.
-
Phosphate (B84403) Detection: Measure the amount of inorganic phosphate released from ATP hydrolysis. The P-gp ATPase activity is determined as the vanadate-sensitive portion of the total ATPase activity.[12] A decrease in phosphate release in the presence of Zosuquidar indicates inhibition of P-gp ATPase activity.
Troubleshooting and Considerations
-
Cytotoxicity of Zosuquidar: At high concentrations, Zosuquidar itself can be cytotoxic.[2][7] It is crucial to determine the maximum non-toxic concentration for your specific cell line using a cytotoxicity assay.[7]
-
P-gp Expression Levels: Confirm P-gp expression in your cell line using methods like Western blot or flow cytometry with a P-gp specific antibody.[7]
-
Substrate Concentration: Zosuquidar is a competitive inhibitor, so the concentration of the P-gp substrate can influence its effectiveness.[7]
-
Non-specific Adsorption: Zosuquidar can adsorb to labware. To minimize this, consider using low-adhesion plastics and preparing working solutions by "spiking" from a concentrated stock directly into the assay plate.[7][13]
By following these detailed protocols and considering the key parameters, researchers can effectively utilize this compound as a tool to investigate P-glycoprotein function and overcome multidrug resistance in vitro.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. dntp-mixture.com [dntp-mixture.com]
- 5. [PDF] Modulation of P-glycoprotein by this compound. | Semantic Scholar [semanticscholar.org]
- 6. Zosuquidar Promotes Antitumor Immunity by Inducing Autophagic Degradation of PD‐L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Portico [access.portico.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. mdpi.com [mdpi.com]
Application Note: Preparation of Zosuquidar Trihydrochloride Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zosuquidar trihydrochloride is a potent and specific third-generation inhibitor of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR) in cancer cells. Accurate preparation of stock solutions is critical for ensuring reproducible results in both in vitro and in vivo studies. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. Researchers should always refer to the certificate of analysis (CoA) for batch-specific molecular weight.
Table 1: Properties of this compound
| Property | Value | References |
| Molecular Formula | C₃₂H₃₁F₂N₃O₂ • 3HCl | [1] |
| Molecular Weight | 636.99 g/mol | [2] |
| Appearance | Crystalline solid, white to beige powder | [1][3] |
| Purity | ≥97% | |
| Storage (Solid) | -20°C, desiccated | [1][3] |
| Stability (Solid) | ≥ 4 years at -20°C | [1][3] |
Solubility Data
This compound exhibits varying solubility in common laboratory solvents. It is highly soluble in DMSO, moderately soluble in ethanol (B145695) and water, and sparingly soluble in aqueous buffers.[1][3][4] For aqueous applications, it is recommended to first dissolve the compound in ethanol before dilution with the desired buffer.[3] A summary of solubility data is provided in Table 2.
Table 2: Solubility of this compound
| Solvent | Solubility | Notes | References |
| DMSO | Up to 127 mg/mL (~199 mM) | Use fresh, anhydrous DMSO. Sonication may be required. | [2][4][5] |
| Ethanol | ~10 mg/mL | Some sources report insolubility. | [1][3][4] |
| Water | Up to 28 mg/mL | Sonication or warming may be required. | [2][4] |
| Ethanol:PBS (pH 7.2) (1:2) | ~0.33 mg/mL | Dissolve in ethanol first, then dilute with PBS. | [3] |
| DMF | ~10 mg/mL | [1] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials
-
This compound powder (ensure to note the batch-specific molecular weight from the CoA)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) or glass vial
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Workflow Diagram
Caption: Workflow for preparing this compound stock solution.
Procedure
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Tare a sterile vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder (e.g., 1 mg) into the vial. Record the exact weight.
-
Calculation of Solvent Volume: Calculate the volume of DMSO required to achieve the desired concentration (e.g., 10 mM).
-
Formula: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Example Calculation for 1 mg of a 10 mM stock:
-
Mass = 0.001 g
-
Concentration = 0.010 mol/L
-
Molecular Weight = 636.99 g/mol
-
Volume (L) = 0.001 g / (0.010 mol/L * 636.99 g/mol ) = 0.000157 L
-
Volume (µL) = 157 µL
-
-
-
Dissolution: Using a calibrated micropipette, add the calculated volume of fresh, anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. If necessary, use a sonicator for brief intervals to aid dissolution.[2][5] Visually inspect the solution against a light source to ensure there are no visible particulates.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[4][6]
Storage and Stability of Stock Solutions
Proper storage is crucial to maintain the stability of the this compound stock solution. Some sources indicate that the compound is unstable in solution and should be freshly prepared.[2][7]
Table 3: Storage Recommendations for this compound Stock Solutions
| Storage Temperature | Duration | Solvent | References |
| -80°C | Up to 1 year | DMSO | [4][5] |
| -20°C | Up to 1 month | DMSO | [4][6] |
| 4°C | Short term (days to weeks) | Varies | [8] |
| Aqueous Solutions | Not recommended for > 1 day | Aqueous Buffers | [3] |
Note: Always aliquot stock solutions to minimize freeze-thaw cycles, which can lead to degradation of the compound.[4][6]
Safety Precautions
This compound should be handled as a hazardous material.[3] Always wear appropriate personal protective equipment, including a lab coat, gloves, and safety glasses. Avoid ingestion, inhalation, and contact with skin and eyes. Wash hands thoroughly after handling.[3] Refer to the Safety Data Sheet (SDS) for complete safety information.
References
- 1. caymanchem.com [caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Zosuquidar (LY-335979) trihydrochloride | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
Application Notes: Zosuquidar Trihydrochloride Solubility and Handling
Introduction Zosuquidar (B1662489) trihydrochloride (synonyms: LY335979, RS-33295-198) is a potent, third-generation, non-competitive inhibitor of P-glycoprotein (P-gp, also known as MDR1).[1][2] P-gp is an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump, contributing to multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic agents out of the cell.[2] Zosuquidar binds to P-gp with high affinity (Ki ≈ 59-60 nM), blocking this efflux mechanism.[3][4][5] This inhibition restores the intracellular concentration of cytotoxic drugs, thereby resensitizing MDR cancer cells to chemotherapy.[4][6] Given its significance in preclinical and clinical research, accurate preparation of zosuquidar solutions is critical. These application notes provide detailed information on the solubility of zosuquidar trihydrochloride in dimethyl sulfoxide (B87167) (DMSO) and water, along with protocols for solution preparation and a standardized method for solubility determination.
Quantitative Solubility Data
The solubility of this compound can vary between suppliers and based on the specific lot and experimental conditions (e.g., temperature, sonication). The data below, compiled from various sources, should be used as a guideline. It is recommended to perform small-scale solubility tests before preparing large-volume stock solutions.
| Solvent | Reported Solubility (mg/mL) | Reported Solubility (mM) | Notes | Source(s) |
| DMSO | 1 - 127 | 1.57 - 199.37 | A wide range is reported. Sonication is recommended to achieve higher concentrations.[3] Fresh DMSO should be used as moisture can reduce solubility.[4] | [3][4][7][8][9][10][11] |
| Water | 4 - 28 | 7.85 - 44.0 | Sparingly soluble.[7] Warming or sonication is often required to facilitate dissolution.[9][11] | [4][8][9][10][11] |
| Ethanol (B145695) | ~10 | ~15.7 | Soluble.[7] | [7] |
| Ethanol:PBS (pH 7.2) (1:2) | ~0.33 | ~0.52 | For aqueous buffers, dissolving in ethanol first is recommended.[7] | [7] |
Molecular Weight of this compound: 636.99 g/mol [3][6]
Mechanism of Action: P-glycoprotein Inhibition
Zosuquidar functions by directly interacting with the P-glycoprotein efflux pump. In multidrug-resistant cancer cells, P-gp utilizes ATP to actively transport chemotherapeutic drugs out of the cell, lowering their intracellular concentration and reducing their efficacy. Zosuquidar competitively binds to the substrate-binding site of P-gp, preventing the pump from recognizing and effluxing the anticancer drugs.[2][4] This leads to the accumulation of the therapeutic agent within the cancer cell, restoring its cytotoxic effect and overcoming resistance.
Caption: Zosuquidar competitively inhibits the P-gp efflux pump, increasing intracellular chemotherapy concentration and restoring cytotoxicity in resistant cancer cells.
Experimental Protocols
Protocol 1: Preparation of Zosuquidar Stock Solutions
Materials:
-
This compound powder
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
-
Sterile deionized water or PBS
-
Vortex mixer
-
Sonicator (bath or probe type)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
A. Preparation of a 10 mM DMSO Stock Solution:
-
Weighing: Accurately weigh out 6.37 mg of this compound powder and place it into a sterile vial.
-
Solvent Addition: Add 1.0 mL of fresh, anhydrous DMSO to the vial.
-
Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
Sonication: If the solid does not fully dissolve, place the vial in a bath sonicator for 5-10 minutes.[3] Intermittent vortexing can aid dissolution. Avoid overheating the sample.
-
Verification: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (weeks) or -80°C for long-term (months) storage.[3][5] It is often recommended to prepare solutions fresh, as the compound can be unstable in solution.[9][12]
B. Preparation of an Aqueous Stock Solution: Note: Zosuquidar is sparingly soluble in aqueous buffers. Achieving high concentrations can be difficult.
-
Weighing: Accurately weigh the desired amount of this compound powder (e.g., 5 mg for a 5 mg/mL solution) into a sterile vial.
-
Solvent Addition: Add 1.0 mL of sterile deionized water or PBS.
-
Dissolution: Cap the vial and vortex vigorously.
-
Assisted Dissolution: Use an ultrasonic bath to aid dissolution.[9] Gentle warming (e.g., to 37°C) may also be applied, but stability at elevated temperatures should be considered.[11]
-
Alternative Method for Aqueous Buffers: For maximum solubility in aqueous buffers, first dissolve the compound in a minimal amount of ethanol (~10 mg/mL) and then dilute this stock with the aqueous buffer of choice (e.g., to a final 1:2 ratio of ethanol:PBS).[7]
-
Sterilization & Use: If for cell culture use, sterilize the final aqueous solution by passing it through a 0.22 µm syringe filter. Aqueous solutions are less stable and should ideally be prepared fresh for each experiment.[7]
Protocol 2: General Workflow for Kinetic Solubility Determination
This protocol outlines a high-throughput method to estimate the kinetic solubility of a compound like zosuquidar, starting from a DMSO stock solution. This method is common in early drug discovery.
Caption: A generalized workflow for assessing the kinetic aqueous solubility of a compound from a DMSO stock solution.
Methodology:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM), as described in Protocol 1A.
-
Dilution in Aqueous Buffer: In the wells of a 96-well plate, add a small aliquot of the DMSO stock solution to the aqueous buffer of interest (e.g., PBS, pH 7.4). A common final concentration of DMSO is kept low (e.g., 1-5%) to minimize its co-solvent effect.[13]
-
Equilibration/Precipitation: Seal the plate and incubate at room temperature for 1.5 to 2 hours with constant agitation (shaking). This allows the compound to precipitate out of the solution until it reaches its kinetic solubility limit.
-
Separation: Separate the soluble fraction from the precipitate. This is typically achieved by filtering the contents of the plate through a filter plate (e.g., 0.45 µm) into a new collection plate via vacuum.[13] Alternatively, the plate can be centrifuged at high speed, and the supernatant carefully collected.
-
Quantification: The concentration of zosuquidar in the clear filtrate or supernatant is then quantified using an appropriate analytical method, such as HPLC-UV or LC-MS/MS.
-
Calculation: The solubility is determined by comparing the measured concentration against a standard calibration curve prepared from the initial DMSO stock solution.
References
- 1. Portico [access.portico.org]
- 2. Zosuquidar: An Effective Molecule for Intracellular Ca2+ Measurement in P-gp Positive Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zosuquidar (LY-335979) trihydrochloride | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. chembk.com [chembk.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. medkoo.com [medkoo.com]
- 11. ≥98% (HPLC), powder, p-Glycoprotein inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Utilizing Zosuquidar in a Rhodamine 123 Efflux Assay for the Assessment of P-glycoprotein Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) presents a significant hurdle in the effective treatment of various cancers. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps.[1][2][3][4] P-gp actively removes a wide array of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.[1][4][5]
Zosuquidar (B1662489) (LY335979) is a potent and highly selective third-generation, non-competitive inhibitor of P-gp.[1][5][6][7][8] Its specificity for P-gp with minimal off-target effects makes it an invaluable tool for investigating P-gp-mediated resistance and for developing strategies to overcome it.[1][7] The rhodamine 123 efflux assay is a widely used, fluorescence-based method to functionally assess P-gp activity.[9][10][11] Rhodamine 123, a fluorescent dye, is a substrate of P-gp.[10][11] In cells overexpressing P-gp, rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. Inhibition of P-gp by a modulator like Zosuquidar leads to the intracellular accumulation of rhodamine 123 and a corresponding increase in fluorescence, which can be quantified to determine the inhibitory potency of the compound.[12]
These application notes provide a detailed protocol for utilizing Zosuquidar in a rhodamine 123 efflux assay to characterize P-gp inhibition in cancer cell lines.
Data Presentation
Table 1: In Vitro P-gp Inhibitory Activity of Zosuquidar
| Cell Line | Chemotherapeutic Agent | Zosuquidar Concentration (µM) | Fold-enhancement of Cytotoxicity | Reference |
| K562/DOX | Daunorubicin (DNR) | 0.3 | >45.5 | [2] |
| SW-620/AD300 | Paclitaxel | 2 | Not specified, but reversed resistance | [6] |
| P388/ADR | Doxorubicin | 30 mg/kg (in vivo) | Significantly increased survival | [6] |
Table 2: IC50 Values of Zosuquidar in P-gp Overexpressing Cell Lines
| Cell Line | Method | IC50 (nM) | Reference |
| MDCKII-MDR1 | Calcein-AM assay (spike method) | 6.56 ± 1.92 | [13] |
| MDCKII-MDR1 | Calcein-AM assay (serial dilution) | 417 ± 126 | [13] |
Note: IC50 values can vary significantly based on the experimental method and cell line used.
Experimental Protocols
Principle
This protocol describes a cell-based fluorescence assay to measure the inhibition of P-gp-mediated efflux of rhodamine 123 by Zosuquidar. Cells overexpressing P-gp and a parental, low-expressing cell line are used. The cells are loaded with rhodamine 123 in the presence and absence of various concentrations of Zosuquidar. The intracellular fluorescence is then measured using a fluorescence plate reader or flow cytometer. An increase in fluorescence in the P-gp overexpressing cells in the presence of Zosuquidar indicates inhibition of the efflux pump.
Materials
-
P-gp overexpressing cell line (e.g., K562/ADR, NCI/ADR-RES, MCF7/ADR)[1]
-
Parental (sensitive) cell line (e.g., K562, MCF7)[1]
-
Zosuquidar (LY335979)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader or flow cytometer
Stock Solution Preparation
-
Zosuquidar Stock Solution (10 mM): Dissolve Zosuquidar in DMSO to create a 10 mM stock solution. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.[1]
-
Rhodamine 123 Stock Solution (1 mg/mL): Dissolve Rhodamine 123 in DMSO to a concentration of 1 mg/mL. Store protected from light at -20°C.
Experimental Workflow
1. Cell Seeding:
-
Seed the P-gp overexpressing and parental cells into a 96-well black, clear-bottom plate at a density of 5,000–10,000 cells per well.[1]
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
2. Compound Incubation:
-
Prepare serial dilutions of Zosuquidar in complete cell culture medium from the 10 mM stock solution. A typical concentration range to test is 0.1–2 µM.[1] Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.[1]
-
Carefully remove the culture medium from the wells.
-
Add the Zosuquidar dilutions to the appropriate wells. Include wells with medium and 0.1% DMSO as a vehicle control.
-
Pre-incubate the cells with Zosuquidar for 30–60 minutes at 37°C to allow for effective P-gp inhibition.[1]
3. Rhodamine 123 Loading:
-
Prepare a working solution of rhodamine 123 in complete cell culture medium. A final concentration of 5.25 µM has been previously reported.[12]
-
Add the rhodamine 123 working solution to all wells (including controls) and incubate for 30-60 minutes at 37°C, protected from light.[5]
4. Washing and Fluorescence Measurement:
-
After the incubation period, gently aspirate the medium containing rhodamine 123 and Zosuquidar.
-
Wash the cells twice with ice-cold PBS to stop the efflux process.[5]
-
Add a final volume of ice-cold PBS to each well.
-
Measure the intracellular fluorescence using a fluorescence microplate reader. The excitation and emission wavelengths for rhodamine 123 are approximately 505 nm and 529 nm, respectively.[11] Alternatively, cells can be detached and analyzed by flow cytometry.[17]
5. Data Analysis:
-
Subtract the background fluorescence from wells containing only cells and PBS.
-
Normalize the fluorescence intensity of the Zosuquidar-treated wells to the vehicle control.
-
Plot the normalized fluorescence intensity against the log of the Zosuquidar concentration.
-
Calculate the IC50 value, which is the concentration of Zosuquidar that results in a 50% increase in rhodamine 123 accumulation compared to the control.
Visualization
P-gp Efflux Mechanism and Zosuquidar Inhibition
Caption: P-gp mediated efflux of Rhodamine 123 and its inhibition by Zosuquidar.
Experimental Workflow for Rhodamine 123 Efflux Assay
Caption: Step-by-step workflow for the Zosuquidar-Rhodamine 123 efflux assay.
Conclusion
The rhodamine 123 efflux assay is a robust and reliable method for determining the functional activity of P-gp and for evaluating the inhibitory potential of compounds like Zosuquidar. These detailed protocols and application notes provide a comprehensive guide for researchers to effectively implement this assay in their studies on multidrug resistance. The use of Zosuquidar as a specific P-gp inhibitor in this assay can yield valuable insights into the mechanisms of drug resistance and aid in the development of novel therapeutic strategies to overcome it.
References
- 1. dntp-mixture.com [dntp-mixture.com]
- 2. Zosuquidar restores drug sensitivity in P-glycoprotein expressing acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 4. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Zosuquidar, a novel modulator of P-glycoprotein, does not improve the outcome of older patients with newly diagnosed acute myeloid leukemia: a randomized, placebo-controlled trial of the Eastern Cooperative Oncology Group 3999 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Modulation of P-glycoprotein by zosuquidar trihydrochloride. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. The detection of rhodamine 123 efflux at low levels of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Rhodamine 123 - Wikipedia [en.wikipedia.org]
- 16. Powder | Sigma-Aldrich [sigmaaldrich.com]
- 17. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Chemosensitivity using the MTT Assay with Zosuquidar Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp).[1][2] P-gp functions as an efflux pump, actively removing a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy.[1] Zosuquidar trihydrochloride (LY335979) is a potent and specific third-generation inhibitor of P-glycoprotein.[3][4] By inhibiting P-gp, Zosuquidar can restore the sensitivity of resistant cancer cells to chemotherapeutic drugs.[1][2][4]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and metabolic activity.[5][6][7] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[5][6][8] The concentration of these crystals, which is determined spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[5] This application note provides a detailed protocol for using the MTT assay to evaluate the ability of this compound to reverse P-gp-mediated drug resistance in cancer cell lines.
Mechanism of Action
This compound is a selective inhibitor of P-glycoprotein (P-gp), a transporter protein encoded by the MDR1/ABCB1 gene.[2] P-gp is an ATP-dependent efflux pump that actively transports various substrates, including many chemotherapeutic drugs, out of the cell.[1] Zosuquidar binds to P-gp, inhibiting its function and preventing the efflux of these drugs.[1][9] This leads to an increased intracellular accumulation of the chemotherapeutic agent, restoring its cytotoxic effect in resistant cells. In vitro studies have shown that Zosuquidar concentrations of 50 to 100 nM are effective in overcoming P-gp-mediated drug resistance.[3][10]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Cell Line | Value | Reference |
| Ki (P-glycoprotein) | Not Specified | 59 nM | [4] |
| IC50 (DNR Cytotoxicity) | K562/DOX | 0.3 µM (enhances cytotoxicity >45.5-fold) | [4] |
| IC50 (Cytotoxicity Alone, 72h) | CCRF-CEM | 6 µM | [4] |
| IC50 (Cytotoxicity Alone, 72h) | CEM/VLB100 | 7 µM | [4] |
| IC50 (Cytotoxicity Alone, 72h) | P388 | 15 µM | [4] |
| IC50 (Cytotoxicity Alone, 72h) | P388/ADR | 8 µM | [4] |
| IC50 (Cytotoxicity Alone, 72h) | MCF7 | 7 µM | [4] |
| IC50 (Cytotoxicity Alone, 72h) | MCF7/ADR | 15 µM | [4] |
Note: The IC50 values for Zosuquidar alone are relatively high, indicating that its primary utility is as a chemosensitizer rather than a standalone cytotoxic agent.[4]
Experimental Protocols
This protocol is designed to assess the ability of Zosuquidar to sensitize multidrug-resistant cells to a specific chemotherapeutic agent. The experiment will compare the viability of a drug-resistant cell line and its parental, drug-sensitive counterpart when treated with a cytotoxic drug in the presence or absence of Zosuquidar.
Materials and Reagents
-
Drug-sensitive parental cell line (e.g., CCRF-CEM)
-
Drug-resistant P-gp-overexpressing cell line (e.g., CEM/VLB100)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS, 2 mM L-glutamine)
-
This compound
-
Chemotherapeutic agent (P-gp substrate, e.g., Doxorubicin, Paclitaxel)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5][11]
-
Solubilization solution (e.g., 40% (v/v) dimethylformamide, 16% (w/v) SDS, 2% (v/v) glacial acetic acid, pH 4.7; or 100% DMSO)[8][11]
-
Phosphate-buffered saline (PBS), sterile
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm, reference wavelength >650 nm)[5][6]
Experimental Workflow
References
- 1. Zosuquidar - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. broadpharm.com [broadpharm.com]
- 8. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Zosuquidar Trihydrochloride in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zosuquidar trihydrochloride (LY335979) is a potent and specific third-generation inhibitor of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for multidrug resistance (MDR) in cancer cells.[1][2][3] P-gp, encoded by the ABCB1 (or MDR1) gene, functions as an ATP-dependent efflux pump, actively extruding a wide range of chemotherapeutic agents from the cell, thereby reducing their intracellular concentration and therapeutic efficacy.[4][5] Zosuquidar non-competitively binds to P-gp, inhibiting its function and restoring the sensitivity of MDR cells to various anticancer drugs.[1][6] These application notes provide detailed protocols and concentration guidelines for the use of Zosuquidar in cell culture experiments to study and overcome P-gp-mediated multidrug resistance.
Data Presentation
Table 1: Effective Concentrations of this compound for P-gp Inhibition
| Application | Cell Line(s) | Effective Concentration Range | Notes | Reference(s) |
| In vitro P-gp Modulation | Various cancer cell lines | 50 nM - 100 nM | Effective for modulating P-gp-mediated resistance. | [7][8][9] |
| Complete Reversal of Resistance | Highly resistant cell lines (e.g., P388/ADR, MCF7/ADR) | 0.1 µM - 0.5 µM | Required for complete reversal in cells with high P-gp expression. | [2][8] |
| Chemosensitization (Daunorubicin) | K562/DOX, HL60/DNR | 0.3 µM | Significantly enhances the cytotoxicity of daunorubicin. | [3][10][11] |
| P-gp Functional Assays (Calcein-AM) | P-gp overexpressing cells | 250 nM - 500 nM | Used to assess the inhibition of P-gp efflux function. | [8] |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line(s) | IC50 (Zosuquidar alone) | Incubation Time | Notes | Reference(s) |
| CCRF-CEM | 6 µM | 72 hours | Drug-sensitive parental cell line. | [3][10] |
| CEM/VLB100 | 7 µM | 72 hours | Multidrug-resistant cell line. | [3][10] |
| P388 | 15 µM | 72 hours | Drug-sensitive parental cell line. | [3][10] |
| P388/ADR | 8 µM | 72 hours | Multidrug-resistant cell line. | [3][10] |
| MCF7 | 7 µM | 72 hours | Drug-sensitive parental cell line. | [3][10] |
| MCF7/ADR | 15 µM | 72 hours | Multidrug-resistant cell line. | [3][10] |
| 2780 | 11 µM | 72 hours | Drug-sensitive parental cell line. | [3][10] |
| 2780AD | 16 µM | 72 hours | Multidrug-resistant cell line. | [3][10] |
| General Range | 5 µM - 16 µM | 72 hours | Generally exhibits low cytotoxicity at concentrations effective for P-gp inhibition. | [3][8][10] |
Signaling Pathways and Experimental Workflows
P-glycoprotein Efflux Pump Mechanism and Inhibition by Zosuquidar
P-glycoprotein is a transmembrane protein that utilizes ATP hydrolysis to actively transport substrates out of the cell. Zosuquidar inhibits this process, leading to the intracellular accumulation of chemotherapeutic drugs.
Caption: Mechanism of P-gp and its inhibition by Zosuquidar.
P-glycoprotein Expression Signaling Pathways
The expression of P-gp is regulated by various signaling pathways. Understanding these pathways can provide context for experiments involving Zosuquidar.
Caption: Key signaling pathways that regulate P-gp expression.[12][13][14][15][16]
Experimental Workflow for Chemosensitization Assay
This workflow outlines the key steps in determining the ability of Zosuquidar to sensitize multidrug-resistant cells to a chemotherapeutic agent.
Caption: Workflow for a typical chemosensitization experiment.
Experimental Protocols
Protocol 1: Cytotoxicity (MTT) Assay for Chemosensitization
This protocol determines the concentration of a chemotherapeutic agent required to inhibit cell growth by 50% (IC50) in the presence and absence of Zosuquidar.
Materials:
-
Parental (drug-sensitive) and MDR (P-gp overexpressing) cell lines
-
Complete cell culture medium
-
This compound
-
Chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure logarithmic growth during the experiment. Typically, 2,000-10,000 cells per well. Allow cells to adhere for 24 hours.
-
Drug Treatment:
-
Prepare serial dilutions of the chemotherapeutic agent in complete medium.
-
Prepare a fixed, non-toxic concentration of Zosuquidar (e.g., 0.3 µM) in complete medium.[17]
-
Treat cells with the chemotherapeutic agent alone or in combination with Zosuquidar. Include appropriate controls (untreated cells, cells with Zosuquidar alone, and vehicle controls).
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[8][17]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2][8]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[2][8]
-
Absorbance Measurement: Read the absorbance at a test wavelength of 570 nm and a reference wavelength of 630 nm using a microplate reader.[2][8]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration to determine the IC50 values. The Resistance Modifying Factor (RMF) can be calculated as the ratio of the IC50 of the drug alone to the IC50 of the drug in the presence of Zosuquidar.[17]
Protocol 2: P-gp Function Assessment using Rhodamine 123 Efflux Assay (Flow Cytometry)
This assay measures the function of P-gp by quantifying the efflux of the fluorescent substrate Rhodamine 123. Inhibition of P-gp by Zosuquidar results in increased intracellular accumulation of Rhodamine 123.[7][18][19]
Materials:
-
Parental and P-gp overexpressing cell lines
-
Complete cell culture medium
-
Rhodamine 123
-
This compound
-
Flow cytometer
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Preparation: Harvest and wash the cells, then resuspend them in culture medium at a concentration of 1 x 10^6 cells/mL.[17]
-
Zosuquidar Incubation: Pre-incubate the cells with or without the desired concentration of Zosuquidar (or a vehicle control) for 30-60 minutes at 37°C.[17]
-
Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 1 µg/mL and incubate for 30-60 minutes at 37°C, protected from light, to allow for substrate loading.[17][20][21]
-
Efflux Period: Wash the cells with ice-cold PBS to remove excess Rhodamine 123. Resuspend the cells in fresh, pre-warmed medium (with or without Zosuquidar/vehicle) and incubate at 37°C for 1-2 hours to allow for efflux.[17]
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. A higher mean fluorescence intensity (MFI) indicates reduced efflux and, therefore, inhibition of P-gp.
Protocol 3: P-gp Function Assessment using Calcein-AM Retention Assay (Flow Cytometry or Fluorescence Plate Reader)
Calcein-AM is a non-fluorescent, cell-permeable dye that is a substrate of P-gp. Inside the cell, it is converted by esterases into the fluorescent, cell-impermeable Calcein. P-gp inhibition by Zosuquidar leads to increased intracellular Calcein fluorescence.
Materials:
-
Parental and P-gp overexpressing cell lines
-
Phenol-free cell culture medium
-
Calcein-AM
-
This compound
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Preparation: Harvest and resuspend cells to a concentration of 5 x 10^5 cells/mL in a phenol-free medium.[8]
-
Zosuquidar Incubation: Incubate the cells with the desired concentration of Zosuquidar (e.g., 0.25-0.50 µM) for 45 minutes at 37°C in the dark.[8][22]
-
Calcein-AM Loading: Add Calcein-AM to a final concentration of 0.01 µM and incubate for an additional 5-10 minutes.[8]
-
Wash: Centrifuge the cells and wash with fresh, phenol-free medium to remove extracellular Calcein-AM.[8]
-
Fluorescence Measurement: Analyze the intracellular fluorescence using a flow cytometer or a fluorescence plate reader. Increased fluorescence in the presence of Zosuquidar indicates successful P-gp inhibition.
Preparation of this compound Stock Solutions
This compound is soluble in organic solvents such as DMSO and ethanol (B145695).[23] It is sparingly soluble in aqueous buffers.[23]
-
For DMSO stock: Dissolve this compound in DMSO to make a 10 mM to 50 mM stock solution.[24] Store at -20°C.
-
For Ethanol stock: Dissolve this compound in ethanol to a concentration of approximately 10 mg/mL.[23]
-
Working solutions: It is recommended to prepare fresh working solutions from the stock solution for each experiment. Due to its tendency for non-specific adsorption to plastics, a "spiking" method where a concentrated stock is added directly to the cell culture medium is recommended over serial dilutions in aqueous buffers.[8] Aqueous solutions should not be stored for more than one day.[23]
Disclaimer: These protocols are intended for research use only. Please refer to the specific product data sheet for detailed handling and safety information. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
References
- 1. Zosuquidar - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scielo.br [scielo.br]
- 5. redalyc.org [redalyc.org]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Zosuquidar restores drug sensitivity in P-glycoprotein expressing acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 13. P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 15. P-glycoprotein: new insights into structure, physiological function, regulation and alterations in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activation of P-glycoprotein (Pgp)-mediated drug efflux by extracellular acidosis: in vivo imaging with 68Ga-labelled PET tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. apexbt.com [apexbt.com]
- 21. Using Rhodamine 123 Accumulation in CD8+ Cells as a Surrogate Indicator to Study the P-Glycoprotein Modulating Effect of Cepharanthine Hydrochloride In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
- 24. Zosuquidar (LY-335979) trihydrochloride | TargetMol [targetmol.com]
Application Notes and Protocols for In Vivo Administration of Zosuquidar in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive protocols for the preparation and administration of Zosuquidar (B1662489), a potent and specific third-generation P-glycoprotein (P-gp) inhibitor, for in vivo studies in mouse models. Zosuquidar is a critical tool for investigating multidrug resistance (MDR) and enhancing the efficacy of chemotherapeutic agents that are P-gp substrates. By inhibiting the P-gp efflux pump, Zosuquidar increases the intracellular concentration of these drugs in cancer cells.[1][2][3]
Data Presentation: Zosuquidar Dosing and Efficacy in Mouse Models
The following tables summarize quantitative data from various in vivo mouse studies, offering a reference for experimental design.
Table 1: Intraperitoneal (i.p.) Administration of Zosuquidar in Mice
| Mouse Strain | Zosuquidar Dose (mg/kg) | Dosing Schedule | Co-administered Drug (Dose) | Vehicle | Key Findings | Reference |
| Not Specified | 1, 3, 10, 30 | Once daily for 5 days | Doxorubicin (1 mg/kg) | Not Specified | Significant increase in survival compared to Doxorubicin alone. | [1][3] |
| Male and Female Mice | 30 | Single dose, 1 hour before talinolol (B1681881) | Talinolol (20 mg/kg) | Not Specified | Increased plasma and liver concentrations of talinolol. | [1][4][5] |
| Mice with P388/ADR tumors | 30 | Once daily for 5 days | Doxorubicin (1 mg/kg) | Not Specified | Observed significant antitumor activity against MDR P388/ADR cell lines. | [3][6] |
| NSG (humanized) | 90 | Daily | Anti-PD-1 (5 mg/kg, i.v., twice a week) | Not Specified | Suppressed tumor growth in a humanized xenograft model. | [1] |
Table 2: Intravenous (i.v.) Administration of Zosuquidar in Mice
| Mouse Strain | Zosuquidar Dose (mg/kg) | Dosing Schedule | Co-administered Drug (Dose) | Key Findings | Reference |
| Wild-type | 20 | 10 minutes before paclitaxel (B517696) | Paclitaxel | 5.6-fold increase in paclitaxel levels in the brain. | [7][8] |
| Wild-type | 20 | 1 hour before paclitaxel | Paclitaxel | 2.1-fold increase in paclitaxel levels in the brain, suggesting rapid reversibility of P-gp inhibition. | [7][8] |
Table 3: Oral Administration of Zosuquidar in Mice
| Mouse Strain | Zosuquidar Dose (mg/kg) | Dosing Schedule | Co-administered Drug (Dose) | Key Findings | Reference |
| Wild-type | 25 | 1 hour before i.v. paclitaxel | Paclitaxel | 3.5-fold higher paclitaxel levels in the brain. | [7][8] |
| Wild-type | 80 | 1 hour before i.v. paclitaxel | Paclitaxel | 5-fold higher paclitaxel levels in the brain. | [7][8] |
Mechanism of Action of Zosuquidar
Zosuquidar is a selective inhibitor of P-glycoprotein (P-gp), an ATP-dependent efflux pump.[9] P-gp is a member of the ATP-binding cassette (ABC) transporter family and is known for its role in multidrug resistance in cancer cells by actively transporting a wide range of chemotherapeutic drugs out of the cell, thereby reducing their intracellular concentration and efficacy.[10] Zosuquidar competitively binds to P-gp, inhibiting its function and leading to an accumulation of co-administered P-gp substrate drugs within the cancer cells, which restores their cytotoxic effects.[2][9]
Experimental Protocols
Formulation of Zosuquidar for In Vivo Administration
Proper formulation is critical for the solubility and bioavailability of Zosuquidar. Here are two common vehicle formulations.
a) 20% Ethanol-Saline Solution [1]
-
Dissolve the required amount of Zosuquidar trihydrochloride in 100% ethanol (B145695) to create a stock solution.
-
Dilute the stock solution with sterile saline (0.9% NaCl) to a final concentration of 20% ethanol.
-
Example: To prepare 1 ml of a 20% ethanol-saline vehicle, mix 200 µl of 100% ethanol with 800 µl of sterile saline.
-
-
Calculate the final drug concentration based on the desired dose and the injection volume.
b) 10% DMSO / 90% (20% SBE-β-CD in Saline) [1]
-
Prepare a 20% (w/v) solution of Captisol® (SBE-β-CD) in sterile saline.
-
Dissolve the this compound in DMSO to create a stock solution.
-
Add the DMSO stock solution to the 20% SBE-β-CD in saline solution, ensuring the final concentration of DMSO is 10%.
-
Example: To prepare 1 ml of the final vehicle, mix 100 µl of the Zosuquidar-DMSO stock with 900 µl of the 20% SBE-β-CD in saline.
-
Administration Routes
Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory for all procedures.
a) Intraperitoneal (i.p.) Injection [1]
-
Materials: Sterile syringes (0.3 – 1.0 ml), sterile needles (25-27 G, 5/8” length or smaller), prepared Zosuquidar solution, 70% isopropyl alcohol swabs.
-
Procedure:
-
Gently restrain the mouse, exposing the abdomen.
-
Tilt the mouse with its head pointing downwards to move the abdominal organs away from the injection site.
-
Insert the needle, bevel up, at a 30-45° angle into the lower right or left quadrant of the peritoneal cavity, avoiding the midline to prevent puncturing the urinary bladder.
-
Aspirate briefly to ensure no fluid enters the syringe, which would indicate improper needle placement.
-
Slowly inject the solution. The typical injection volume for an i.p. injection in mice is 10 ml/kg.
-
Withdraw the needle and return the mouse to its cage. Monitor for any adverse effects.
-
b) Intravenous (i.v.) Injection (Tail Vein) [1]
-
Materials: Sterile syringes (0.3 – 1.0 ml), sterile needles (27-30 G, 1/2” or smaller), prepared Zosuquidar solution, animal restrainer.
-
Procedure:
-
Warm the mouse's tail to dilate the veins.
-
Place the mouse in a restrainer.
-
Immobilize the tail and identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle, parallel to the tail. A successful insertion may result in a small flash of blood in the needle hub.
-
Slowly inject the solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor.
-
c) Oral Gavage [1]
-
Materials: Sterile, flexible plastic or stainless steel gavage needles (18-20 gauge for adult mice), sterile syringes.
-
Procedure:
-
Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the mouth and the end at the last rib. Mark the needle at the level of the mouse's nose.
-
Gently restrain the mouse and insert the gavage needle into the mouth, allowing the mouse to swallow the tip.
-
Gently guide the needle down the esophagus to the pre-measured depth.
-
Slowly administer the Zosuquidar solution.
-
Gently and smoothly withdraw the gavage needle.
-
Return the mouse to its cage and monitor.
-
Protocol for Evaluating Zosuquidar in Combination with Chemotherapy in a Xenograft Mouse Model
This protocol outlines a typical workflow for assessing the efficacy of Zosuquidar in sensitizing tumors to a chemotherapeutic agent.
Protocol Steps:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of P-gp overexpressing cancer cells (e.g., NCI/ADR-RES) into the flank of immunocompromised mice (e.g., nude mice).[9]
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into four treatment groups: (1) Vehicle control, (2) Zosuquidar alone, (3) Chemotherapeutic agent alone, and (4) Zosuquidar plus chemotherapeutic agent.
-
Treatment Administration:
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x length x width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Data Analysis:
-
Continue treatment for a specified period (e.g., 3-4 weeks) or until tumors in the control group reach a predetermined size.
-
Calculate tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.
-
Perform statistical analysis to determine the significance of the combination therapy compared to single-agent treatments.
-
A parallel survival study can be conducted where the endpoint is determined by tumor burden or clinical signs of distress.
-
Protocol for Assessing P-gp Inhibition at the Blood-Brain Barrier
This protocol is designed to evaluate the effect of Zosuquidar on the brain penetration of a P-gp substrate drug.
Protocol Steps:
-
Animal Groups: Use wild-type mice and, if available, P-gp knockout mice as a positive control for maximal brain penetration.[7]
-
Treatment Administration:
-
Sample Collection:
-
At a predetermined time after the administration of the P-gp substrate, euthanize the mice.
-
Collect blood samples via cardiac puncture.
-
Perfuse the mice with saline to remove blood from the brain.
-
Harvest the brains.
-
-
Sample Analysis:
-
Homogenize the brain tissue.
-
Extract the drug from plasma and brain homogenates.
-
Quantify the concentration of the P-gp substrate drug in both plasma and brain samples using a validated analytical method such as HPLC or LC-MS/MS.[7]
-
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio for each treatment group.
-
Compare the ratios between the Zosuquidar-treated groups and the control group to determine the fold-increase in brain penetration.
-
Compare the results to those from P-gp knockout mice to assess the extent of P-gp inhibition achieved.[7]
-
Concluding Remarks
The in vivo administration of Zosuquidar is a valuable technique for studying and overcoming multidrug resistance in preclinical mouse models. The protocols and data presented here provide a foundation for designing robust experiments to evaluate the therapeutic potential of combining Zosuquidar with various chemotherapeutic agents. Researchers should optimize dosages, timing, and administration routes for their specific mouse model and therapeutic agent of interest, while always adhering to ethical guidelines for animal research.
References
- 1. benchchem.com [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The effects of P-glycoprotein inhibitor zosuquidar on the sex and time-dependent pharmacokinetics of parenterally administered talinolol in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The influence of the P-glycoprotein inhibitor this compound (LY335979) on the brain penetration of paclitaxel in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dntp-mixture.com [dntp-mixture.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Combining Zosuquidar with Doxorubicin in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for studying the synergistic effects of Zosuquidar and doxorubicin (B1662922) in cancer cell lines. Zosuquidar is a potent and specific third-generation inhibitor of P-glycoprotein (P-gp/MDR1), a key ATP-binding cassette (ABC) transporter responsible for multidrug resistance (MDR) in cancer.[1][2][3] By inhibiting the efflux of chemotherapeutic agents like doxorubicin, Zosuquidar can restore drug sensitivity in resistant cancer cells.[1][4]
Core Concepts: Mechanism of Action
Doxorubicin, a widely used anthracycline antibiotic, exerts its anticancer effects primarily by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis.[5][6] However, its efficacy is often limited by the overexpression of P-gp, which actively pumps doxorubicin out of the cancer cell, reducing its intracellular concentration and thus its cytotoxicity.[5][6][7]
Zosuquidar competitively binds to P-gp, with a high affinity (Ki of approximately 59-60 nM), blocking the efflux of P-gp substrates like doxorubicin.[1][3][8] This inhibition leads to increased intracellular accumulation of doxorubicin, restoring its therapeutic efficacy in resistant cells.
Quantitative Data Summary
The combination of Zosuquidar and doxorubicin has been shown to effectively reverse doxorubicin resistance across various cancer cell lines. The following tables summarize key quantitative data from preclinical studies.
Table 1: In Vitro Efficacy of Zosuquidar in Combination with Doxorubicin
| Cell Line | Cancer Type | IC50 of Doxorubicin (µM) - Alone | IC50 of Doxorubicin (µM) - With Zosuquidar (0.3 µM) | Fold Reversal of Resistance | Reference |
| K562/DOX | Chronic Myelogenous Leukemia | >50 | 1.1 ± 0.4 | >45.5 | [9] |
| HL60/DNR | Acute Promyelocytic Leukemia | 15.2 ± 2.5 | 0.12 ± 0.05 | 126.7 | [9] |
| P388/ADR | Murine Leukemia | - | - | Significant antitumor activity observed | [1] |
| MCF7/ADR | Breast Cancer | - | IC50 restored to parental cell line levels | - | [8] |
| 2780AD | Ovarian Cancer | - | IC50 restored to parental cell line levels | - | [8] |
Table 2: Effect of Zosuquidar on the Cytotoxicity of other P-gp Substrates
| Cell Line | Drug | IC50 (µM) - Alone | IC50 (µM) - With Zosuquidar (0.3 µM) | Fold Reversal | Reference |
| K562/DOX | Mitoxantrone | 0.8 ± 0.1 | 0.05 ± 0.01 | 16.0 | [9] |
| HL60/DNR | Mitoxantrone | 0.9 ± 0.2 | 0.04 ± 0.01 | 22.5 | [9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental procedures, the following diagrams are provided in Graphviz DOT language.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Insights into P-Glycoprotein Inhibitors: New Inducers of Immunogenic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increased Expression of P-Glycoprotein Is Associated with Doxorubicin Chemoresistance in the Metastatic 4T1 Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming P-Glycoprotein-Mediated Doxorubicin Resistance [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. Zosuquidar: An Effective Molecule for Intracellular Ca2+ Measurement in P-gp Positive Cells - PMC [pmc.ncbi.nlm.nih.gov]
Zosuquidar Trihydrochloride: Enhancing Blood-Brain Barrier Penetration for Research Applications
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Zosuquidar (B1662489) trihydrochloride is a potent and specific third-generation inhibitor of P-glycoprotein (P-gp), a critical ATP-binding cassette (ABC) transporter.[1] P-gp is highly expressed at the blood-brain barrier (BBB), where it functions as an efflux pump, actively transporting a wide variety of xenobiotics, including many therapeutic drugs, out of the brain.[2][3][4] This efflux activity is a major obstacle to the effective treatment of central nervous system (CNS) diseases, as it limits the brain penetration of numerous potentially valuable drugs.[5][6] Zosuquidar, by inhibiting P-gp, can significantly increase the brain concentration of co-administered P-gp substrates, making it an invaluable tool for preclinical studies aimed at overcoming P-gp-mediated resistance at the BBB.[7]
This document provides detailed application notes and protocols for the use of zosuquidar trihydrochloride in blood-brain barrier penetration studies, including both in vitro and in vivo methodologies.
Mechanism of Action
Zosuquidar is a non-competitive inhibitor of P-gp. It binds with high affinity to the transporter, locking it in a conformation that prevents ATP hydrolysis, the energy source for substrate efflux.[8] This inhibition is reversible and concentration-dependent.[7][9] By blocking P-gp function, zosuquidar effectively reduces the efflux of P-gp substrates from the brain endothelial cells back into the bloodstream, thereby increasing their net penetration into the brain parenchyma.
Data Presentation
In Vitro P-gp Inhibition
The inhibitory potency of zosuquidar against P-gp has been determined in various cell-based assays. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line, the P-gp substrate used, and the assay conditions.
| Cell Line | P-gp Substrate | IC50 of Zosuquidar | Reference |
| Caco-2 | Nelfinavir | 0.02 µM | [10] |
| SW-620/AD300 | Paclitaxel (B517696) | 0.059 µM | [11] |
| Caco-2 | Etoposide | 1.53 ± 0.62 µM (serial dilution) | [12] |
| MDCKII-MDR1 | Etoposide | 2.85 ± 0.53 µM (serial dilution) | [12] |
| MDCKII-MDR1 | Calcein-AM | 6.56 ± 1.92 nM (spike method) | [12] |
Note: The method of solution preparation can significantly impact the apparent IC50 value, with the spike method potentially yielding more accurate results for compounds like zosuquidar.[12]
In Vivo Enhancement of Brain Penetration
Pre-treatment with zosuquidar has been shown to significantly increase the brain accumulation of P-gp substrates in animal models.
| Animal Model | P-gp Substrate | Zosuquidar Dose and Route | Fold Increase in Brain Concentration | Reference |
| Wild-type Mice | Paclitaxel | 25 mg/kg, oral (1 hr prior) | 3.5-fold | [7] |
| Wild-type Mice | Paclitaxel | 80 mg/kg, oral (1 hr prior) | 5-fold | [7] |
| Wild-type Mice | Paclitaxel | 20 mg/kg, i.v. (10 min prior) | 5.6-fold | [7] |
| Wild-type Mice | Paclitaxel | 20 mg/kg, i.v. (1 hr prior) | 2.1-fold | [7] |
| Rats | FLZ | 20 mg/kg, i.v. (10 min prior) | Not specified | [11] |
Experimental Protocols
In Vitro P-gp Inhibition Assay using Calcein-AM
This protocol describes a cell-based assay to determine the IC50 of zosuquidar for P-gp inhibition using the fluorescent substrate Calcein-AM. Calcein-AM is a non-fluorescent, cell-permeant substrate of P-gp. Once inside the cell, it is cleaved by intracellular esterases to the fluorescent molecule calcein, which is trapped within the cell. P-gp activity results in lower intracellular fluorescence.
Materials:
-
P-gp overexpressing cells (e.g., MDCKII-MDR1) and parental cells (MDCKII)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Calcein-AM
-
This compound
-
Positive control inhibitor (e.g., verapamil)
-
96-well plates (black, clear bottom for fluorescence reading)
-
Fluorescence plate reader
Protocol:
-
Cell Seeding: Seed the P-gp overexpressing and parental cells into 96-well plates at an appropriate density to achieve a confluent monolayer.
-
Inhibitor Preparation: Prepare a serial dilution of zosuquidar in HBSS. Also, prepare solutions of the vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.5%) and a positive control inhibitor.
-
Inhibitor Incubation: Remove the cell culture medium and wash the cells once with pre-warmed HBSS. Add the zosuquidar dilutions, vehicle control, or positive control to the respective wells and incubate for 30-60 minutes at 37°C.[9]
-
Substrate Addition: Without removing the inhibitor solutions, add Calcein-AM to all wells at a final concentration of 0.25-1 µM.[9]
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.[9]
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission for calcein).
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the fluorescence in the P-gp overexpressing cells to the parental cells to account for non-P-gp related effects.
-
Plot the percentage of P-gp activity (relative to the vehicle control) against the logarithm of the zosuquidar concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vivo Blood-Brain Barrier Penetration Study in Mice
This protocol outlines a method to assess the effect of zosuquidar on the brain penetration of a P-gp substrate in mice.
Materials:
-
This compound
-
P-gp substrate of interest
-
Appropriate vehicle for both compounds (e.g., a solution of 10% DMSO and 20% SBE-β-CD in saline for zosuquidar)[1]
-
Mice (e.g., wild-type C57BL/6)
-
Administration equipment (e.g., gavage needles, syringes, i.v. catheters)
-
Anesthesia
-
Blood collection tubes (with anticoagulant)
-
Brain homogenization equipment
-
Analytical instrumentation for drug quantification (e.g., LC-MS/MS)
Protocol:
-
Animal Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment. All procedures must be approved by the institutional animal care and use committee (IACUC).
-
Drug Preparation: Prepare the dosing solutions for zosuquidar and the P-gp substrate in their respective vehicles.
-
Zosuquidar Administration: Administer zosuquidar to the treatment group of mice via the desired route (e.g., oral gavage or intravenous injection). The timing of administration relative to the substrate is crucial. For example, administer zosuquidar 10-60 minutes before the substrate.[7] The control group should receive the vehicle alone.
-
Substrate Administration: Administer the P-gp substrate to all mice.
-
Sample Collection: At a predetermined time point after substrate administration, anesthetize the mice and collect blood via cardiac puncture. Immediately perfuse the brain with ice-cold saline to remove intravascular blood.
-
Tissue Processing:
-
Centrifuge the blood to obtain plasma.
-
Harvest the brain, weigh it, and homogenize it in a suitable buffer.
-
-
Sample Analysis: Quantify the concentration of the P-gp substrate in the plasma and brain homogenates using a validated analytical method such as LC-MS/MS.
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio (Kp) for each animal: Kp = C_brain / C_plasma, where C_brain is the concentration in the brain (ng/g) and C_plasma is the concentration in plasma (ng/mL).
-
Compare the mean Kp values between the zosuquidar-treated group and the control group using appropriate statistical tests (e.g., t-test). An increase in the Kp value in the treated group indicates enhanced brain penetration.
-
Visualizations
Caption: Mechanism of zosuquidar at the blood-brain barrier.
Caption: Workflow for in vitro P-gp inhibition assay.
Caption: Workflow for in vivo BBB penetration study.
References
- 1. benchchem.com [benchchem.com]
- 2. P-Glycoprotein, a gatekeeper in the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. P-Glycoprotein Function at the Blood–Brain Barrier: Effects of Age and Gender - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of P-glycoprotein in the Blood-Brain Barrier | Semantic Scholar [semanticscholar.org]
- 6. Blood-brain barrier P-glycoprotein function in neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The influence of the P-glycoprotein inhibitor this compound (LY335979) on the brain penetration of paclitaxel in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Zosuquidar in Non-Cancerous P-gp Expressing Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zosuquidar (B1662489) (LY335979) is a potent and highly selective third-generation inhibitor of P-glycoprotein (P-gp, ABCB1), a crucial ATP-binding cassette (ABC) transporter.[1][2] While extensively studied for its role in overcoming multidrug resistance (MDR) in cancer, the application of Zosuquidar in non-cancerous cells that constitutively express P-gp is of significant interest for various research and therapeutic applications.[3] P-gp is physiologically expressed in several normal tissues, including the blood-brain barrier, the gastrointestinal tract, the liver, kidneys, and on hematopoietic cells, where it plays a protective role by extruding xenobiotics and toxins.[3][4][5]
These application notes provide an overview of Zosuquidar's utility in studying and modulating P-gp function in non-cancerous cells, with detailed protocols for in vitro and in vivo experimental setups.
Mechanism of Action
Zosuquidar is a non-competitive inhibitor of P-gp with a high binding affinity (Ki = 59 nM).[6][7] It functions by binding to the transporter, thereby blocking the efflux of P-gp substrates without being transported itself.[1] This inhibition restores the intracellular concentration of co-administered P-gp substrates. A key advantage of Zosuquidar is its high specificity for P-gp, with minimal effects on other ABC transporters like Multidrug Resistance-Associated Protein 1 (MRP1) or Breast Cancer Resistance Protein (BCRP) at concentrations effective for P-gp inhibition.[6][8]
Applications in Non-Cancerous Systems
The primary applications of Zosuquidar in non-cancerous P-gp expressing cells include:
-
Modulating the Blood-Brain Barrier (BBB): P-gp is highly expressed on the luminal side of brain capillary endothelial cells and is a major obstacle to the penetration of many drugs into the central nervous system (CNS).[9][10] Zosuquidar can be used to transiently inhibit P-gp at the BBB, thereby increasing the brain uptake of P-gp substrate drugs.[11][12] This is a critical tool for preclinical studies aimed at improving drug delivery to the brain for various neurological disorders.[13][14]
-
Investigating Drug Disposition: The expression of P-gp in the intestine, liver, and kidneys significantly impacts the absorption, distribution, metabolism, and excretion (ADME) of many drugs.[3] Zosuquidar can be employed as a tool to elucidate the specific contribution of P-gp to a drug's pharmacokinetic profile.
-
Studying Immune Cell Function: P-gp is expressed on various immune cells, including natural killer (NK) cells and lymphocytes.[15][16] Zosuquidar can be used to investigate the role of P-gp in the efflux of endogenous and exogenous molecules from these cells, potentially influencing their function and response to stimuli.
-
Facilitating Intracellular Assays: Some fluorescent dyes and cellular probes, such as Fluo-3/AM for measuring intracellular calcium, are substrates of P-gp.[17] In cells expressing high levels of P-gp, Zosuquidar can be used to block the efflux of these probes, enabling accurate intracellular measurements.[17]
Data Presentation
Table 1: In Vitro Efficacy of Zosuquidar
| Parameter | Value | Cell Type/System | Reference |
| Ki for P-gp | 59 nM | P-gp expressing cell lines | [7][18] |
| Effective Concentration for P-gp Modulation | 50 - 100 nM | Variety of cell culture models | [15] |
| Effective Concentration for Fluo-3/AM Retention | 500 nM | P-gp positive leukemia cells | [17] |
Table 2: In Vivo Effect of Zosuquidar on Brain Penetration of Paclitaxel (B517696) in Mice
| Zosuquidar Dose and Administration Route | Timing of Zosuquidar Administration | Fold Increase in Brain Paclitaxel Levels | Reference |
| 25 mg/kg (oral) | 1 hour before paclitaxel | 3.5-fold | [11][12] |
| 80 mg/kg (oral) | 1 hour before paclitaxel | 5-fold | [11][12] |
| 20 mg/kg (i.v.) | 10 minutes before paclitaxel | 5.6-fold | [11][12] |
| 20 mg/kg (i.v.) | 1 hour before paclitaxel | 2.1-fold | [11][12] |
Experimental Protocols
Protocol 1: In Vitro Assessment of P-gp Inhibition in Peripheral Blood Mononuclear Cells (PBMCs) using Rhodamine 123 Efflux Assay
This protocol is adapted from studies assessing P-gp function in natural killer (NK) cells, which are a component of PBMCs and are known to express P-gp.[15]
Materials:
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS)
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Rhodamine 123 (stock solution in DMSO)
-
Zosuquidar (stock solution in DMSO)
-
Anti-CD56 antibody conjugated to a fluorophore (e.g., PE)
-
Flow cytometer
Procedure:
-
Isolate PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Cell Preparation: Wash the isolated PBMCs twice with PBS and resuspend in RPMI-1640 medium supplemented with 10% FBS at a concentration of 1 x 10^6 cells/mL.
-
Zosuquidar Incubation: Aliquot the cell suspension into flow cytometry tubes. To the test samples, add Zosuquidar to a final concentration of 100 nM.[8] For the control samples, add an equivalent volume of DMSO vehicle. Incubate the cells for 30 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to all tubes to a final concentration of 200 ng/mL. Incubate for 30 minutes at 37°C in the dark.
-
Efflux Phase: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123. Resuspend the cells in fresh, pre-warmed RPMI-1640 medium (with Zosuquidar or vehicle as in step 3) and incubate for 1-2 hours at 37°C to allow for P-gp-mediated efflux.
-
Antibody Staining: Wash the cells with cold PBS and then stain with an anti-CD56 antibody for 30 minutes on ice in the dark to identify the NK cell population.
-
Flow Cytometry Analysis: Wash the cells once more and resuspend in PBS. Analyze the samples on a flow cytometer. Gate on the CD56-positive cell population and measure the mean fluorescence intensity (MFI) of Rhodamine 123.
-
Data Interpretation: A higher Rhodamine 123 MFI in the Zosuquidar-treated samples compared to the vehicle control indicates inhibition of P-gp-mediated efflux.
Protocol 2: In Vivo Assessment of Zosuquidar's Effect on the Blood-Brain Barrier in Mice
This protocol is a general guideline based on studies investigating the impact of Zosuquidar on the brain penetration of P-gp substrates.[11][12]
Materials:
-
Zosuquidar
-
Vehicle for Zosuquidar (e.g., 10% DMSO / 90% (20% SBE-β-CD in Saline))[19]
-
P-gp substrate drug of interest (e.g., paclitaxel)
-
Wild-type mice
-
Equipment for oral gavage or intravenous injection[19]
-
Analytical method for quantifying the P-gp substrate in plasma and brain tissue (e.g., HPLC)
Procedure:
-
Animal Preparation: Acclimatize wild-type mice to the housing conditions for at least one week before the experiment. All procedures should be approved by the institutional animal care and use committee (IACUC).
-
Zosuquidar Administration:
-
Oral Administration: Prepare Zosuquidar in a suitable vehicle. Administer Zosuquidar orally (e.g., 25 or 80 mg/kg) to the treatment group of mice 1 hour before the administration of the P-gp substrate.[11][12] Administer the vehicle alone to the control group.
-
Intravenous Administration: Prepare Zosuquidar in a sterile vehicle suitable for intravenous injection. Administer Zosuquidar intravenously (e.g., 20 mg/kg) 10 minutes or 1 hour before the administration of the P-gp substrate.[11][12] Administer the vehicle alone to the control group.
-
-
P-gp Substrate Administration: Administer the P-gp substrate drug of interest (e.g., paclitaxel) intravenously to all mice at the designated time point after Zosuquidar or vehicle administration.
-
Sample Collection: At a predetermined time after the administration of the P-gp substrate, euthanize the mice and collect blood and brain tissue.
-
Sample Processing and Analysis:
-
Process the blood to obtain plasma.
-
Homogenize the brain tissue.
-
Quantify the concentration of the P-gp substrate in plasma and brain homogenates using a validated analytical method such as HPLC.
-
-
Data Analysis: Calculate the brain-to-plasma concentration ratio of the P-gp substrate for both the Zosuquidar-treated and control groups. A significantly higher ratio in the Zosuquidar-treated group indicates that Zosuquidar inhibited P-gp at the blood-brain barrier and enhanced the brain penetration of the substrate.
Visualizations
Caption: Mechanism of P-gp inhibition by Zosuquidar.
References
- 1. dntp-mixture.com [dntp-mixture.com]
- 2. benchchem.com [benchchem.com]
- 3. Expression and function of p-glycoprotein in normal tissues: effect on pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Proteins regulating the intercellular transfer and function of P-glycoprotein in multidrug-resistant cancer - ecancer [ecancer.org]
- 6. ashpublications.org [ashpublications.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Zosuquidar, a novel modulator of P-glycoprotein, does not improve the outcome of older patients with newly diagnosed acute myeloid leukemia: a randomized, placebo-controlled trial of the Eastern Cooperative Oncology Group 3999 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simulation and Machine Learning Assessment of P-Glycoprotein Pharmacology in the Blood–Brain Barrier: Inhibition and Substrate Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug delivery to the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The influence of the P-glycoprotein inhibitor zosuquidar trihydrochloride (LY335979) on the brain penetration of paclitaxel in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. mdpi.com [mdpi.com]
- 17. Zosuquidar: An Effective Molecule for Intracellular Ca2+ Measurement in P-gp Positive Cells [mdpi.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. benchchem.com [benchchem.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Zosuquidar Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Zosuquidar trihydrochloride. Zosuquidar is a potent P-glycoprotein (P-gp) inhibitor investigated for its potential to reverse multidrug resistance in cancer therapy. The described method is suitable for the analysis of Zosuquidar in bulk drug substance and can be adapted for various research and quality control applications. The protocol includes details on instrumentation, chromatographic conditions, sample and standard preparation, and method validation parameters.
Introduction
This compound is a third-generation P-glycoprotein inhibitor that has been evaluated in clinical trials for its ability to overcome multidrug resistance (MDR) in cancer cells.[1][2][3] P-glycoprotein is an ATP-dependent efflux pump that can extrude a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. By inhibiting P-gp, Zosuquidar can restore the sensitivity of resistant cancer cells to chemotherapy.
Accurate and reliable quantification of Zosuquidar is crucial for formulation development, pharmacokinetic studies, and quality control. This application note provides a detailed HPLC method for its determination.
Signaling Pathway and Mechanism of Action
Zosuquidar functions by directly inhibiting the P-glycoprotein (P-gp) efflux pump, also known as multidrug resistance protein 1 (MDR1). This transporter is a key player in the development of multidrug resistance in cancer. The diagram below illustrates the mechanism of P-gp-mediated drug efflux and the inhibitory action of Zosuquidar.
Caption: Mechanism of P-glycoprotein (P-gp) inhibition by Zosuquidar.
Experimental Protocol
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Ammonium (B1175870) acetate (B1210297) (analytical grade)
-
Glacial acetic acid (analytical grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
0.45 µm membrane filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a fluorescence detector is suitable for this analysis.
| Parameter | Condition |
| HPLC Column | Zorbax RX-C8, 4.6 x 150 mm, 5 µm or equivalent |
| Mobile Phase | Acetonitrile : 35 mM Ammonium Acetate (pH 4.8) (70:30 v/v)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detector | Fluorescence |
| Excitation | 240 nm[4] |
| Emission | 415 nm[4] |
| Run Time | 10 minutes |
Preparation of Solutions
Mobile Phase Preparation: To prepare the 35 mM ammonium acetate buffer, dissolve approximately 2.7 g of ammonium acetate in 1 L of HPLC grade water. Adjust the pH to 4.8 with glacial acetic acid. Filter the buffer through a 0.45 µm membrane filter. The mobile phase is prepared by mixing the filtered buffer with acetonitrile in a 30:70 ratio. Degas the mobile phase before use.
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol. This stock solution should be stored at 2-8 °C and protected from light.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 0.1 µg/mL to 10 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation (for Bulk Drug): Accurately weigh about 10 mg of the this compound bulk drug sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol. Further dilute an aliquot of this solution with the mobile phase to obtain a final concentration within the calibration range (e.g., 5 µg/mL). Filter the final solution through a 0.45 µm syringe filter before injection.
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized below.
System Suitability
System suitability was evaluated by injecting six replicate injections of a standard solution. The acceptance criteria are provided in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
Linearity
The linearity of the method was determined by analyzing a series of standard solutions over the concentration range of 0.1 - 10 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Concentration Range | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
Precision
The precision of the method was assessed by performing replicate injections of a standard solution at a single concentration on the same day (intra-day precision) and on different days (inter-day precision).
| Precision Type | % RSD |
| Intra-day (n=6) | < 2.0% |
| Inter-day (n=6) | < 2.0% |
Accuracy
Accuracy was determined by the standard addition method. A known amount of standard was added to a sample solution and the recovery was calculated.
| Spike Level | Mean Recovery (%) |
| 80% | 98.0 - 102.0 |
| 100% | 98.0 - 102.0 |
| 120% | 98.0 - 102.0 |
Specificity (Forced Degradation)
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. Zosuquidar was subjected to stress conditions such as acid, base, oxidation, heat, and light. The degradation products were well-resolved from the main peak, indicating the specificity of the method.
Experimental Workflow
The following diagram outlines the general workflow for the quantification of this compound using this HPLC method.
Caption: Experimental workflow for Zosuquidar quantification.
Conclusion
The HPLC method described in this application note is simple, rapid, precise, and accurate for the quantification of this compound. The method has been validated and is suitable for routine quality control and research applications. The use of a fluorescence detector provides high sensitivity, making it applicable for low-concentration samples. The stability-indicating nature of the assay ensures that the presence of degradation products does not interfere with the quantification of the active pharmaceutical ingredient.
References
Zosuquidar Trihydrochloride: Application Notes and Protocols for Hematological Malignancy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zosuquidar trihydrochloride (formerly LY335979) is a potent and specific third-generation inhibitor of P-glycoprotein (P-gp/ABCB1), a key member of the ATP-binding cassette (ABC) transporter family.[1][2] P-gp functions as an efflux pump, actively removing a wide array of chemotherapeutic agents from cancer cells, thereby conferring multidrug resistance (MDR).[1][3] In hematological malignancies, particularly acute myeloid leukemia (AML), P-gp overexpression is a significant mechanism of drug resistance and is associated with poor clinical outcomes, especially in older patients.[3][4] Zosuquidar competitively inhibits P-gp, restoring the intracellular concentration and cytotoxic effects of anticancer drugs.[1][5] These application notes provide a comprehensive overview of the use of Zosuquidar in hematological malignancy research, including its mechanism of action, protocols for key in vitro experiments, and a summary of its effects.
Mechanism of Action
Zosuquidar is a highly selective inhibitor of P-glycoprotein.[4] It binds to the drug-binding pocket of P-gp, competitively inhibiting the binding and subsequent efflux of chemotherapeutic substrates.[1][5] This leads to increased intracellular accumulation and restored sensitivity to various anticancer drugs, such as anthracyclines (daunorubicin, doxorubicin) and vinca (B1221190) alkaloids.[1][3] Unlike earlier generation P-gp inhibitors, Zosuquidar exhibits minimal inhibition of other MDR-associated proteins like MRP1 or BCRP and has a lower affinity for CYP3A4, reducing the likelihood of significant pharmacokinetic interactions with co-administered chemotherapeutic agents.[3][4]
References
- 1. biotin-hpdp.com [biotin-hpdp.com]
- 2. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 3. Zosuquidar restores drug sensitivity in P-glycoprotein expressing acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for Flow Cytometry Analysis of P-glycoprotein (P-gp) Function with Zosuquidar
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1), is a transmembrane efflux pump that plays a crucial role in the development of multidrug resistance (MDR) in cancer cells.[1][2][3] P-gp actively transports a wide range of structurally diverse chemotherapeutic agents out of the cell, thereby reducing their intracellular concentration and therapeutic efficacy.[1][2] The analysis of P-gp function is therefore critical in cancer research and drug development to understand and overcome MDR. Zosuquidar (LY335979) is a potent and selective third-generation P-gp inhibitor that can restore the sensitivity of MDR cells to chemotherapeutic drugs by blocking the efflux activity of P-gp.[1][4][5] This document provides detailed protocols for the functional analysis of P-gp using flow cytometry with Zosuquidar and fluorescent P-gp substrates.
Principle of the Assay
The flow cytometry-based P-gp function assay relies on the use of fluorescent substrates of P-gp, such as Calcein-AM and Rhodamine 123.
-
Calcein-AM: This non-fluorescent, lipophilic compound readily crosses the cell membrane.[2][6] Inside the cell, ubiquitous intracellular esterases cleave the acetoxymethyl (AM) ester group, converting it into the fluorescent, hydrophilic molecule calcein (B42510).[2][7] Calcein itself is not a substrate for P-gp and is well-retained within cells with intact membranes.[6][8] However, in cells overexpressing P-gp, the non-fluorescent Calcein-AM is actively effluxed out of the cell before it can be cleaved by esterases.[2][7][9] This results in a lower intracellular fluorescence signal in P-gp-expressing cells compared to non-expressing or P-gp-inhibited cells.[2][9]
-
Rhodamine 123: This is a fluorescent dye that is a direct substrate of P-gp.[3][10] It is taken up by cells and accumulates in the mitochondria. In cells with high P-gp activity, Rhodamine 123 is actively pumped out, leading to lower intracellular fluorescence.[3][5]
Zosuquidar competitively inhibits the binding of these substrates to P-gp, thus blocking their efflux.[1][11] Treatment of P-gp-expressing cells with Zosuquidar leads to the intracellular accumulation of the fluorescent dye, resulting in a measurable increase in fluorescence intensity by flow cytometry.[1][5] The magnitude of this increase is proportional to the level of P-gp inhibition.
Experimental Protocols
Two common fluorescent substrates for assessing P-gp function are Calcein-AM and Rhodamine 123. Below are detailed protocols for their use with Zosuquidar.
Protocol 1: Calcein-AM Retention Assay
This assay measures the increase in intracellular fluorescence from calcein in the presence of the P-gp inhibitor Zosuquidar.
Materials:
-
P-gp overexpressing cells (e.g., K562/ADR, NCI/ADR-RES) and their parental (sensitive) counterparts (e.g., K562, NCI)[1]
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Zosuquidar (LY335979)
-
Calcein-AM
-
DMSO (for dissolving Zosuquidar and Calcein-AM)
-
Flow cytometer with a 488 nm laser and appropriate emission filters (e.g., 530/30 nm for FITC channel)
Stock Solution Preparation:
-
Zosuquidar Stock (10 mM): Dissolve Zosuquidar trihydrochloride in DMSO to a final concentration of 10 mM. Aliquot and store at -20°C.[1] Avoid repeated freeze-thaw cycles.
-
Calcein-AM Stock (1 mM): Dissolve Calcein-AM in DMSO to a final concentration of 1 mM. Aliquot and store at -20°C, protected from light.
Experimental Procedure:
-
Cell Preparation:
-
Harvest cells in the logarithmic growth phase.
-
Wash the cells once with PBS.
-
Resuspend the cells in a phenol-free medium to a concentration of 5 x 10^5 cells/mL.[12]
-
-
Zosuquidar Incubation:
-
Prepare working solutions of Zosuquidar in a phenol-free medium. Effective concentrations typically range from 50 nM to 500 nM.[12] A titration is recommended to determine the optimal concentration for your cell line.
-
In separate tubes, add the desired concentrations of Zosuquidar to the cell suspension. Include a vehicle control (DMSO, final concentration ≤ 0.1%).[1]
-
Incubate the cells for 30-60 minutes at 37°C in the dark.[1]
-
-
Calcein-AM Loading:
-
Washing:
-
Centrifuge the cells and wash them with a fresh, cold, phenol-free medium to remove extracellular Calcein-AM.[12]
-
-
Flow Cytometry Analysis:
Protocol 2: Rhodamine 123 Efflux Assay
This assay measures the retention of the fluorescent substrate Rhodamine 123 following inhibition of P-gp by Zosuquidar.
Materials:
-
P-gp overexpressing and parental cell lines
-
Complete cell culture medium
-
PBS or HBSS
-
Zosuquidar (LY335979)
-
Rhodamine 123
-
DMSO
-
Flow cytometer with a 488 nm laser and appropriate emission filters
Stock Solution Preparation:
-
Zosuquidar Stock (10 mM): Prepare as described in Protocol 1.
-
Rhodamine 123 Stock (1 mg/mL): Dissolve Rhodamine 123 in DMSO. Store at -20°C, protected from light.
Experimental Procedure:
-
Cell Preparation:
-
Harvest and wash cells as described in Protocol 1.
-
Resuspend cells in culture medium at a concentration of 1 x 10^6 cells/mL.[5]
-
-
Rhodamine 123 Loading:
-
Washing:
-
Wash the cells twice with cold PBS to remove excess Rhodamine 123.
-
-
Efflux and P-gp Inhibition:
-
Flow Cytometry Analysis:
-
Place the tubes on ice to stop the efflux.
-
Analyze the fluorescence of the cells using a flow cytometer. Increased fluorescence in Zosuquidar-treated cells indicates inhibition of Rhodamine 123 efflux.[5] Acquire at least 10,000 events per sample.
-
Data Presentation
Quantitative data from P-gp function assays should be summarized for clear interpretation and comparison.
Table 1: Effective Concentrations of Zosuquidar for P-gp Inhibition
| Application | Cell Line(s) | Effective Concentration Range | Reference(s) |
| In vitro P-gp Inhibition | Various cancer cell lines | 50 - 100 nM | [4][5][12] |
| Complete Reversal of Resistance | Highly resistant cell lines | 0.1 - 0.5 µM | [1][12] |
| Calcein-AM Retention Assay | P-gp overexpressing cells | 250 - 500 nM | [12] |
| Enhancement of Chemotherapy | K562/DOX | 0.3 µM | [16] |
| Rhodamine 123 Efflux Assay | Myeloblasts | 100 nM | [13][14] |
Table 2: Example Data from a Calcein-AM Retention Assay
| Cell Line | Treatment | Mean Fluorescence Intensity (MFI) | Fold Increase in MFI (vs. Untreated) |
| P-gp Negative (Parental) | Untreated | 1500 | 1.0 |
| P-gp Negative (Parental) | 100 nM Zosuquidar | 1550 | 1.03 |
| P-gp Positive | Untreated | 250 | 1.0 |
| P-gp Positive | 100 nM Zosuquidar | 1250 | 5.0 |
| P-gp Positive | 500 nM Zosuquidar | 1450 | 5.8 |
Visualizations
Diagrams of Signaling Pathways and Experimental Workflows
Caption: P-gp utilizes ATP hydrolysis to actively efflux drugs out of the cell.
Caption: Zosuquidar competitively binds to P-gp, inhibiting drug efflux.
Caption: Experimental workflow for P-gp function analysis using flow cytometry.
References
- 1. dntp-mixture.com [dntp-mixture.com]
- 2. P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. Calcein AM staining: A guide to cell viability | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Zosuquidar, a novel modulator of P-glycoprotein, does not improve the outcome of older patients with newly diagnosed acute myeloid leukemia: a randomized, placebo-controlled trial of the Eastern Cooperative Oncology Group 3999 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. benchchem.com [benchchem.com]
- 16. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Chemosensitivity Assays Using Zosuquidar Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Zosuquidar (B1662489) trihydrochloride in chemosensitivity assays. Zosuquidar is a potent and specific third-generation inhibitor of P-glycoprotein (P-gp/ABCB1), a primary mediator of multidrug resistance (MDR) in cancer cells.[1][2][3] By blocking the P-gp efflux pump, Zosuquidar restores the intracellular concentration and efficacy of a wide range of chemotherapeutic agents.[1][2]
Mechanism of Action
Zosuquidar trihydrochloride is a non-competitive inhibitor of P-glycoprotein.[4] It binds to the transporter, preventing the efflux of cytotoxic drugs from the cancer cell. This leads to increased intracellular drug accumulation and restores the sensitivity of resistant cells to chemotherapy.[2] Notably, Zosuquidar does not significantly inhibit other ABC transporters like MRP1, MRP2, or BCRP at concentrations effective for P-gp inhibition.[5][6]
Signaling Pathway and Drug Efflux Inhibition
References
- 1. biotin-hpdp.com [biotin-hpdp.com]
- 2. dntp-mixture.com [dntp-mixture.com]
- 3. benchchem.com [benchchem.com]
- 4. [PDF] Modulation of P-glycoprotein by this compound. | Semantic Scholar [semanticscholar.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The “specific” P-glycoprotein inhibitor zosuquidar (LY335979) also weakly inhibits human organic cation transporters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Zosuquidar Trihydrochloride in Parasitic Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zosuquidar trihydrochloride is a potent and specific third-generation inhibitor of P-glycoprotein (P-gp), a key transporter in the ATP-binding cassette (ABC) transporter superfamily.[1] P-gp is a well-documented mediator of multidrug resistance (MDR) in cancer cells and is increasingly implicated in the resistance of various parasites to antiparasitic drugs. By competitively inhibiting the efflux of therapeutic agents from the parasite's cells, Zosuquidar can restore the efficacy of existing drugs, a process known as chemosensitization. These application notes provide an overview of Zosuquidar's use in parasitic disease research, with a focus on quantitative data and detailed experimental protocols for its application in studying nematodes and protozoan parasites.
Mechanism of Action
Zosuquidar functions as a competitive inhibitor of P-glycoprotein. It binds with high affinity (Ki = 59 nM) to the drug-binding site of P-gp, thereby preventing the transporter from binding to and effluxing its substrates, such as antiparasitic drugs.[1] This inhibition leads to an increased intracellular concentration of the therapeutic agent, allowing it to reach its target and exert its parasiticidal effect.
Applications in Parasitic Disease Research
This compound has demonstrated significant potential in reversing drug resistance in several parasitic species. Its primary applications in a research setting include:
-
Reversal of Anthelmintic Resistance: Particularly in nematodes like Haemonchus contortus, Zosuquidar has been shown to resensitize resistant strains to macrocyclic lactones such as ivermectin.[2]
-
Chemosensitization in Protozoa: In parasites like Plasmodium falciparum, the causative agent of malaria, Zosuquidar can inhibit the efflux of antimalarial drugs, such as chloroquine (B1663885), from the parasite's digestive vacuole.[3]
-
Probing P-gp Function: As a specific inhibitor, Zosuquidar is a valuable tool for investigating the role of P-gp in the physiology and drug resistance mechanisms of various parasites.
Quantitative Data
The following tables summarize the quantitative data on the efficacy of Zosuquidar in chemosensitizing parasites to various drugs.
Table 1: In Vitro Efficacy of Zosuquidar in Reversing Ivermectin Resistance in Haemonchus contortus
| Assay Type | Parasite Isolate | Chemosensitizer | Anthelmintic | Synergism Ratio (Fold-Increase in Sensitivity) | Reference |
| Larval Migration Assay | Drug-Resistant | Zosuquidar | Ivermectin | Up to 6-fold | [2] |
| Larval Migration Assay | Drug-Resistant | Tariquidar | Ivermectin | Up to 6-fold | [2] |
| Larval Development Assay | Drug-Resistant and Susceptible | Zosuquidar | Ivermectin | Significant effect on both isolates | [2] |
Experimental Protocols
Protocol 1: Larval Migration Inhibition Assay for Haemonchus contortus
This protocol is adapted from methodologies described for assessing anthelmintic resistance and its reversal.[2][4][5]
Objective: To determine the ability of Zosuquidar to sensitize H. contortus larvae to an anthelmintic drug (e.g., ivermectin).
Materials:
-
Haemonchus contortus third-stage larvae (L3)
-
This compound
-
Ivermectin
-
96-well plates
-
Filter mesh (20-25 µm)
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C)
-
Inverted microscope
Procedure:
-
Preparation of Larvae: Collect and wash L3 larvae of H. contortus from fecal cultures.
-
Drug Preparation: Prepare stock solutions of ivermectin and Zosuquidar in an appropriate solvent (e.g., DMSO) and then make serial dilutions in PBS.
-
Drug Exposure: In a 96-well plate, expose approximately 100 L3 larvae per well to varying concentrations of ivermectin with and without a fixed, non-lethal concentration of Zosuquidar. Include control wells with larvae in PBS and larvae with Zosuquidar alone.
-
Incubation: Incubate the plate at 37°C for 24 hours.
-
Migration Setup: Prepare a migration apparatus by placing a filter mesh at the bottom of a suitable container (e.g., a custom-made migration chamber or another 96-well plate with a mesh bottom) and adding a layer of agar.
-
Larval Migration: After the 24-hour incubation, transfer the larvae onto the agar surface.
-
Migration Incubation: Incubate the migration setup at 37°C for 48 hours to allow the larvae to migrate through the agar and mesh into a collection well containing PBS.
-
Quantification: Count the number of larvae that have successfully migrated into the collection well using an inverted microscope.
-
Data Analysis: Calculate the percentage of migration inhibition for each treatment group compared to the control. Determine the EC50 (effective concentration to inhibit 50% of migration) for ivermectin in the presence and absence of Zosuquidar. The synergism ratio can be calculated by dividing the EC50 of ivermectin alone by the EC50 of ivermectin in the presence of Zosuquidar.
Protocol 2: Chloroquine Efflux Visualization Assay in Plasmodium falciparum
This protocol is based on the methodology used to assess the effect of P-gp inhibitors on drug accumulation in chloroquine-resistant P. falciparum.[3]
Objective: To qualitatively assess the ability of Zosuquidar to inhibit the efflux of a fluorescent chloroquine analog from the parasite.
Materials:
-
Synchronized cultures of chloroquine-resistant P. falciparum (e.g., K1 strain)
-
Fluorescent chloroquine derivative (e.g., BODIPY-based probe)
-
This compound
-
Unlabeled chloroquine
-
Culture medium (e.g., RPMI 1640)
-
Fluorescence microscope
-
Glass slides and coverslips
Procedure:
-
Parasite Culture: Culture chloroquine-resistant P. falciparum to the trophozoite stage.
-
Pre-treatment: Pre-incubate the parasitized red blood cells with a non-cytocidal concentration of Zosuquidar for a defined period (e.g., 1 hour). Include control groups with no pre-treatment and pre-treatment with unlabeled chloroquine.
-
Probe Loading: Add the fluorescent chloroquine derivative to the cultures and incubate for a sufficient time to allow uptake by the parasite.
-
Washing: Wash the cells to remove the excess fluorescent probe from the medium.
-
Microscopy: Prepare wet mounts of the parasitized red blood cells on glass slides.
-
Image Acquisition: Observe the cells under a fluorescence microscope. Capture images of the parasites, noting the localization of the fluorescent probe. In sensitive parasites, the probe typically accumulates in the digestive vacuole. In resistant parasites, it is often excluded.
-
Interpretation of Results:
-
Control (Resistant Strain): Expect to see minimal accumulation of the fluorescent probe within the parasite, indicating active efflux.
-
Unlabeled Chloroquine Pre-treatment: May show a diffused cytoplasmic retention of the probe.
-
Zosuquidar Pre-treatment: A diffused cytoplasmic distribution of the probe suggests that Zosuquidar has inhibited P-gp-mediated efflux, leading to the accumulation of the probe within the parasite's cytoplasm.[3]
-
Visualizations
Caption: Workflow for the H. contortus Larval Migration Inhibition Assay.
Caption: Workflow for the P. falciparum Chloroquine Efflux Assay.
Caption: Mechanism of Zosuquidar in Reversing P-gp Mediated Drug Resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of third generation P-glycoprotein inhibitors on the sensitivity of drug-resistant and -susceptible isolates of Haemonchus contortus to anthelmintics in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemosensitization potential of P-glycoprotein inhibitors in malaria parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A modified larval migration assay for detection of resistance to macrocyclic lactones in Haemonchus contortus, and drug screening with Trichostrongylidae parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Standardization of the larval migration inhibition test for the detection of resistance to ivermectin in gastro intestinal nematodes of ruminants - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Zosuquidar trihydrochloride stock solution stability and storage
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the stability and storage of Zosuquidar trihydrochloride stock solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the successful implementation of your experiments.
Quick Reference: Stability and Storage Data
For your convenience, the following tables summarize the recommended storage conditions and stability for this compound in its powdered form and as a stock solution.
Table 1: this compound Powder Storage and Stability
| Storage Temperature | Duration | Stability Notes |
| -20°C | 2 to 3 years | Recommended for long-term storage.[1][2] |
| 4°C | 2 years | Suitable for intermediate-term storage.[2] |
| Ambient Temperature | Days to weeks | Stable for the duration of shipping.[1] |
Table 2: this compound Stock Solution Storage and Stability
| Solvent | Storage Temperature | Duration | Stability Notes |
| DMSO | -80°C | 6 months to 1 year | Recommended for long-term storage of stock solutions.[3][4][5] |
| DMSO | -20°C | 2 weeks to 1 month | Suitable for short-term storage; aliquot to avoid freeze-thaw cycles.[2][3][4] |
| Water | Not Recommended | The compound is unstable in aqueous solutions; prepare fresh for each use.[6][7] |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol outlines the steps for reconstituting powdered this compound to create a stock solution.
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile polypropylene (B1209903) tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Calibrated pipettes
Procedure:
-
Acclimatization: Allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes before opening to minimize moisture condensation.
-
Solvent Addition: Using a calibrated pipette, add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration. Note that hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of the product.[3][4] For example, to prepare a 10 mM stock solution, refer to the manufacturer's certificate of analysis for the specific molecular weight of your batch.
-
Dissolution: Cap the vial tightly and vortex for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, an ultrasonic bath can be used for short intervals to aid in solubilization.[4][6]
-
Aliquotting: Once the solution is clear and homogenous, dispense it into smaller, single-use aliquots in sterile polypropylene tubes. This will help to avoid repeated freeze-thaw cycles which can degrade the compound.[3]
-
Storage: Store the aliquots at -80°C for long-term stability or at -20°C for shorter-term use as indicated in Table 2.
Troubleshooting Guide
This section addresses common issues that may arise during the preparation and storage of this compound stock solutions.
Caption: Troubleshooting workflow for Zosuquidar stock solution issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent is high-purity, anhydrous DMSO.[3][4] this compound is soluble to at least 50 mM in DMSO. It is important to use fresh or properly stored anhydrous DMSO, as the compound's solubility can be reduced in the presence of moisture.[3][4] The compound is generally insoluble in ethanol.[3]
Q2: How should I store the this compound powder?
A2: For long-term storage, the powder should be kept at -20°C, where it can be stable for up to three years.[2][5] For shorter periods, it can be stored at 4°C for up to two years.[2] The powder is stable at ambient temperatures for shipping purposes.[1]
Q3: What is the stability of the stock solution in DMSO?
A3: A stock solution in DMSO is stable for up to one year when stored at -80°C.[3][5] If stored at -20°C, the stability is reduced to approximately one month.[3][4] To maintain the integrity of the stock solution, it is highly recommended to create single-use aliquots to avoid repeated freeze-thaw cycles.[3]
Q4: Can I prepare an aqueous stock solution?
A4: While this compound has some solubility in water (up to approximately 23-28 mg/mL), aqueous solutions are not recommended for storage as the compound is unstable.[3][6][7] If an aqueous solution is required for your experiment, it should be prepared fresh immediately before use.[6][7]
Q5: My this compound solution appears cloudy. What should I do?
A5: Cloudiness or precipitation can occur for a few reasons. First, ensure that the DMSO used was anhydrous, as moisture can cause the compound to precipitate. Second, you can try gently warming the solution and using an ultrasonic bath to help redissolve the compound. If the issue persists, it is best to prepare a fresh stock solution.
Q6: How does this compound function in experiments?
A6: Zosuquidar is a potent and selective inhibitor of P-glycoprotein (P-gp), a membrane transporter that contributes to multidrug resistance in cancer cells.[1] By inhibiting P-gp, Zosuquidar prevents the efflux of certain chemotherapeutic drugs, thereby increasing their intracellular concentration and enhancing their cytotoxic effects.[1]
For further assistance, please refer to the certificate of analysis provided with your product or contact our technical support team.
References
Navigating Zosuquidar: A Technical Guide to Optimizing Concentration and Minimizing Cytotoxicity
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Zosuquidar (B1662489) in experimental settings. Our focus is to enable the effective inhibition of P-glycoprotein (P-gp) while minimizing off-target cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for Zosuquidar in in vitro P-gp inhibition assays?
A1: For effective P-gp inhibition in cell culture, the typical concentration range for Zosuquidar is 50 nM to 100 nM.[1][2] In cell lines with high levels of resistance, concentrations from 0.1 µM to 0.5 µM may be necessary to achieve complete reversal of resistance.[2][3] It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.[2]
Q2: Is Zosuquidar cytotoxic on its own?
A2: Zosuquidar generally displays low cytotoxicity at concentrations effective for P-gp inhibition.[2] The IC50 for Zosuquidar alone in a variety of drug-sensitive and multidrug-resistant (MDR) cell lines typically falls within the micromolar range, from 6 µM to 16 µM.[2][3][4] However, it is crucial to experimentally determine the cytotoxicity of Zosuquidar in your specific cell line at the intended concentrations using a viability assay like MTT or LDH release.[2][5]
Q3: How can I be sure that Zosuquidar is effectively inhibiting P-gp in my experiment?
A3: Functional verification of P-gp inhibition can be achieved through several established assays. A widely used method involves measuring the retention of a fluorescent P-gp substrate, such as Rhodamine 123 or Calcein-AM.[2][6][7][8][9] An increase in intracellular fluorescence in the presence of Zosuquidar indicates successful P-gp inhibition.[6][10] Another method is to measure the P-gp ATPase activity; a decrease in ATP hydrolysis upon Zosuquidar treatment confirms its inhibitory effect.[3][6]
Q4: Are there any known off-target effects of Zosuquidar?
A4: Zosuquidar is recognized as a potent and selective P-gp inhibitor.[11] However, at concentrations exceeding 1 µM, it may weakly inhibit organic cation transporters (OCTs).[5] This should be taken into consideration when working with substrates of these transporters to avoid misinterpretation of data.[5] Recent studies have also suggested that Zosuquidar can induce the autophagic degradation of PD-L1 by disrupting its transport from the endoplasmic reticulum to the Golgi apparatus.[12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in experimental results | Non-specific adsorption of Zosuquidar to laboratory plastics. | Prepare working solutions by "spiking" from a concentrated stock directly into the assay plate. Consider using low-adhesion plastics.[2] |
| Observed cytotoxicity at expected non-toxic concentrations | Zosuquidar concentration is too high for the specific cell line or incubation time is too long. | Determine the maximum non-toxic concentration of Zosuquidar for your cell line using a cytotoxicity assay (e.g., MTT, LDH). Optimize incubation time.[2][5] |
| Inconsistent or weak P-gp inhibition | Suboptimal Zosuquidar concentration. Incorrect assay protocol. | Perform a dose-response curve to find the optimal concentration. Ensure substrate concentration and incubation times are optimized for your cell line.[2] |
| Unexpected effects on cell signaling | Off-target effects at high concentrations. | Use the lowest effective concentration of Zosuquidar. Consider potential interactions with transporters like OCTs if using concentrations above 1 µM.[5] |
Quantitative Data Summary
Table 1: Zosuquidar Cytotoxicity (IC50) in Various Cell Lines
| Cell Line | IC50 (µM) | Incubation Time (h) |
| CCRF-CEM | 6 | 72 |
| CEM/VLB100 | 7 | 72 |
| P388 | 15 | 72 |
| P388/ADR | 8 | 72 |
| MCF7 | 7 | 72 |
| MCF7/ADR | 15 | 72 |
| 2780 | 11 | 72 |
| 2780AD | 16 | 72 |
| UCLA-P3 | >5 | 72 |
| UCLA-P3.003VLB | >5 | 72 |
Data sourced from MedChemExpress product information.[4]
Table 2: Effective Concentrations of Zosuquidar for P-gp Inhibition
| Application | Effective Concentration | Cell Lines |
| P-gp Inhibition (General) | 50 - 100 nM | Various |
| Reversal of P-gp Mediated Resistance | 0.1 - 0.5 µM | P388/ADR, MCF7/ADR, 2780AD |
| Enhancement of Daunorubicin Cytotoxicity | 0.3 µM | K562/DOX, HL60/DNR |
Data compiled from multiple sources.[1][2][3][13]
Experimental Protocols & Workflows
Workflow for Optimizing Zosuquidar Concentration
Detailed Protocol: Cell Viability (MTT) Assay
-
Drug Incubation: Treat cells with a range of Zosuquidar concentrations. For combination studies, add the chemotherapeutic agent with or without a fixed concentration of Zosuquidar. Incubate for 48-72 hours.[3][10]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate, allowing formazan (B1609692) crystals to form.[10]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.[3][10]
Detailed Protocol: P-gp Inhibition (Calcein-AM) Assay
-
Cell Seeding: Seed P-gp overexpressing and parental control cells in a multi-well plate.
-
Inhibitor Incubation: Treat the cells with the desired concentration of Zosuquidar or a vehicle control for 1-2 hours.[7]
-
Substrate Addition: Add Calcein-AM to the cells at a final concentration of approximately 0.1 µM and incubate for 30-60 minutes at 37°C, protected from light.[9]
-
Wash: Wash the cells with ice-cold PBS to stop the efflux and remove extracellular dye.[9]
-
Fluorescence Measurement: Analyze the intracellular calcein (B42510) fluorescence using a flow cytometer or fluorescence plate reader. An increase in fluorescence in Zosuquidar-treated cells compared to the vehicle control indicates P-gp inhibition.[6]
Signaling Pathways
P-gp Mediated Drug Efflux and Zosuquidar Inhibition
Simplified PI3K/Akt/NF-κB Signaling Pathway in P-gp Expression
It is important to note that while Zosuquidar directly inhibits the P-gp pump, the expression of P-gp itself can be regulated by various signaling pathways. Understanding these pathways provides context for the broader mechanisms of multidrug resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The “specific” P-glycoprotein inhibitor zosuquidar (LY335979) also weakly inhibits human organic cation transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ashpublications.org [ashpublications.org]
- 12. Zosuquidar Promotes Antitumor Immunity by Inducing Autophagic Degradation of PD‐L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Zosuquidar restores drug sensitivity in P-glycoprotein expressing acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in P-gp inhibition assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in P--glycoprotein (P-gp) inhibition assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: High Variability in IC50 Values Between Experiments
Q: My calculated IC50 values for the same test compound vary significantly from one experiment to the next. What are the potential causes and solutions?
A: High variability in IC50 values is a common challenge in P-gp inhibition assays.[1][2][3] Several factors related to the experimental setup and reagents can contribute to this issue.
-
Cell-Based Assay Issues:
-
Cell Passage Number: The expression and activity of P-gp can change as the cell passage number increases.[4][5] Caco-2 cells, for example, show increased P-gp expression at higher passage numbers (e.g., passage 80 vs. passage 44).[4] It is crucial to use a consistent and defined range of passage numbers for all experiments.[6]
-
Cell Monolayer Health and Integrity: Ensure cell monolayers are confluent and possess strong barrier integrity before starting the transport experiment. This can be verified by measuring transepithelial electrical resistance (TEER).
-
-
Reagent and Compound Issues:
-
Probe Substrate Concentration: The concentration of the fluorescent or radiolabeled P-gp substrate (e.g., Digoxin, Rhodamine 123) should be kept consistent and ideally below its Km value to ensure the assay is sensitive to competitive inhibition.[7]
-
Test Compound Solubility: Poor aqueous solubility of the test compound can lead to precipitation in the assay buffer, reducing its effective concentration and leading to inaccurate IC50 values.[8][9][10][11] Always check the solubility of your compound under the final assay conditions.
-
Inconsistent Reagent Preparation: Ensure all reagents, including buffers, substrate solutions, and inhibitor dilutions, are prepared fresh and consistently for each experiment.
-
-
Data Analysis:
Troubleshooting Workflow for High IC50 Variability
Caption: Troubleshooting decision tree for inconsistent IC50 values.
Issue 2: False Negative or False Positive Results
Q: My assay is failing to identify known P-gp inhibitors (false negatives), or it's suggesting inhibition by compounds that shouldn't be inhibitors (false positives). What could be wrong?
A: False negatives and positives can arise from a variety of experimental artifacts and suboptimal assay conditions.
-
Causes for False Negatives (Missed Inhibition):
-
Low P-gp Expression: The cell line used may not express a high enough level of P-gp, making the assay insensitive to all but the most potent inhibitors.[13] Consider using a cell line with higher P-gp expression or a different assay format like vesicle transport.[2][14]
-
Low Compound Permeability (in cell assays): If a test compound has very low passive permeability, it may not reach the intracellular binding site of P-gp in a cellular assay, even if it is a direct inhibitor.[14] In such cases, an inside-out membrane vesicle assay is a more suitable alternative.[14][15]
-
Sub-optimal Inhibitor Concentration: The concentration range tested might be too low to detect inhibition.
-
-
Causes for False Positives (Apparent Inhibition):
-
Cytotoxicity: High concentrations of the test compound may be toxic to the cells, leading to a breakdown of the monolayer and an apparent increase in substrate accumulation that mimics inhibition. Always assess compound cytotoxicity in parallel.
-
Fluorescence Interference: If using a fluorescent probe substrate (e.g., Calcein-AM, Rhodamine 123), the test compound itself might be fluorescent or quench the fluorescence of the probe, leading to a false signal.[16][17] Run a control plate without the probe substrate to check for compound autofluorescence.
-
Inhibition of Other Efflux Transporters: The cell line may express other transporters (e.g., BCRP, MRPs) that also handle the probe substrate. The test compound might be inhibiting one of these other transporters, not P-gp.
-
P-gp Efflux and Inhibition Mechanism
Caption: Simplified diagram of P-gp-mediated substrate efflux and inhibition.
Issue 3: Problems with the ATPase Activity Assay
Q: I am not observing the expected stimulation or inhibition of P-gp's ATPase activity with my control compounds. What should I check?
A: The P-gp ATPase assay directly measures the ATP hydrolysis that fuels substrate transport.[18][19] A lack of expected activity can point to issues with the protein or assay components.
-
No Basal or Stimulated Activity:
-
Inactive P-gp: The P-gp-containing membranes or vesicles may have lost activity due to improper storage or handling (e.g., repeated freeze-thaw cycles). Use a fresh batch of membranes and validate their activity with a known stimulating substrate like verapamil.[18]
-
ATP Degradation: The ATP stock solution may have degraded. Prepare fresh ATP solutions for each experiment.
-
Incorrect Buffer Composition: Ensure the assay buffer contains the necessary co-factors for ATPase activity, such as magnesium ions.
-
-
Biphasic Response:
-
No Inhibition Observed:
Quantitative Data Summary
The inhibitory potency (IC50) of a compound can vary depending on the assay system and probe substrate used.[1][21] The following tables provide reference IC50 values for common P-gp inhibitors across different assay platforms.
Table 1: IC50 Values of Common P-gp Inhibitors in Cell-Based Assays
| Inhibitor | IC50 (µM) | Cell Line / Assay System | Probe Substrate |
| Verapamil | 3.27 ± 1.11 | Caco-2 | Digoxin[14] |
| Verapamil | 0.9 - 159 | Various Cell Lines | Various |
| Cyclosporin A | 0.931 | MDCK-MDR1 | Not Specified[22] |
| Ketoconazole | 1.65 ± 0.488 | Caco-2 | Digoxin[14] |
| Tariquidar | 0.0051 (Kd) | P-gp | Not Applicable[22] |
| Quinidine | ~5.6 | Caco-2 | Not Specified[22] |
Table 2: IC50 Values from Vesicular Transport Assays
| Inhibitor | IC50 (µM) | Vesicle System | Probe Substrate |
| Verapamil | 3.9 | Transfected HEK293 | N-methylquinidine[23] |
| Elacridar | 0.05 | P-gp-overexpressing MCF7R cells | Rhodamine 123[1] |
| Felodipine | 3.3 | P-gp-overexpressing MCF7R cells | Rhodamine 123[1] |
Note: These values are for reference only. Due to inter-laboratory variability, it is essential to determine IC50 values for control compounds in your own lab under your specific assay conditions.[3]
Experimental Protocols
Protocol 1: Calcein-AM Efflux Assay in P-gp Overexpressing Cells
This assay is a high-throughput method that measures the accumulation of a fluorescent product inside cells upon P-gp inhibition.[22]
Methodology:
-
Cell Seeding: Seed P-gp-overexpressing cells (e.g., MDCK-MDR1) and the parental cell line (as a negative control) in a 96-well black, clear-bottom plate. Culture until a confluent monolayer is formed.
-
Compound Preparation: Prepare serial dilutions of the test compound and a positive control inhibitor (e.g., Verapamil) in a suitable assay buffer like Hanks' Balanced Salt Solution (HBSS). Ensure the final solvent concentration (e.g., DMSO) is low (≤ 0.5%) and consistent across all wells.
-
Pre-incubation: Wash the cell monolayers twice with warm assay buffer. Add the compound dilutions to the appropriate wells and pre-incubate at 37°C for 15-30 minutes.
-
Substrate Addition: Add the P-gp substrate, Calcein-AM, to each well to a final concentration of 0.25-1 µM.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.
-
Measurement: Wash the cells twice with ice-cold PBS. Add fresh assay buffer and immediately measure the intracellular fluorescence using a plate reader (Excitation: ~494 nm, Emission: ~517 nm).[22]
-
Data Analysis: Subtract the background fluorescence from parental cells. Plot the percent inhibition (relative to a vehicle control) against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Bidirectional Transport Assay in Caco-2 Cells
This "gold-standard" assay determines if a compound is a P-gp inhibitor by measuring its effect on the transport of a probe substrate across a polarized cell monolayer.[7][14]
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable transwell inserts for 21-28 days to allow for differentiation and polarization.
-
Monolayer Integrity Check: Measure the TEER of the monolayers to ensure barrier integrity before the experiment.
-
Assay Setup:
-
Wash the monolayers with warm transport buffer (HBSS with 10 mM HEPES, pH 7.4).
-
For Apical-to-Basolateral (A-to-B) transport, add the probe substrate (e.g., 1 µM [3H]-Digoxin) with or without the test inhibitor to the apical (upper) chamber. The basolateral (lower) chamber contains buffer only.
-
For Basolateral-to-Apical (B-to-A) transport, add the probe substrate with or without the test inhibitor to the basolateral chamber. The apical chamber contains buffer only.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sampling: At the end of the incubation, collect samples from the receiver compartments (basolateral for A-to-B, apical for B-to-A).
-
Quantification: Analyze the concentration of the radiolabeled probe substrate in the samples using liquid scintillation counting.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.
-
Calculate the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B).
-
Determine the percent inhibition of the efflux ratio or the B-to-A permeability in the presence of the test compound compared to the vehicle control.[7] Calculate the IC50 from a dose-response curve.
-
References
- 1. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selection of an Optimal In Vitro Model to Assess P-gp Inhibition: Comparison of Vesicular and Bidirectional Transcellular Transport Inhibition Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Variability in P-Glycoprotein Inhibitory Potency (IC50) Using Various in Vitro Experimental Systems: Implications for Universal Digoxin Drug-Drug Interaction Risk Assessment Decision Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. Effect of Passage Number and Culture Time on the Expression and Activity of Insulin-Degrading Enzyme in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 7. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Factors and dosage formulations affecting the solubility and bioavailability of P-glycoprotein substrate drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. P-glycoprotein Substrate Assessment in Drug Discovery: Application of Modeling to Bridge Differential Protein Expression Across In Vitro Tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. P-glycoprotein Inhibition Service | Evotec [evotec.com]
- 15. xenotech.com [xenotech.com]
- 16. P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chemical biology fluorescent tools for in vitro investigation of the multidrug resistant P-glycoprotein (P-gp) expression in tumor cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Drug-stimulated ATPase activity of the human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Is Resistance Useless? Multidrug Resistance and Collateral Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vitro p-glycoprotein inhibition assays for assessment of clinical drug interaction potential of new drug candidates: a recommendation for probe substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. youtube.com [youtube.com]
Technical Support Center: Managing Zosuquidar-Induced Neurotoxicity in Preclinical Animal Studies
Welcome to the technical support center for researchers utilizing Zosuquidar (B1662489) in animal models. This resource provides essential guidance on identifying, monitoring, and managing potential neurotoxic side effects. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Zosuquidar and why is neurotoxicity a concern?
A1: Zosuquidar is a potent and selective third-generation inhibitor of P-glycoprotein (P-gp), an efflux transporter highly expressed at the blood-brain barrier.[1][2][3][4] P-gp plays a crucial role in limiting the entry of various substances, including drugs and toxins, into the central nervous system (CNS).[5][6] By inhibiting P-gp at the blood-brain barrier, Zosuquidar can increase the brain penetration of co-administered P-gp substrates.[7] This can be a desired effect for treating brain tumors, for example. However, this inhibition can also lead to the accumulation of Zosuquidar itself or other substances in the brain, potentially causing neurotoxicity.[1][5]
Q2: What are the reported signs of Zosuquidar-induced neurotoxicity?
A2: In human clinical trials, dose-limiting neurotoxicity was observed, particularly with oral administration of Zosuquidar.[3][8] Symptoms included cerebellar dysfunction, hallucinations, and palinopsia (the persistence or recurrence of visual images after the stimulus has been removed).[2][3][8] While specific signs in animal models are not extensively detailed in the available literature, researchers should be vigilant for behavioral changes that may correspond to these human observations. These can include ataxia, tremors, circling, altered gait, and changes in motor coordination.
Q3: Does the route of administration affect the risk of neurotoxicity?
A3: Yes, clinical data suggests that the route of administration is a critical factor. Oral administration of Zosuquidar in human trials was associated with more frequent and severe neurotoxicity at lower plasma concentrations compared to intravenous administration.[1][2] This suggests that the mechanism of neurotoxicity may not solely be related to P-gp inhibition at the blood-brain barrier and could involve other factors.[1] In a Phase I trial of intravenously administered Zosuquidar, no dose-limiting toxicity was observed even at high doses.[9]
Q4: Can Zosuquidar be cytotoxic to neural cells?
A4: At concentrations typically used for P-gp inhibition in vitro (50-100 nM), Zosuquidar is generally not considered cytotoxic.[10] However, at much higher concentrations (in the micromolar range), it can exhibit cytotoxicity to various cell lines.[11][12] It is crucial to determine the non-toxic dose range for your specific animal model and experimental setup.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Animals exhibit ataxia, tremors, or seizures. | High brain concentration of Zosuquidar or a co-administered drug due to P-gp inhibition. | 1. Immediately assess the animal's condition and provide supportive care. 2. Consider reducing the dose of Zosuquidar or the co-administered P-gp substrate in subsequent experiments. 3. Evaluate the route of administration; intravenous administration may be better tolerated than oral.[1][2] 4. Review the literature for potential neurotoxic effects of any co-administered drugs. |
| Unexpected lethargy or sedation in animals. | Increased CNS depression from co-administered drugs that are P-gp substrates (e.g., some opioids, anesthetics). | 1. Be aware that inhibiting P-gp can enhance the CNS effects of various compounds.[5] 2. Reduce the dosage of the co-administered drug. 3. Carefully monitor the animals for depth of sedation and respiratory rate. |
| High variability in neurotoxicity signs between animals. | 1. Inconsistent dosing or absorption (especially with oral gavage). 2. Genetic variability in P-gp expression or function within the animal strain. | 1. Refine dosing techniques to ensure accuracy. 2. Consider using an animal strain with a well-defined genetic background. 3. Increase the number of animals per group to improve statistical power. |
Quantitative Data Summary
The following tables summarize key quantitative data from the literature regarding Zosuquidar concentrations and effects.
Table 1: In Vitro Zosuquidar Concentrations for P-gp Inhibition
| Parameter | Concentration Range | Cell Models | Reference |
| Effective P-gp Inhibition | 50 - 100 nM | Various cancer cell lines | [1][3][10] |
| Ki (Inhibitory Constant) | ~59 - 60 nM | Cell-free assays | [11][12] |
| Complete Resistance Reversal | 0.1 - 0.5 µM | Highly resistant cell lines | [10] |
| Cytotoxicity (IC50) | 6 - 16 µM | Various cancer cell lines | [11][12] |
Table 2: Zosuquidar Dosing in Animal Studies
| Animal Model | Route | Dose | Co-administered Drug | Observed Effect | Reference |
| Mice | Oral | 25 mg/kg & 80 mg/kg | Paclitaxel (B517696) | 3.5-fold and 5-fold increase in paclitaxel brain levels, respectively. | [7] |
| Mice | IV | 20 mg/kg | Paclitaxel | 5.6-fold increase in paclitaxel brain levels (when given 10 min prior). | [7] |
| Mice | IP | 30 mg/kg | Doxorubicin (B1662922) | Potentiation of doxorubicin's anti-tumor activity. | [11] |
| Mice | IP | 30 mg/kg | Talinolol | Increased plasma and liver concentrations of talinolol. | [13] |
| Rats | Oral | 20 mg/kg | Etoposide (B1684455) | Increased oral bioavailability of etoposide from 4.0% to 34.5%. | [14] |
Experimental Protocols & Methodologies
Protocol 1: Assessment of Neurotoxicity via Behavioral Observation
-
Animal Model: Select an appropriate rodent model (e.g., Sprague Dawley rats or C57BL/6 mice).
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before the experiment.
-
Baseline Assessment: For several days prior to dosing, perform baseline behavioral assessments. This can include:
-
Open Field Test: To assess locomotor activity and anxiety-like behavior.
-
Rotarod Test: To evaluate motor coordination and balance.
-
Gait Analysis: To observe for any abnormalities in walking patterns.
-
-
Dosing: Administer Zosuquidar via the desired route (e.g., oral gavage, intravenous injection). Include a vehicle control group.
-
Post-Dose Monitoring: At predefined time points after dosing, repeat the behavioral assessments. Carefully observe for clinical signs such as ataxia, tremors, circling, and postural abnormalities.
-
Scoring: Use a standardized scoring system to quantify the severity of any observed neurotoxic signs.
-
Data Analysis: Compare the post-dose behavioral data and clinical scores to the baseline and vehicle control groups.
Protocol 2: In Vivo P-gp Inhibition Assay at the Blood-Brain Barrier
-
Objective: To confirm that Zosuquidar is effectively inhibiting P-gp at the blood-brain barrier in your animal model.
-
Materials:
-
Zosuquidar
-
A P-gp substrate with a known neurotoxic effect at high brain concentrations (e.g., Ivermectin in P-gp deficient dog breeds).[5]
-
Animal model (e.g., wild-type mice).
-
-
Experimental Groups:
-
Group 1: Vehicle control.
-
Group 2: P-gp substrate only.
-
Group 3: Zosuquidar followed by the P-gp substrate.
-
-
Procedure:
-
Administer Zosuquidar (or vehicle) at the desired dose and route.
-
After an appropriate pre-treatment time (e.g., 10 minutes for IV, 1 hour for oral),[7] administer the P-gp substrate.
-
Closely monitor all groups for signs of neurotoxicity.
-
-
Endpoint: An exacerbation of neurotoxic signs in the Zosuquidar pre-treated group compared to the group receiving the substrate alone indicates successful P-gp inhibition at the blood-brain barrier. Brain tissue can also be collected to quantify drug concentrations.
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Zosuquidar, a novel modulator of P-glycoprotein, does not improve the outcome of older patients with newly diagnosed acute myeloid leukemia: a randomized, placebo-controlled trial of the Eastern Cooperative Oncology Group 3999 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P‐Glycoprotein Mediated Drug Interactions in Animals and Humans with Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The influence of the P-glycoprotein inhibitor zosuquidar trihydrochloride (LY335979) on the brain penetration of paclitaxel in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A phase I trial of a potent P-glycoprotein inhibitor, Zosuquidar.3HCl trihydrochloride (LY335979), administered orally in combination with doxorubicin in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Phase I trial of a potent P-glycoprotein inhibitor, this compound (LY335979), administered intravenously in combination with doxorubicin in patients with advanced malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. openaccess.bezmialem.edu.tr [openaccess.bezmialem.edu.tr]
- 14. Oral etoposide and zosuquidar bioavailability in rats: Effect of co-administration and in vitro-in vivo correlation of P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Zosuquidar Pharmacokinetic Interactions
This technical support center provides researchers, scientists, and drug development professionals with detailed information on the pharmacokinetic (PK) interactions of Zosuquidar (B1662489) with other drugs. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which Zosuquidar is expected to cause pharmacokinetic interactions?
A1: Zosuquidar is a potent and highly specific inhibitor of P-glycoprotein (P-gp), a key efflux transporter.[1][2][3][4][5][6][7] The primary mechanism for pharmacokinetic interactions is the inhibition of P-gp-mediated transport, particularly in excretory pathways like the bile canaliculi of the liver.[8][9][10][11] This inhibition can lead to decreased clearance and increased exposure (AUC) of co-administered drugs that are P-gp substrates. Unlike older P-gp inhibitors, Zosuquidar is designed to have minimal effects on other transporters like MRP1, MRP2, or BCRP, and it does not significantly affect cytochrome P450 (CYP) enzymes at clinically relevant concentrations.[1][3][4]
Q2: I am co-administering Zosuquidar with doxorubicin (B1662922). Should I expect a significant alteration in doxorubicin's pharmacokinetics?
A2: The impact on doxorubicin's pharmacokinetics depends on the route of Zosuquidar administration.
-
Oral Zosuquidar: Clinical studies have shown that oral Zosuquidar has little to no significant effect on the pharmacokinetics of doxorubicin.[1][2]
-
Intravenous (IV) Zosuquidar: When administered intravenously at doses exceeding 500 mg, Zosuquidar can cause a modest decrease in doxorubicin clearance (17-22%) and a corresponding modest increase in the area under the curve (AUC) of 15-25%.[8][12][13] This may also lead to an increase in the AUC and Cmax of the metabolite, doxorubicinol.[8] While statistically significant, this change has been described as being without demonstrable clinical significance in the context of the studies conducted.[8][12]
Q3: We are planning a study with Zosuquidar and paclitaxel (B517696). What is the expected magnitude of the pharmacokinetic interaction?
A3: Co-administration of oral Zosuquidar with paclitaxel can lead to a clinically relevant drug-drug interaction. A population pharmacokinetic model showed that when Zosuquidar peak plasma concentrations (Cmax) are greater than 350 µg/L, a 25% decrease in paclitaxel clearance can be expected.[10][11][14] This results in an approximately 1.3-fold increase in the systemic exposure (AUC) of paclitaxel.[10][11][14] The proposed mechanism is the inhibition of P-gp in the bile canaliculi, reducing paclitaxel's biliary excretion.[10][11]
Q4: What pharmacokinetic interactions have been observed between Zosuquidar and daunorubicin (B1662515)?
A4: In a Phase I trial, the co-administration of Zosuquidar with daunorubicin resulted in a minimal (10%) reduction in the clearance of daunorubicin itself. However, a more pronounced effect was observed on its primary metabolite, with a predicted 50% decrease in the apparent clearance of daunorubicinol (B1669839).[9] The inhibition of P-gp in the bile canaliculi is the likely cause for the reduced clearance of both the parent drug and its metabolite.[9]
Q5: Does the co-administration of chemotherapeutic agents affect the pharmacokinetics of Zosuquidar?
A5: Based on available clinical data, the co-administration of doxorubicin does not appear to significantly alter the pharmacokinetic parameters of Zosuquidar.[1][2][8]
Q6: Are there any known effects of Zosuquidar on vincristine (B1662923) pharmacokinetics?
A6: When Zosuquidar was administered with the CHOP regimen (cyclophosphamide, doxorubicin, vincristine, prednisolone), it was found to have moderate effects on the pharmacokinetics of vincristine.[15] The specific quantitative details of this interaction were not extensively described in the available literature.
Troubleshooting Guides
Problem: I am observing higher than expected toxicity (e.g., myelosuppression) when co-administering a P-gp substrate with IV Zosuquidar.
-
Possible Cause: The increased toxicity may be a consequence of a pharmacokinetic interaction leading to higher systemic exposure of the chemotherapeutic agent. Even a modest increase in AUC, as seen with IV Zosuquidar and doxorubicin (15-25% increase), can enhance hematological toxicities like leukopenia and thrombocytopenia.[8][12]
-
Troubleshooting Steps:
-
Review Zosuquidar Dose and Route: Confirm that the dose and route of Zosuquidar administration are consistent with your protocol. Intravenous administration at higher doses is more likely to cause PK interactions than oral administration.[1][8]
-
Therapeutic Drug Monitoring: If feasible, measure the plasma concentrations of the co-administered chemotherapeutic agent to confirm if the exposure is higher than anticipated.
-
Dose Adjustment Consideration: In preclinical models or early-phase clinical trials, consider evaluating a dose reduction of the chemotherapeutic agent to mitigate the enhanced toxicity, while aiming to maintain therapeutic efficacy.
-
Problem: My in vitro P-gp inhibition assays with Zosuquidar show potent reversal of resistance, but this is not translating to a significant pharmacokinetic effect in vivo.
-
Possible Cause: There can be a significant discrepancy between the in vitro potency of Zosuquidar and the concentrations required to inhibit P-gp in vivo, particularly in the gut, to affect oral drug absorption.[16] The concentration of Zosuquidar reaching the relevant P-gp sites in vivo (e.g., apical side of enterocytes, canalicular membrane of hepatocytes) may be insufficient to achieve complete inhibition.
-
Troubleshooting Steps:
-
Evaluate Zosuquidar Bioavailability: If using an oral formulation of Zosuquidar, be aware that its oral bioavailability in preclinical models has been reported to be low (e.g., 2.6-4.2% in rats).[16]
-
Measure Zosuquidar Concentrations: Correlate the lack of a PK effect with the measured plasma or tissue concentrations of Zosuquidar to determine if they are reaching the necessary inhibitory levels (e.g., a Cmax > 350 µg/L was associated with an effect on paclitaxel PK).[10][11]
-
Optimize Dosing Regimen: It may be necessary to adjust the dose or formulation of Zosuquidar to achieve sufficient concentrations at the site of interaction.
-
Data Presentation
Table 1: Summary of Zosuquidar's Effect on Co-administered Drug Pharmacokinetics
| Co-administered Drug | Zosuquidar Administration | Change in Clearance (CL) | Change in Area Under the Curve (AUC) | Reference(s) |
| Doxorubicin | Oral | No significant effect | No significant effect | [1][2] |
| IV (>500 mg total dose) | ↓ 17-22% | ↑ 15-25% | [8][12][13] | |
| Daunorubicin | IV | ↓ 10% | - | [9] |
| Daunorubicinol | IV | ↓ 50% (apparent CL) | - | [9] |
| Paclitaxel | Oral (Zosuquidar Cmax > 350 µg/L) | ↓ 25% | ↑ ~30% (1.3-fold) | [10][11][14] |
| Vincristine | Oral | Moderate effect | Moderate effect | [15] |
Experimental Protocols
Protocol 1: Assessment of P-gp Inhibition in Peripheral Blood Natural Killer (NK) Cells
This protocol describes a surrogate assay to determine the biological activity of Zosuquidar by measuring P-gp function in a readily accessible cell population.
-
Objective: To quantify the inhibition of P-gp function by Zosuquidar ex vivo.
-
Methodology:
-
Sample Collection: Collect peripheral blood from subjects at specified time points before and after Zosuquidar administration.
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) using standard density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Staining:
-
Flow Cytometry Analysis:
-
Acquire data on a dual-fluorescence flow cytometer.
-
Gate on the CD56-positive cell population.
-
Measure the fluorescence intensity of Rhodamine 123 within the NK cells.
-
-
Interpretation: Increased retention of Rhodamine 123 (i.e., higher fluorescence intensity) in cells collected after Zosuquidar administration, compared to baseline, indicates inhibition of P-gp function.[1] A direct concentration-effect relationship can be established by correlating plasma Zosuquidar concentrations with the degree of P-gp inhibition.[8]
-
Protocol 2: Pharmacokinetic Analysis of Drug-Drug Interactions
This protocol outlines the general methodology for determining the effect of Zosuquidar on the pharmacokinetics of a co-administered drug.
-
Objective: To determine key pharmacokinetic parameters of a drug in the absence and presence of Zosuquidar.
-
Methodology:
-
Study Design: A crossover or parallel-group design can be used. A common approach in clinical trials is to administer the chemotherapeutic agent alone in the first cycle of therapy and then in combination with Zosuquidar in a subsequent cycle.[1][2][8][12]
-
Drug Administration: Administer the drugs according to the study protocol, noting the precise timing of each dose.
-
Blood Sampling: Collect serial blood samples at predetermined time points after the administration of the drug of interest (e.g., pre-dose, and at multiple time points during and after infusion/ingestion).
-
Sample Processing: Process blood samples to obtain plasma or serum, and store them appropriately (e.g., at -80°C) until analysis.
-
Bioanalysis: Quantify the concentrations of the parent drug and any relevant metabolites in the plasma/serum samples using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Calculations:
-
Use noncompartmental analysis (NCA) software (e.g., WinNonlin) to calculate key PK parameters.[1]
-
Parameters to calculate include:
-
Area under the plasma concentration-time curve (AUC)
-
Maximum plasma concentration (Cmax)
-
Clearance (CL)
-
Volume of distribution (Vd or Vss)
-
Terminal half-life (t½)
-
-
-
Statistical Analysis: Compare the calculated PK parameters for the drug administered alone versus in combination with Zosuquidar using appropriate statistical tests (e.g., paired t-test or analysis of variance).
-
Visualizations
Caption: Mechanism of Zosuquidar-mediated drug interaction in the liver.
Caption: Workflow for a clinical pharmacokinetic interaction study.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A phase I trial of a potent P-glycoprotein inhibitor, Zosuquidar.3HCl trihydrochloride (LY335979), administered orally in combination with doxorubicin in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zosuquidar, a novel modulator of P-glycoprotein, does not improve the outcome of older patients with newly diagnosed acute myeloid leukemia: a randomized, placebo-controlled trial of the Eastern Cooperative Oncology Group 3999 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zosuquidar restores drug sensitivity in P-glycoprotein expressing acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A phase I trial of continuous infusion of the multidrug resistance inhibitor zosuquidar with daunorubicin and cytarabine in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Population pharmacokinetic model for daunorubicin and daunorubicinol coadministered with zosuquidar.3HCl (LY335979) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A population pharmacokinetic model for paclitaxel in the presence of a novel P-gp modulator, Zosuquidar Trihydrochloride (LY335979) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A population pharmacokinetic model for paclitaxel in the presence of a novel P-gp modulator, this compound (LY335979) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Phase I trial of a potent P-glycoprotein inhibitor, this compound (LY335979), administered intravenously in combination with doxorubicin in patients with advanced malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bpspubs.onlinelibrary.wiley.com [bpspubs.onlinelibrary.wiley.com]
- 15. Phase I/II trial of a P-glycoprotein inhibitor, Zosuquidar.3HCl trihydrochloride (LY335979), given orally in combination with the CHOP regimen in patients with non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Oral etoposide and zosuquidar bioavailability in rats: Effect of co-administration and in vitro-in vivo correlation of P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
preventing precipitation of Zosuquidar in culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Zosuquidar (B1662489) precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why does my Zosuquidar, dissolved in DMSO, precipitate when added to my culture medium?
A1: This is a common issue for hydrophobic compounds like Zosuquidar.[1][2] Zosuquidar is sparingly soluble in aqueous solutions.[3] When a concentrated DMSO stock solution is diluted into the aqueous environment of the culture medium, the DMSO is diluted, and the medium cannot maintain the Zosuquidar in a dissolved state, causing it to "crash out" or precipitate.[1][2]
Q2: What are the key factors influencing Zosuquidar precipitation?
A2: Several factors contribute to Zosuquidar precipitation:
-
Low aqueous solubility: Zosuquidar is a lipophilic molecule with limited water solubility.[3][4]
-
High final concentration: Exceeding the solubility limit of Zosuquidar in the final culture medium will lead to precipitation.[1]
-
Rapid dilution: Adding a concentrated DMSO stock directly into a large volume of media can cause a rapid solvent exchange, leading to precipitation.[1]
-
Temperature of the media: Using cold media can decrease the solubility of Zosuquidar.[1]
-
pH of the buffer: As a weak base, the solubility of Zosuquidar can be significantly impacted by the pH of the aqueous buffer.[3][5]
-
Adsorption to surfaces: Zosuquidar can adsorb to plastic and glass surfaces, reducing its effective concentration in the solution.[3][5]
Q3: What are the recommended solvents for preparing a Zosuquidar stock solution?
A3: The most commonly recommended solvents for dissolving Zosuquidar are Dimethyl sulfoxide (B87167) (DMSO) and ethanol.[3] It is advisable to prepare a high-concentration stock solution in one of these organic solvents before further dilution.
Q4: What is the recommended final concentration of DMSO in the culture medium?
A4: To minimize cytotoxicity, the final concentration of DMSO in your culture medium should typically be below 0.5%.[2] However, for some poorly soluble compounds, a slightly higher concentration, while still tolerated by the cells, might be necessary to maintain solubility.[2] Always include a vehicle control with the same final DMSO concentration in your experiments.[2]
Q5: Can I store Zosuquidar in an aqueous solution?
A5: It is not recommended to store aqueous solutions of Zosuquidar for more than one day as it may precipitate over time.[3][6] It is best to prepare fresh working solutions for each experiment.[7][8]
Troubleshooting Guides
Issue: Immediate Precipitation of Zosuquidar Upon Addition to Culture Media
This common problem occurs when a DMSO-dissolved compound is poorly soluble in the aqueous environment of the media once the DMSO is diluted.[1][4]
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of Zosuquidar in the media is above its aqueous solubility limit.[1] | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration.[1] |
| Rapid Dilution | Direct addition of a concentrated DMSO stock to a large volume of media causes rapid solvent exchange, leading to precipitation.[1] | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[1] Add the compound dropwise while gently vortexing the media.[1] |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility.[1] | Always use pre-warmed (37°C) cell culture media for dilutions.[1] |
| Insufficient Mixing | Localized high concentrations of Zosuquidar can form and precipitate before the compound is fully dispersed. | Add the stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and thorough mixing.[2] |
Issue: Delayed Precipitation of Zosuquidar in Culture Media (During Incubation)
| Potential Cause | Explanation | Recommended Solution |
| Media Evaporation | In long-term cultures, evaporation can concentrate media components, including Zosuquidar, potentially exceeding its solubility limit.[1] | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[1] |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect compound solubility.[1] | Minimize the time culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator.[1] |
| pH Shift in Media | Over time, cell metabolism can alter the pH of the culture medium, which can affect the solubility of a pH-sensitive compound like Zosuquidar. | Use a well-buffered culture medium (e.g., with HEPES) to maintain a stable pH.[2] |
| Compound Instability | Zosuquidar solutions may not be stable over long incubation periods.[7][8] | Check the manufacturer's data sheet for stability information. Consider refreshing the media with a freshly prepared Zosuquidar solution for long-term experiments. |
Zosuquidar Solubility Data
| Solvent | Concentration | Notes |
| DMSO | ~100-127 mg/mL (190-240 mM) | Use fresh, moisture-free DMSO for best results.[9][10] |
| Ethanol | ~10 mg/mL | - |
| 1:2 Ethanol:PBS (pH 7.2) | ~0.33 mg/mL | Prepare fresh; do not store for more than one day. |
| Water | 0.0924 ± 0.0034 mg/mL | Sparingly soluble.[5] |
Experimental Protocols
Protocol 1: Preparation of Zosuquidar Working Solution
This protocol describes the recommended method for preparing a Zosuquidar working solution to minimize precipitation.
-
Prepare a High-Concentration Stock Solution:
-
Create an Intermediate Dilution (Optional but Recommended):
-
Prepare the Final Working Solution:
-
Final Check:
-
After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.[1]
-
Protocol 2: Determining the Maximum Soluble Concentration of Zosuquidar
This protocol helps determine the highest concentration of Zosuquidar that can be used in your specific culture medium without precipitation.
-
Prepare a Serial Dilution of Zosuquidar in DMSO:
-
Start with your highest concentration DMSO stock of Zosuquidar and prepare a 2-fold serial dilution in DMSO.[1]
-
-
Add to Media:
-
Incubate and Observe:
-
Incubate the plate at 37°C and 5% CO2.[1]
-
-
Assess Precipitation:
-
Determine the Maximum Soluble Concentration:
-
The highest concentration that remains clear is your maximum working soluble concentration under those conditions.[1]
-
Visual Guides
Caption: Troubleshooting workflow for Zosuquidar precipitation.
Caption: Recommended workflow for preparing Zosuquidar solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Oral etoposide and zosuquidar bioavailability in rats: Effect of co-administration and in vitro-in vivo correlation of P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. rndsystems.com [rndsystems.com]
- 12. researchgate.net [researchgate.net]
how to determine the optimal incubation time for Zosuquidar
Welcome to the technical support center for Zosuquidar, a potent P-glycoprotein (P-gp) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Zosuquidar?
A1: Zosuquidar is a third-generation, non-competitive inhibitor of P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily.[1][2] P-gp functions as an ATP-dependent efflux pump, which can remove various chemotherapeutic agents from cancer cells, leading to multidrug resistance (MDR).[1][3] Zosuquidar binds with high affinity to P-gp, locking the transporter in a conformation that prevents ATP hydrolysis and subsequent drug efflux.[4] This inhibition restores the intracellular concentration of chemotherapeutic drugs, thereby resensitizing MDR cells to treatment.[1][3]
Q2: What is a typical effective concentration range for Zosuquidar in in vitro experiments?
A2: The effective concentration of Zosuquidar for P-gp inhibition in cell culture generally ranges from 50 nM to 100 nM.[5] For complete reversal of resistance in highly resistant cell lines, concentrations up to 0.5 µM may be necessary.[6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.[6]
Q3: Is Zosuquidar cytotoxic?
A3: Zosuquidar typically exhibits low cytotoxicity at concentrations effective for P-gp inhibition.[6] The IC50 value for Zosuquidar alone in many cell lines is in the micromolar range (6 µM to 16 µM).[7][8] However, it is essential to determine the maximum non-toxic concentration in your specific cell line by performing a cytotoxicity assay before proceeding with P-gp inhibition studies.[6]
Q4: How can I avoid variability in my experiments due to Zosuquidar's properties?
A4: Zosuquidar has a high tendency for non-specific adsorption to laboratory plastics, which can lead to significant variability in experimental results.[6][9] To mitigate this, it is recommended to use a "spiking" method for preparing working solutions. This involves adding Zosuquidar directly to the cell culture plate from a concentrated stock solution (prepared in a solvent like DMSO) rather than performing serial dilutions in aqueous buffers.[6][9] Using low-adhesion plastics can also help minimize this issue.[6]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution | Relevant Protocols |
| High variability in results | Non-specific adsorption of Zosuquidar to labware. | Use a "spiking" method for solution preparation and consider using low-adhesion plastics.[6][9] | --INVALID-LINK--, --INVALID-LINK-- |
| No significant P-gp inhibition observed | Zosuquidar concentration is too low. | Perform a dose-response curve to identify the optimal concentration for your cell line.[6] | --INVALID-LINK--, --INVALID-LINK-- |
| Incubation time is too short. | Conduct a time-course experiment to determine the optimal incubation time. | --INVALID-LINK-- | |
| Incorrect assay protocol. | Ensure substrate concentration and incubation times are optimized for your cell line. | --INVALID-LINK--, --INVALID-LINK-- | |
| Observed cytotoxicity | Zosuquidar concentration is too high. | Determine the maximum non-toxic concentration using a cytotoxicity assay (e.g., MTT).[6] | --INVALID-LINK-- |
| Synergistic toxicity with a co-administered drug. | Evaluate the cytotoxicity of the drug combination across various concentrations. | --INVALID-LINK-- |
Determining the Optimal Incubation Time
The optimal incubation time for Zosuquidar is a critical parameter that depends on the cell type, Zosuquidar concentration, and the specific assay being performed. A time-course experiment is the most effective method to determine this.
Key Experiment: Time-Course P-gp Inhibition Assay
This experiment measures the effect of Zosuquidar on P-gp activity over various incubation periods. A fluorescent P-gp substrate, such as Rhodamine 123 or Calcein-AM, is used to assess P-gp function. Increased intracellular fluorescence of the substrate indicates P-gp inhibition.
Experimental Protocols
Protocol 1: Time-Course Analysis of P-gp Inhibition using Rhodamine 123
This protocol is designed to identify the shortest incubation time required to achieve maximal P-gp inhibition with Zosuquidar.
Materials:
-
P-gp overexpressing cells and a parental (low P-gp expressing) cell line
-
Complete cell culture medium
-
Zosuquidar
-
Rhodamine 123
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed P-gp overexpressing and parental cells into a 96-well plate at a density that ensures they are in the logarithmic growth phase at the time of the assay. Allow cells to adhere overnight.
-
Zosuquidar Incubation: Treat the P-gp overexpressing cells with a predetermined, non-toxic concentration of Zosuquidar (e.g., 100 nM). Incubate for various time points (e.g., 15, 30, 60, 90, 120 minutes) at 37°C. Include a vehicle control (e.g., DMSO) for each time point.
-
Rhodamine 123 Loading: Towards the end of each Zosuquidar incubation period, add Rhodamine 123 to a final concentration of 1 µg/mL to all wells (including parental cells) and incubate for an additional 30-60 minutes at 37°C.[10]
-
Wash: Gently wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.[10]
-
Fluorescence Measurement: Add fresh, pre-warmed medium and immediately measure the intracellular fluorescence using a fluorescence plate reader (Excitation/Emission ~485/528 nm) or a flow cytometer.
-
Data Analysis: Plot the mean fluorescence intensity against the incubation time. The optimal incubation time is the point at which the fluorescence plateaus, indicating maximal P-gp inhibition.
Protocol 2: Calcein-AM Retention Assay
This assay provides a high-throughput method to assess P-gp inhibition. Calcein-AM is a non-fluorescent substrate that is converted to fluorescent calcein (B42510) by intracellular esterases. Calcein itself is not a P-gp substrate, but Calcein-AM is, so its extrusion prevents the accumulation of fluorescent calcein.[11]
Materials:
-
P-gp overexpressing cells
-
Phenol-free cell culture medium
-
Zosuquidar
-
Calcein-AM
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Preparation: Harvest and resuspend cells to a concentration of 5 x 10^5 cells/mL in phenol-free medium.[6]
-
Zosuquidar Incubation: Incubate the cells with the desired concentration of Zosuquidar for the predetermined optimal time at 37°C in the dark.[6] A 45-minute incubation is a common starting point.[6]
-
Calcein-AM Loading: Add Calcein-AM to a final concentration of 0.1 µM and incubate for an additional 5-10 minutes.[6][12]
-
Wash: Centrifuge the cells and wash with fresh, phenol-free medium to remove extracellular Calcein-AM.[6]
-
Analysis: Analyze the intracellular calcein fluorescence using a flow cytometer or fluorescence plate reader. Increased fluorescence in Zosuquidar-treated cells indicates P-gp inhibition.
Protocol 3: P-gp ATPase Activity Assay
This biochemical assay directly measures the impact of Zosuquidar on the ATP hydrolysis function of P-gp.
Materials:
-
Membrane vesicles from cells overexpressing P-gp
-
ATP
-
Zosuquidar
-
Vanadate (a general ATPase inhibitor)
-
Phosphate (B84403) detection reagent
Procedure:
-
Membrane Preparation: Prepare membrane vesicles from P-gp overexpressing cells.[7]
-
Reaction Setup: Incubate the membrane vesicles with various concentrations of Zosuquidar.
-
ATP Hydrolysis: Initiate the reaction by adding ATP. Incubate at 37°C for a set period (e.g., 90 minutes).[7]
-
Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric assay.
-
Data Analysis: The P-gp specific ATPase activity is the difference between the total ATPase activity and the activity in the presence of vanadate.[7] Plot the percentage of inhibition of ATP hydrolysis against the Zosuquidar concentration to determine the IC50 value.
Protocol 4: Cytotoxicity (MTT) Assay
This assay is crucial for determining the non-toxic concentration range of Zosuquidar for your specific cell line.
Materials:
-
Your chosen cell line
-
Complete cell culture medium
-
Zosuquidar
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Drug Incubation: After 24 hours, treat the cells with a range of Zosuquidar concentrations. Incubate for a period relevant to your planned experiments (e.g., 48-72 hours).[6]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Formazan (B1609692) Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm.[6]
-
Data Analysis: Plot cell viability against Zosuquidar concentration to determine the IC50 value.
Quantitative Data Summary
| Parameter | Value | Cell Lines | Reference(s) |
| Effective Concentration for P-gp Inhibition | 50 - 100 nM | Various | [5][6] |
| 0.1 - 0.5 µM | Highly resistant cell lines | [6] | |
| Ki for P-gp | 59 nM | - | [8][13] |
| IC50 for Cytotoxicity (Zosuquidar alone) | 6 - 16 µM | Various drug-sensitive and MDR cell lines | [7][8] |
| Typical Incubation Time (Calcein-AM Assay) | 45 minutes | Various | [6] |
| Typical Incubation Time (Rhodamine 123 Efflux) | 1 - 2 hours | - | [10] |
| Typical Incubation Time (Cytotoxicity Assay) | 48 - 72 hours | - | [6] |
| Typical Incubation Time (ATPase Assay) | 90 minutes | - | [7] |
Visualizations
Caption: Experimental workflow for determining the optimal incubation time for Zosuquidar.
Caption: Signaling pathway of P-gp inhibition by Zosuquidar.
Caption: Logical relationships for troubleshooting Zosuquidar experiments.
References
- 1. GlyTouCan:G06891UD | C32H31F2N3O2 | CID 3036703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Zosuquidar - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Zosuquidar: An Effective Molecule for Intracellular Ca2+ Measurement in P-gp Positive Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
addressing variability in Zosuquidar efficacy across cell lines
Welcome to the Zosuquidar (B1662489) Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the variability in Zosuquidar efficacy across different cell lines. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Zosuquidar and how does it work?
A1: Zosuquidar (LY335979) is a potent and specific third-generation inhibitor of P-glycoprotein (P-gp/ABCB1).[1][2] P-gp is an ATP-dependent efflux pump that is often overexpressed in cancer cells, leading to multidrug resistance (MDR) by actively transporting a wide range of chemotherapeutic drugs out of the cell.[3][4] Zosuquidar binds with high affinity to P-gp, inhibiting its function and thereby increasing the intracellular concentration and efficacy of chemotherapeutic agents that are P-gp substrates.[5][6]
Q2: Why does the efficacy of Zosuquidar vary between different cell lines?
A2: The variability in Zosuquidar efficacy is primarily attributed to the following factors:
-
P-glycoprotein (P-gp) Expression Levels: The primary target of Zosuquidar is P-gp. Cell lines with high levels of P-gp expression are more likely to exhibit significant reversal of resistance in the presence of Zosuquidar.[7][8] In contrast, cell lines with low or negligible P-gp expression will show minimal or no effect.
-
Presence of Other Multidrug Resistance Mechanisms: Cancer cells can develop resistance through various mechanisms other than P-gp overexpression. These include the expression of other ATP-binding cassette (ABC) transporters like Multidrug Resistance-Associated Protein 1 (MRP1) and Breast Cancer Resistance Protein (BCRP), which are not significantly inhibited by Zosuquidar at clinically relevant concentrations.[8][9]
-
Intrinsic Drug Resistance: Some cell lines may possess intrinsic resistance to certain chemotherapeutic agents that is independent of P-gp.[8]
-
Off-Target Effects: At higher concentrations (typically above 1 µM), Zosuquidar may weakly inhibit other transporters like organic cation transporters (OCTs), which could influence experimental outcomes depending on the co-administered drug.[10][11]
Q3: What were the main reasons for the limited success of Zosuquidar in clinical trials?
A3: Despite promising preclinical data, Zosuquidar did not demonstrate a significant improvement in overall survival in several clinical trials for acute myeloid leukemia (AML).[8][12] The primary reasons cited for these outcomes include:
-
The presence of P-gp-independent mechanisms of resistance in patients.[8]
-
The lack of patient selection based on P-gp expression levels in tumors.
-
The potential for other ABC transporters like BCRP to compensate for P-gp inhibition.[8]
Q4: Is Zosuquidar cytotoxic on its own?
A4: Zosuquidar generally exhibits low cytotoxicity at concentrations effective for P-gp inhibition (typically 50-500 nM).[10] However, at higher concentrations (in the micromolar range, e.g., 6-16 µM), it can show cytotoxic effects.[2] It is crucial to determine the maximum non-toxic concentration of Zosuquidar for each specific cell line being used.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in experimental results | Non-specific adsorption of Zosuquidar to laboratory plastics. | Prepare working solutions by "spiking" from a concentrated stock directly into the assay plate. Consider using low-adhesion plastics.[10] |
| Incomplete reversal of drug resistance | Suboptimal Zosuquidar concentration. The chemotherapeutic agent is not a P-gp substrate. The cell line has other resistance mechanisms (e.g., MRP1, BCRP). | Perform a dose-response experiment to determine the optimal Zosuquidar concentration (typically 0.1-0.5 µM for complete reversal in highly resistant lines).[10] Confirm that the chemotherapeutic drug is a known P-gp substrate. Test for the expression and activity of other ABC transporters like MRP1 and BCRP. |
| Observed cytotoxicity at expected non-toxic concentrations | Zosuquidar concentration is too high for the specific cell line. Synergistic toxicity with the co-administered chemotherapeutic agent. | Determine the IC50 of Zosuquidar alone on your cell line using a cytotoxicity assay (e.g., MTT).[10] Evaluate the cytotoxicity of the drug combination across a range of concentrations to identify a non-toxic window. |
| No significant increase in intracellular substrate (e.g., Rhodamine 123) accumulation/retention | Low or absent P-gp expression in the cell line. Incorrect assay protocol or suboptimal substrate/inhibitor concentrations. Technical issues with the detection method (e.g., flow cytometer settings). | Verify P-gp expression in your cell line using methods like Western blotting or flow cytometry with a P-gp specific antibody. Optimize substrate loading time, efflux time, and Zosuquidar concentration. Refer to detailed protocols below. Ensure proper instrument setup and controls. |
Quantitative Data Summary
Table 1: Zosuquidar IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| CCRF-CEM | Leukemia | 6 | [2] |
| CEM/VLB100 | Leukemia (P-gp overexpressing) | 7 | [2] |
| P388 | Leukemia | 15 | [2] |
| P388/ADR | Leukemia (P-gp overexpressing) | 8 | [2] |
| MCF7 | Breast Cancer | 7 | [2] |
| MCF7/ADR | Breast Cancer (P-gp overexpressing) | 15 | [2] |
| 2780 | Ovarian Cancer | 11 | [2] |
| 2780AD | Ovarian Cancer (P-gp overexpressing) | 16 | [2] |
| SW-620 | Colon Cancer | >5 | [2] |
Table 2: Potentiation of Chemotherapeutic Efficacy by Zosuquidar in P-gp Overexpressing Cell Lines
| Cell Line | Chemotherapeutic Agent | Zosuquidar Conc. (µM) | Fold Reversal of Resistance | Reference(s) |
| K562/DOX | Daunorubicin | 0.3 | >45.5 | [2] |
| SW-620/AD300 | Paclitaxel | 2 | 4.23 | [2] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This assay is used to determine cell viability and the cytotoxic effects of Zosuquidar alone or in combination with a chemotherapeutic agent.
Materials:
-
96-well plates
-
Cell culture medium
-
Zosuquidar and chemotherapeutic agent of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.[13]
-
Drug Treatment: Add various concentrations of the chemotherapeutic agent with or without a fixed, non-toxic concentration of Zosuquidar. Include wells with Zosuquidar alone and vehicle controls.[14]
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.[14]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible under a microscope.[13][14]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate for 10-15 minutes.[13][15]
-
Absorbance Measurement: Read the absorbance at 540-590 nm using a microplate reader.[13]
Rhodamine 123 Efflux Assay (Flow Cytometry)
This assay measures the functional activity of P-gp by quantifying the efflux of the fluorescent substrate Rhodamine 123.
Materials:
-
Rhodamine 123
-
Zosuquidar
-
Cell culture medium (phenol red-free for the assay)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in phenol (B47542) red-free medium at a concentration of 1 x 10⁶ cells/mL.[16]
-
Inhibitor Incubation: Pre-incubate the cells with or without Zosuquidar (e.g., 0.3 µM) for 30 minutes at 37°C.[14]
-
Substrate Loading: Add Rhodamine 123 to a final concentration of 1 µg/mL and incubate for 30-60 minutes at 37°C.[14]
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.[14]
-
Efflux: Resuspend the cells in fresh, pre-warmed medium (with or without Zosuquidar) and incubate at 37°C for 1-2 hours to allow for drug efflux.[14]
-
Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer (FL1 channel for Rhodamine 123).[17] Increased fluorescence in Zosuquidar-treated cells indicates P-gp inhibition.
P-gp ATPase Activity Assay
This cell-free assay measures the ATP hydrolysis activity of P-gp, which is coupled to drug transport. Zosuquidar inhibits this activity.
Materials:
-
Membrane vesicles from P-gp-overexpressing cells
-
Assay buffer
-
ATP
-
Zosuquidar
-
Sodium orthovanadate (a general ATPase inhibitor)
-
Phosphate (B84403) detection reagent
Procedure:
-
Membrane Preparation: Prepare membrane vesicles from cells overexpressing P-gp.[10]
-
Reaction Setup: In a 96-well plate, incubate the membrane vesicles with the assay buffer containing ATP in the presence or absence of Zosuquidar. Include a control with sodium orthovanadate to determine the P-gp-specific ATPase activity.[5]
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 90 minutes).[5]
-
Phosphate Detection: Stop the reaction and add a phosphate detection reagent to measure the amount of inorganic phosphate released from ATP hydrolysis.
-
Measurement: Read the absorbance at the appropriate wavelength.
-
Calculation: The P-gp ATPase activity is calculated as the difference between the total ATPase activity and the activity in the presence of vanadate.[10]
Visualizations
Caption: Mechanism of P-gp mediated drug efflux and its inhibition by Zosuquidar.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Experimental workflow for the Rhodamine 123 efflux assay.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Role of P-Gp in Treatment of Cancer [scirp.org]
- 4. P-glycoprotein and cancer: what do we currently know? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Zosuquidar restores drug sensitivity in P-glycoprotein expressing acute myeloid leukemia (AML) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Zosuquidar, a novel modulator of P-glycoprotein, does not improve the outcome of older patients with newly diagnosed acute myeloid leukemia: a randomized, placebo-controlled trial of the Eastern Cooperative Oncology Group 3999 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. The “specific” P-glycoprotein inhibitor zosuquidar (LY335979) also weakly inhibits human organic cation transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchtweet.com [researchtweet.com]
- 14. benchchem.com [benchchem.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Zosuquidar trihydrochloride degradation and handling precautions
This technical support guide provides researchers, scientists, and drug development professionals with essential information on the degradation of Zosuquidar trihydrochloride and best practices for its handling and use in experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A: Proper storage is crucial to maintain the integrity of this compound. Recommendations vary slightly between suppliers, but the general consensus is as follows:
| Form | Storage Temperature | Duration | Notes |
| Powder (Solid) | -20°C | Up to 3 years | Store in a dry, dark place. |
| 4°C | Up to 2 years | For shorter-term storage. | |
| In Solvent (Stock) | -80°C | Up to 1 year | Recommended for long-term stability. |
| -20°C | 1 to 3 months | For shorter-term use. |
Q2: What solvents can I use to dissolve this compound?
A: this compound has varying solubility in different solvents. It is important to use anhydrous, high-purity solvents.
| Solvent | Maximum Concentration | Notes |
| DMSO | Up to 127 mg/mL (199.37 mM) | Use fresh, anhydrous DMSO. Sonication may be required.[1][2] |
| Water | Approximately 5-23 mg/mL | Solubility can be limited. Ultrasonic assistance may be necessary.[1][3][4] |
| Ethanol (B145695) | Approximately 10 mg/mL | Can be used to create a stock solution for further dilution in aqueous buffers.[5] |
Q3: My Zosuquidar solution is cloudy/has a precipitate. What should I do?
A: Precipitation is a common issue, especially in aqueous solutions, due to Zosuquidar's low aqueous solubility. Here are some troubleshooting steps:
-
Concentration Too High: The final concentration in your aqueous buffer may exceed its solubility limit. Try preparing a more dilute solution.
-
Insufficient Organic Solvent: The percentage of the initial organic solvent (e.g., DMSO, ethanol) in the final aqueous solution may be too low. Maintain a sufficient percentage of the organic solvent to keep the compound dissolved.
-
Improper Mixing: Ensure thorough mixing by vortexing or gentle agitation when diluting the stock solution into the aqueous buffer. Add the stock solution dropwise to the buffer while vortexing.
-
pH of Aqueous Buffer: The pH of your buffer can affect solubility. While the optimal pH is not extensively documented, you may need to test a small range of physiologically acceptable pH values.
-
Use of Co-solvents: For in vivo studies, co-solvents like PEG300, Tween-80, or SBE-β-CD can be used to improve solubility.[6]
Q4: Is this compound sensitive to light?
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
Inconsistent results can often be traced back to issues with the Zosuquidar solution's stability and preparation.
Workflow for Preparing Aqueous Solutions to Minimize Precipitation
References
- 1. saudijournals.com [saudijournals.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 5. database.ich.org [database.ich.org]
- 6. Zosuquidar Promotes Antitumor Immunity by Inducing Autophagic Degradation of PD‐L1 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating P-gp Inhibition by Zosuquidar: A Comparative Guide with Control Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Zosuquidar, a potent P-glycoprotein (P-gp) inhibitor, with commonly used control compounds. We present supporting experimental data and detailed protocols to assist researchers in validating P-gp inhibition and advancing drug development efforts to overcome multidrug resistance (MDR).
P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, is a key contributor to multidrug resistance in cancer cells. It functions as an efflux pump, actively removing a broad spectrum of chemotherapeutic agents from the cell, thereby diminishing their cytotoxic effects. Zosuquidar (LY335979) is a highly potent and specific third-generation P-gp inhibitor.[1][2][3] By blocking the P-gp transporter, Zosuquidar effectively restores the sensitivity of resistant cancer cells to various anticancer drugs.[4] This guide compares the efficacy of Zosuquidar with first-generation P-gp inhibitors, verapamil (B1683045) and cyclosporin (B1163) A, providing a framework for its experimental validation.
Comparative Efficacy of P-gp Inhibitors: Data Overview
The inhibitory potency of Zosuquidar and control compounds is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for Zosuquidar, Verapamil, and Cyclosporin A from various in vitro studies.
| Inhibitor | Cell Line/System | Assay Substrate | IC50 | Reference(s) |
| Zosuquidar | P-gp Vesicles | - | 417 ± 126 nM | [5] |
| K562/DOX, HL60/DNR | Daunorubicin | 0.3 µM | [6] | |
| P388/ADR, MCF7/ADR, 2780AD | Various | 0.1 - 0.5 µM | [7] | |
| L1210, SKM-1/vcr, MOLM-13/vcr | Calcein-AM | 250 - 500 nM | [8] | |
| Verapamil | P-gp Vesicles | - | 3.9 µM | [9][10] |
| MCF7R | Rhodamine 123 | ~5 µM | [11] | |
| Human T-lymphocytes | - | ≥2 µM | [9] | |
| Cyclosporin A | P-gp Vesicles | Doxorubicin (B1662922) | 3.66 µM | [12] |
| P-gp Vesicles | Vinblastine (B1199706) | 5.10 µM | [12] | |
| CEM (VBL100) | Calcein-AM | 3.4 µM | [13] | |
| Rat BBB | Verapamil | 7.2 µM (in vivo EC50) | [14] |
Mechanism of Action and Experimental Workflow
Zosuquidar inhibits the P-gp transporter by binding to it with high affinity, which in turn blocks the efflux of chemotherapeutic drugs and other substrates.[1] This leads to increased intracellular accumulation of the drug, thereby restoring its therapeutic efficacy in resistant cells. The validation of P-gp inhibition by Zosuquidar and other inhibitors is commonly performed using cell-based functional assays.
A typical experimental workflow for validating P-gp inhibition involves the use of a fluorescent substrate that is extruded by P-gp. In the presence of an effective inhibitor, the substrate is retained within the cells, leading to an increase in fluorescence.
Experimental Protocols
Accurate validation of P-gp inhibition relies on standardized and well-controlled experimental procedures. Below are detailed methodologies for two common assays used to assess P-gp activity.
Calcein-AM Efflux Assay
This assay utilizes the non-fluorescent, lipophilic compound Calcein-AM, which passively enters cells and is converted by intracellular esterases into the fluorescent, membrane-impermeable molecule calcein (B42510).[15] P-gp actively transports Calcein-AM out of the cell before it can be hydrolyzed, resulting in low fluorescence in P-gp-overexpressing cells.[15] P-gp inhibitors block this efflux, leading to calcein accumulation and a corresponding increase in fluorescence.
Materials:
-
P-gp overexpressing cell line (e.g., K562/MDR, MCF7/ADR) and the corresponding parental cell line.[15]
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Calcein-AM
-
Zosuquidar and control inhibitors (e.g., Verapamil, Cyclosporin A)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or flow cytometer
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10⁴ to 1 x 10⁵ cells per well and incubate overnight to allow for attachment.[15]
-
Inhibitor Pre-incubation: Remove the culture medium and wash the cells with HBSS. Add the desired concentrations of Zosuquidar or control inhibitors diluted in HBSS to the respective wells. A typical concentration range for Zosuquidar is 0.1 nM to 10 µM.[15] Incubate for 30-60 minutes at 37°C.
-
Calcein-AM Loading: Add Calcein-AM to each well at a final concentration of 0.25-1 µM and incubate for an additional 30-60 minutes at 37°C.[8][16]
-
Fluorescence Measurement: Measure the intracellular calcein fluorescence using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm) or a flow cytometer.
-
Data Analysis: An increase in fluorescence in inhibitor-treated cells compared to untreated P-gp overexpressing cells indicates P-gp inhibition. Calculate the IC50 value by plotting the fluorescence intensity against the inhibitor concentration.
Rhodamine 123 Efflux Assay
Rhodamine 123 is a fluorescent dye that is a substrate of P-gp.[11] Similar to the Calcein-AM assay, P-gp inhibitors block the efflux of Rhodamine 123, leading to its intracellular accumulation and increased fluorescence.[1]
Materials:
-
P-gp overexpressing and parental cell lines
-
Cell culture medium
-
HBSS or other suitable buffer
-
Rhodamine 123
-
Zosuquidar and control inhibitors
-
Multi-well plates or flow cytometry tubes
-
Fluorescence plate reader or flow cytometer
Protocol:
-
Cell Preparation: Harvest and resuspend cells in HBSS.
-
Inhibitor Pre-incubation: Incubate the cells with or without Zosuquidar or other P-gp modulators for a specified time.[4]
-
Rhodamine 123 Loading: Add Rhodamine 123 to the cell suspension at a final concentration of approximately 5.25 µM.[11]
-
Incubation: Incubate the cells for 30 minutes at 37°C.[11]
-
Washing: Wash the cells with cold PBS to remove extracellular Rhodamine 123.[9]
-
Fluorescence Measurement: Measure the intracellular fluorescence using a flow cytometer or fluorescence microplate reader.
-
Data Analysis: P-gp inhibition is indicated by an increase in intracellular Rhodamine 123 fluorescence.[1] Compare the fluorescence in treated versus untreated P-gp-expressing cells to determine the extent of inhibition and calculate IC50 values.
Conclusion
The presented data and experimental protocols demonstrate that Zosuquidar is a highly potent P-gp inhibitor, exhibiting significantly lower IC50 values compared to first-generation inhibitors like verapamil and cyclosporin A. The use of paired P-gp overexpressing and parental cell lines in functional assays such as the Calcein-AM and Rhodamine 123 efflux assays provides a robust model for validating the efficacy of P-gp inhibitors. This guide serves as a valuable resource for researchers working to overcome multidrug resistance in cancer and other therapeutic areas.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Zosuquidar, a novel modulator of P-glycoprotein, does not improve the outcome of older patients with newly diagnosed acute myeloid leukemia: a randomized, placebo-controlled trial of the Eastern Cooperative Oncology Group 3999 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Zosuquidar restores drug sensitivity in P-glycoprotein expressing acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Zosuquidar: An Effective Molecule for Intracellular Ca2+ Measurement in P-gp Positive Cells [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitory effects of a cyclosporin derivative, SDZ PSC 833, on transport of doxorubicin and vinblastine via human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cyclosporins: structure-activity relationships for the inhibition of the human MDR1 P-glycoprotein ABC transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Verapamil P-glycoprotein transport across the rat blood-brain barrier: cyclosporine, a concentration inhibition analysis, and comparison with human data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
A Comparative Analysis of Third-Generation P-Glycoprotein Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, overcoming multidrug resistance (MDR) mediated by P-glycoprotein (P-gp) remains a critical challenge in cancer therapy and other treatment areas. Third-generation P-gp inhibitors were developed to offer higher potency and specificity with reduced side effects compared to their predecessors. This guide provides an objective comparison of the performance of prominent third-generation P-gp inhibitors—tariquidar, zosuquidar, elacridar, and laniquidar—supported by available experimental data.
Performance Comparison of Third-Generation P-gp Inhibitors
The following table summarizes the inhibitory potency of key third-generation P-gp inhibitors based on reported half-maximal inhibitory concentration (IC50) and binding affinity (Kd/Ki) values. It is important to note that direct comparisons can be challenging as values are often generated from different studies using varied experimental conditions.
| Inhibitor | IC50 | Kd/Ki | Cell Line/System | Comments |
| Tariquidar (XR9576) | ~43 nM[1] | 5.1 nM (Kd)[1][2] | P-gp | A potent, noncompetitive inhibitor.[1] At concentrations of 25 to 80 nmol/L, it restores the sensitivity of many multidrug-resistant human tumor cell lines in vitro.[3] |
| Zosuquidar (LY335979) | Nanomolar range[4] | 59 nM (Ki)[5][6] | P-gp | A potent and selective inhibitor with minimal effect on other MDR proteins like MRP1 and MRP2.[1] |
| Elacridar (GF120918) | 0.16 µM[7] | - | P-gp labeling by [3H]azidopine | A potent inhibitor of both P-gp and Breast Cancer Resistance Protein (BCRP).[7] |
| Laniquidar (R101933) | 0.51 µM[8] | - | P-gp | A noncompetitive inhibitor.[8] |
Note: The IC50, Kd, and Ki values are dependent on the specific experimental setup, including the cell line, substrate, and assay conditions used. The data presented here is for comparative purposes and is gathered from various sources.
Mechanism of P-gp Mediated Multidrug Resistance
P-glycoprotein is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, actively removing a wide range of xenobiotics, including many chemotherapeutic agents, from the cell's interior.[9] This reduces the intracellular concentration of the drug, rendering it ineffective and leading to multidrug resistance. The expression of the ABCB1 gene, which encodes for P-gp, is regulated by several signaling pathways.
Caption: PI3K/Akt/NF-κB signaling pathway leading to P-gp expression.
Experimental Protocols
Accurate assessment of P-gp inhibition is crucial for drug development. Below are detailed methodologies for common in vitro assays used to evaluate the potency of P-gp inhibitors.
Rhodamine 123 Efflux Assay
This assay measures the ability of a test compound to inhibit the P-gp-mediated efflux of the fluorescent substrate Rhodamine 123. An increase in intracellular fluorescence indicates P-gp inhibition.
Experimental Workflow:
References
- 1. Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of NF-κB Activation through a Novel PI-3K-Independent and PKA/Akt-Dependent Pathway in Human Umbilical Vein Endothelial Cells | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Zosuquidar Trihydrochloride: A Comparative Analysis of its Efficacy in Doxorubicin-Resistant and -Sensitive Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of zosuquidar (B1662489) trihydrochloride in doxorubicin-sensitive and doxorubicin-resistant cancer cell lines. Zosuquidar is a potent and specific third-generation inhibitor of P-glycoprotein (P-gp/ABCB1), a primary mediator of multidrug resistance (MDR) in cancer.[1] Overexpression of P-gp leads to the active efflux of chemotherapeutic agents, including doxorubicin (B1662922), thereby reducing their intracellular concentration and therapeutic effect.[1][2] This guide presents supporting experimental data, detailed methodologies, and visual representations of the underlying mechanisms to facilitate a thorough understanding of zosuquidar's potential in overcoming doxorubicin resistance.
Quantitative Data Summary
The efficacy of zosuquidar in reversing doxorubicin resistance is quantified by determining the half-maximal inhibitory concentration (IC50) of doxorubicin in the presence and absence of zosuquidar. The Resistance Modifying Factor (RMF) is then calculated as the ratio of the IC50 of the drug alone to the IC50 of the drug in the presence of the modulator, providing a measure of how effectively the modulator restores sensitivity.
Table 1: Efficacy of Zosuquidar in Reversing Anthracycline Resistance in Leukemia Cell Lines
| Cell Line | Drug | IC50 (µM) without Zosuquidar | IC50 (µM) with 0.3 µM Zosuquidar | Resistance Modifying Factor (RMF) |
| K562 (sensitive) | Daunorubicin | 0.09 ± 0.01 | 0.07 ± 0.01 | 1.3 |
| K562/DOX (resistant) | Daunorubicin | >50 | 1.1 ± 0.4 | >45.5 |
| HL60 (sensitive) | Daunorubicin | 0.03 ± 0.01 | 0.02 ± 0.01 | 1.5 |
| HL60/DNR (resistant) | Daunorubicin | 15.2 ± 2.5 | 0.12 ± 0.05 | 126.7 |
Data adapted from Tang R, et al. BMC Cancer. 2008.[3]
Table 2: Efficacy of Zosuquidar in Reversing Drug Resistance in Various Cancer Cell Lines
| Cell Line | Drug | IC50 (µM) without Zosuquidar | IC50 (µM) with Zosuquidar | Resistance Modifying Factor (RMF) |
| K562/DOX | Doxorubicin | 18.5 ± 2.1 | 0.25 ± 0.03 | 74.0 |
| K562/DOX | Mitoxantrone | 0.8 ± 0.1 | 0.05 ± 0.01 | 16.0 |
| HL60/DNR | Mitoxantrone | 0.9 ± 0.2 | 0.04 ± 0.01 | 22.5 |
Data adapted from Benchchem Application Notes.[1]
These tables clearly demonstrate that zosuquidar significantly enhances the cytotoxicity of anthracyclines in resistant cell lines, reducing their IC50 values to levels comparable to or even lower than their sensitive counterparts. The high RMF values, particularly in the resistant lines, underscore the potent ability of zosuquidar to reverse P-gp-mediated resistance.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability by measuring the metabolic activity of mitochondria.[4][5][6][7]
Materials:
-
Parental (sensitive) and doxorubicin-resistant cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Doxorubicin hydrochloride
-
Zosuquidar trihydrochloride
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Prepare serial dilutions of doxorubicin with and without a fixed concentration of zosuquidar (e.g., 0.3 µM). Remove the overnight culture medium and add 100 µL of the drug-containing medium to the respective wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT reagent to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 values using non-linear regression analysis.
Intracellular Doxorubicin Accumulation Assay (Flow Cytometry)
This protocol measures the intracellular accumulation of doxorubicin, which is naturally fluorescent, using a flow cytometer.[8][9][10][11]
Materials:
-
Parental (sensitive) and doxorubicin-resistant cancer cell lines
-
Complete cell culture medium
-
Doxorubicin hydrochloride
-
This compound
-
Phosphate-buffered saline (PBS)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture sensitive and resistant cells to 70-80% confluency. Harvest the cells by trypsinization, wash with PBS, and resuspend in complete medium to a concentration of 1 x 10^6 cells/mL.
-
Zosuquidar Pre-incubation: For the zosuquidar-treated samples, pre-incubate the cell suspension with zosuquidar (e.g., 1 µM) for 30-60 minutes at 37°C.
-
Doxorubicin Incubation: Add doxorubicin to the cell suspensions (both with and without zosuquidar) to a final concentration of 5-10 µM. Incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: After incubation, wash the cells twice with ice-cold PBS to remove extracellular doxorubicin and stop the efflux process.
-
Resuspension: Resuspend the cell pellets in 500 µL of cold PBS.
-
Flow Cytometry Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer. Doxorubicin can be excited by a 488 nm laser, and its emission can be detected in the appropriate channel (e.g., PE or PerCP channel).
-
Data Analysis: Compare the mean fluorescence intensity (MFI) of doxorubicin in the different cell populations (sensitive vs. resistant, with vs. without zosuquidar). A higher MFI indicates greater intracellular accumulation of doxorubicin.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zosuquidar restores drug sensitivity in P-glycoprotein expressing acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. Fluorescence-Based Assays for Measuring Doxorubicin in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Flow Cytometric Clonogenic Assay Reveals the Single-Cell Potency of Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Zosuquidar's Potent and Selective Inhibition of ABCB1 Transporter Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Zosuquidar's efficacy in inhibiting the ATP-binding cassette subfamily B member 1 (ABCB1) transporter, also known as P-glycoprotein (P-gp). Zosuquidar (B1662489), a third-generation ABCB1 inhibitor, has demonstrated significant potential in overcoming multidrug resistance (MDR) in cancer cells. This document summarizes key quantitative data, details experimental protocols for assessing ABCB1 activity, and visually represents the mechanism of action.
Quantitative Comparison of ABCB1 Inhibitors
The following table summarizes the inhibitory potency of Zosuquidar in comparison to other well-characterized third-generation ABCB1 inhibitors, Tariquidar and Elacridar. The data highlights the varying efficacy of these inhibitors across different experimental systems and substrates.
| Inhibitor | Parameter | Value | Cell Line / System | Substrate | Reference |
| Zosuquidar | Kᵢ | 59 nM | Cell-free assay | - | [1] |
| IC₅₀ | 2.5 nM | - | Rhod-2, AM | [2] | |
| IC₅₀ | 10 - 30 nM | - | Basal ATP hydrolysis | [3] | |
| IC₅₀ | 7.5 µM | HEK293-OCT1 | Metformin | [4] | |
| Tariquidar | IC₅₀ | 114 pM | Flp-In-ABCB1 | Calcein-AM | [5][6] |
| IC₅₀ | 43 nM | - | Vanadate-sensitive ATPase activity | [7] | |
| EC₅₀ | 3000 - 5000 nM | In vivo (mouse brain) | Verapamil, Erlotinib, Loperamide, Afatinib | [8] | |
| Elacridar | IC₅₀ | 193 nM | - | Calcein-AM | [9] |
| IC₅₀ | 27 nM | MDCK II-MDR1 | Colchicine | [10] | |
| IC₅₀ | 55 nM | MDCK II-MDR1 | Digoxin | [10] | |
| IC₅₀ | 43 nM | MDCK II-MDR1 | Vinblastine | [10] |
Mechanism of Action: Zosuquidar's Inhibition of ABCB1
Zosuquidar exerts its inhibitory effect by directly binding to the transmembrane domain of the ABCB1 transporter. Cryo-electron microscopy studies have revealed that two molecules of Zosuquidar can occupy the central cavity of the transporter.[11][12][13][14][15] This binding event locks the transporter in an occluded, non-functional conformation, thereby preventing the conformational changes necessary for ATP hydrolysis and subsequent drug efflux.[3][16] By blocking the pump's activity, Zosuquidar effectively restores the intracellular concentration of chemotherapeutic agents that are substrates of ABCB1.
Caption: Zosuquidar inhibits ABCB1 by preventing drug efflux.
Experimental Protocols
Detailed methodologies for key in vitro assays used to confirm Zosuquidar's effect on ABCB1 transporter activity are provided below.
Calcein-AM Efflux Assay
This assay measures the ability of an inhibitor to block the efflux of the fluorescent substrate Calcein-AM from cells overexpressing ABCB1.
-
Materials:
-
Parental and ABCB1-overexpressing cell lines (e.g., K562 and K562/DOX)
-
Calcein-AM stock solution (1 mM in DMSO)
-
Zosuquidar (or other inhibitors) stock solution
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or flow cytometer
-
-
Procedure:
-
Cell Seeding: Seed parental and ABCB1-overexpressing cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-incubate the cells with varying concentrations of Zosuquidar or a vehicle control in HBSS for 30-60 minutes at 37°C.
-
Calcein-AM Loading: Add Calcein-AM to a final concentration of 0.25-1 µM to each well and incubate for an additional 30-60 minutes at 37°C, protected from light.[17][18][19]
-
Washing: Gently wash the cells twice with ice-cold HBSS to remove extracellular Calcein-AM.
-
Fluorescence Measurement: Measure the intracellular calcein (B42510) fluorescence using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~520 nm) or a flow cytometer.
-
Data Analysis: Compare the fluorescence intensity in inhibitor-treated ABCB1-overexpressing cells to that of untreated and parental cells. An increase in fluorescence indicates inhibition of ABCB1-mediated efflux. Calculate the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
-
Rhodamine 123 Efflux Assay
This flow cytometry-based assay quantifies the efflux of the fluorescent substrate Rhodamine 123, another substrate of ABCB1.
-
Materials:
-
Parental and ABCB1-overexpressing cell lines
-
Rhodamine 123 stock solution (1 mg/mL in DMSO)
-
Zosuquidar (or other inhibitors) stock solution
-
Propidium Iodide (PI) for cell viability staining
-
Flow cytometer
-
-
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in a suitable buffer at a concentration of 1 x 10⁶ cells/mL.
-
Inhibitor Incubation: Pre-incubate the cells with Zosuquidar or a vehicle control for 15-30 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 50-200 ng/mL and incubate for 30-60 minutes at 37°C.[20][21]
-
Efflux: Wash the cells with ice-cold buffer to remove extracellular Rhodamine 123. Resuspend the cells in a fresh, warm buffer and incubate for 30-120 minutes at 37°C to allow for efflux.[22][23]
-
Staining and Analysis: Stain the cells with PI to exclude dead cells. Analyze the intracellular Rhodamine 123 fluorescence using a flow cytometer.
-
Data Analysis: Compare the mean fluorescence intensity of inhibitor-treated ABCB1-overexpressing cells with that of untreated and parental cells. A higher fluorescence intensity indicates inhibition of efflux.
-
P-glycoprotein ATPase Activity Assay
This biochemical assay measures the rate of ATP hydrolysis by ABCB1 in the presence of an inhibitor.
-
Materials:
-
Membrane vesicles prepared from cells overexpressing ABCB1
-
Zosuquidar (or other inhibitors) stock solution
-
ATP
-
Assay buffer (containing MgCl₂, EGTA, ouabain, and an ATP regenerating system)
-
Reagents for detecting inorganic phosphate (B84403) (Pi)
-
-
Procedure:
-
Reaction Setup: In a 96-well plate, combine the membrane vesicles with the assay buffer and varying concentrations of Zosuquidar or a vehicle control.
-
Initiate Reaction: Start the reaction by adding ATP to a final concentration of 2-5 mM.[11][24]
-
Incubation: Incubate the plate at 37°C for 20-30 minutes.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., SDS).
-
Phosphate Detection: Measure the amount of inorganic phosphate released using a colorimetric method, such as the molybdate (B1676688) assay.
-
Data Analysis: Calculate the vanadate-sensitive ATPase activity (total ATPase activity minus the activity in the presence of sodium orthovanadate, a general ATPase inhibitor). Determine the effect of Zosuquidar on this activity. Inhibition of ATPase activity confirms the inhibitory action of the compound on ABCB1.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for confirming the effect of an ABCB1 inhibitor like Zosuquidar.
Caption: Workflow for ABCB1 inhibitor validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. EMDB-45903: SapNP reconstituted Human ABCB1 in complex with Zosuquidar and ATP/Mg - Yorodumi [pdbj.org]
- 3. benchchem.com [benchchem.com]
- 4. The “specific” P-glycoprotein inhibitor zosuquidar (LY335979) also weakly inhibits human organic cation transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification and Empiric Evaluation of New Inhibitors of the Multidrug Transporter P-Glycoprotein (ABCB1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elacridar, a third-generation ABCB1 inhibitor, overcomes resistance to docetaxel in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elacridar (GF120918) [transportal.compbio.ucsf.edu]
- 11. Structure of a zosuquidar and UIC2-bound human-mouse chimeric ABCB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structure of a zosuquidar and UIC2-bound human-mouse chimeric ABCB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structural insights into binding-site access and ligand recognition by human ABCB1 | The EMBO Journal [link.springer.com]
- 15. Cryo-EM structures reveal distinct mechanisms of inhibition of the human multidrug transporter ABCB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]
- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 20. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. docs.aatbio.com [docs.aatbio.com]
- 22. Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. selleckchem.com [selleckchem.com]
Zosuquidar in Focus: A Comparative Analysis of P-glycoprotein Modulators
A detailed review of Zosuquidar's performance against other P-glycoprotein inhibitors, supported by experimental data and methodologies, for researchers in oncology and drug development.
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a critical factor in the development of multidrug resistance (MDR) in cancer cells.[1][2] It acts as a cellular efflux pump, actively expelling a broad spectrum of chemotherapeutic drugs, which reduces their intracellular concentration and ultimately their cytotoxic efficacy.[1][3] The development of P-gp modulators, or inhibitors, has been a key strategy to overcome MDR. Zosuquidar (B1662489) (LY335979) is a potent, third-generation P-gp inhibitor that emerged from extensive research aimed at improving the efficacy and specificity seen in earlier modulators.[4][5] This guide provides an objective comparison of zosuquidar with other P-gp inhibitors, presenting supporting experimental data and detailed methodologies for key assays.
Generations of P-gp Inhibitors: An Overview
The quest to effectively reverse P-gp-mediated MDR has led to the development of several generations of inhibitors, each aiming to improve upon the last in terms of potency, specificity, and toxicity profile.
-
First-Generation Modulators : These were typically existing drugs used for other indications that were incidentally found to inhibit P-gp.[2][6] Examples include the calcium channel blocker verapamil (B1683045) and the immunosuppressant cyclosporine A.[6][7] However, their clinical utility was severely limited by low P-gp affinity, requiring high doses that resulted in unacceptable toxicity related to their primary pharmacological action.[7]
-
Second-Generation Modulators : Developed to be more potent and specific P-gp inhibitors with fewer off-target effects.[4] This class includes dexverapamil (B1218737) (the R-isomer of verapamil with reduced cardiotoxicity) and valspodar (B1684362) (PSC-833), a non-immunosuppressive cyclosporine analog.[4][7] While more potent, these agents were often substrates for cytochrome P450 3A4, leading to complex and unpredictable pharmacokinetic interactions with co-administered chemotherapeutics.[7] Ultimately, large-scale clinical trials with these modulators, such as valspodar, failed to demonstrate a significant improvement in patient outcomes.[4]
-
Third-Generation Modulators : This generation, which includes zosuquidar, tariquidar (B1662512), and elacridar (B1662867), was designed through rational drug design to have high potency and specificity for P-gp, with a lower potential for pharmacokinetic interactions.[4][7][8] These compounds are not typically substrates of CYP3A4 and are effective at nanomolar concentrations.[7] Despite their promising preclinical profiles, they have faced challenges in clinical trials, often demonstrating tolerable safety but failing to produce a significant increase in anti-cancer efficacy.[4][8]
Comparative Efficacy of Zosuquidar and Other Modulators
Zosuquidar is a highly potent and selective P-gp inhibitor.[4] It competitively inhibits substrate binding and has demonstrated the ability to completely reverse P-gp-mediated resistance in various preclinical models at sub-micromolar concentrations.[9][10]
| Modulator | Generation | P-gp K_i (nM) | Typical In Vitro Reversal Concentration (nM) | Key Characteristics |
| Zosuquidar (LY335979) | Third | 59 - 60[9][11] | 50 - 500[5][9][11] | Highly potent and selective for P-gp over other transporters like MRP1/2; development halted after Phase III AML trial did not meet primary endpoint.[4][12][13] |
| Tariquidar (XR9576) | Third | ~5 | 100 - 500 | Potent P-gp ATPase inhibitor; also inhibits ABCG2 (BCRP); showed tolerable safety but limited efficacy in clinical trials.[4][8][14] |
| Elacridar (GF120918) | Third | Not specified | 100 - 1000 | Potent P-gp modulator; also a potent ABCG2 (BCRP) inhibitor; considered a more effective pharmacoenhancer at the blood-brain barrier than tariquidar.[4][8][14] |
| Valspodar (PSC-833) | Second | ~170 | 500 - 2000 | Non-immunosuppressive cyclosporine D analog; more potent than cyclosporine A but failed in Phase III trials due to toxicity and pharmacokinetic interactions.[4] |
| Verapamil | First | >1000 | >2000 | Low potency; significant cardiovascular side effects at doses required for P-gp inhibition.[7] |
Clinical Trial Outcomes and Toxicity
A major hurdle for all P-gp inhibitors has been the translation of preclinical success into clinical benefit.
Zosuquidar: Phase I trials established that zosuquidar could be safely co-administered with doxorubicin (B1662922), with dose-limiting neurotoxicity (including cerebellar dysfunction and hallucinations) observed at higher doses.[4][15] It was found to have minimal impact on the pharmacokinetics of co-administered drugs like doxorubicin, a significant advantage over second-generation inhibitors.[5][12] However, a large Phase III trial in older patients with acute myeloid leukemia (AML) found that the addition of zosuquidar to standard chemotherapy did not improve overall survival compared to placebo.[4][16] This disappointing result, along with similar failures for other inhibitors, has led to questions about whether P-gp is the sole or primary resistance mechanism to target in many cancers.[4]
Tariquidar: Similar to zosuquidar, tariquidar demonstrated a tolerable safety profile in clinical trials but had unimpressive anticancer efficacy, with an observed overall response rate of approximately 10% in one trial.[4][8]
Elacridar: The clinical translation for elacridar has also been elusive, facing the same challenges as other third-generation inhibitors in demonstrating a clear survival benefit in oncology.[17]
Mechanism of Action and Signaling
P-glycoprotein is an ATP-dependent efflux pump. It binds substrates that have diffused into the inner leaflet of the cell membrane and uses the energy from ATP hydrolysis to undergo a conformational change, expelling the substrate out of the cell.[3][18] Third-generation inhibitors like zosuquidar act by binding with high affinity to the drug-binding domain of P-gp, competitively inhibiting the binding and transport of chemotherapeutic agents.[9][18] Others, like tariquidar, are known to act as non-competitive inhibitors of P-gp's ATPase activity.[8]
Experimental Protocols
The evaluation of P-gp modulators relies on a set of standardized in vitro assays to quantify their potency and efficacy in reversing MDR.
P-gp ATPase Activity Assay
This assay measures the modulator's effect on P-gp's ATP hydrolysis rate, a direct indicator of transporter activity.
-
Principle: P-gp ATPase activity is measured by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis. Basal activity is measured, and the stimulation of this activity by a known P-gp substrate is determined. Inhibitors can then be tested for their ability to block this substrate-stimulated ATPase activity.
-
Methodology:
-
Membrane Preparation: Isolate cell membranes from a P-gp overexpressing cell line (e.g., CEM/VLB100).[9]
-
Incubation: Incubate the membranes with ATP and an ATP regenerating system (e.g., phosphoenolpyruvate (B93156) and pyruvate (B1213749) kinase).[9]
-
Modulator Addition: Add the test compound (e.g., zosuquidar) at various concentrations in the presence of a P-gp substrate (e.g., verapamil) that stimulates ATPase activity.
-
Reaction: Incubate at 37°C for a defined period (e.g., 90 minutes).[9]
-
Quantification: Stop the reaction and measure the liberated inorganic phosphate using a colorimetric method (e.g., Malachite Green assay).
-
Analysis: Determine the concentration of the inhibitor that reduces the substrate-stimulated ATPase activity by 50% (IC50).
-
Cellular Drug Efflux/Accumulation Assay
This is the most common method to assess the functional reversal of P-gp-mediated efflux.
-
Principle: P-gp overexpressing cells will efflux fluorescent P-gp substrates (e.g., Rhodamine 123, calcein-AM), resulting in low intracellular fluorescence.[1][10] An effective P-gp inhibitor will block this efflux, leading to substrate accumulation and a corresponding increase in fluorescence, which can be measured by flow cytometry or fluorescence microscopy.[1][10]
-
Methodology:
-
Cell Culture: Use paired cell lines: a parental, drug-sensitive line (e.g., A2780) and a P-gp overexpressing, resistant variant (e.g., 2780AD).[9]
-
Inhibitor Pre-incubation: Incubate the cells with various concentrations of the P-gp modulator (e.g., zosuquidar) or a control for 30-60 minutes at 37°C.[1]
-
Substrate Loading: Add a fluorescent P-gp substrate, such as Rhodamine 123 or calcein-AM, and incubate for another 30-60 minutes.[1]
-
Washing: Wash the cells with a cold buffer to remove the extracellular substrate.
-
Analysis: Measure the mean fluorescence intensity of the cell population using a flow cytometer.
-
Data Interpretation: An increase in fluorescence in the resistant cells in the presence of the modulator indicates inhibition of P-gp efflux.[1] The potency is often expressed as the concentration required to restore 50% of the fluorescence seen in the sensitive parental cell line.
-
Cytotoxicity / Chemosensitization Assay
This assay directly measures the ability of a P-gp modulator to restore the cytotoxic effect of a chemotherapy drug in resistant cells.
-
Principle: P-gp overexpressing cells exhibit a higher IC50 value (concentration required to inhibit growth by 50%) for chemotherapeutic drugs compared to their sensitive parental counterparts. A successful modulator will reduce the IC50 value in the resistant cells, ideally to a level near that of the parental cells.
-
Methodology:
-
Cell Seeding: Seed both parental and resistant cells in multi-well plates.
-
Drug Treatment: Treat the cells with a serial dilution of a chemotherapeutic agent (e.g., doxorubicin, paclitaxel) in the presence or absence of a fixed, non-toxic concentration of the P-gp modulator (e.g., 0.3 µM zosuquidar).[11]
-
Incubation: Incubate the plates for a period that allows for cell division (e.g., 48-72 hours).[11]
-
Viability Assessment: Measure cell viability using a standard method, such as MTT, SRB, or CellTiter-Glo assay.
-
Data Analysis: Calculate the IC50 values for the chemotherapeutic agent under each condition. The "reversal fold" is calculated by dividing the IC50 in the absence of the modulator by the IC50 in the presence of the modulator. A higher reversal fold indicates greater chemosensitization.
-
Conclusion
Zosuquidar stands as a potent and highly selective third-generation P-gp inhibitor, representing a significant improvement over first and second-generation modulators in terms of specificity and reduced pharmacokinetic interactions.[4][12] However, like its third-generation peers tariquidar and elacridar, it failed to translate its profound preclinical efficacy into a clear clinical benefit in improving cancer treatment outcomes.[4][16] The collective clinical trial failures of potent P-gp inhibitors suggest that P-gp-mediated efflux is only one of many complex resistance mechanisms that must be overcome. While the direct application of zosuquidar in oncology is no longer being pursued, it remains an invaluable and widely used experimental tool for researchers to investigate the role of P-gp in pharmacology, toxicology, and drug development, allowing for the specific inhibition of this transporter in vitro and in vivo.[19] The robust experimental protocols developed to test these inhibitors continue to be fundamental in the ongoing search for strategies to conquer multidrug resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Three decades of P-gp inhibitors: skimming through several generations and scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. What are P-gp modulators and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Zosuquidar: An Effective Molecule for Intracellular Ca2+ Measurement in P-gp Positive Cells [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Zosuquidar - Wikipedia [en.wikipedia.org]
- 14. P10.21.A THE ABCB1/ABCG2 INHIBITOR ELACRIDAR IS A MORE POTENT PHARMACOENHANCER COMPARED TO TARIQUIDAR FOR TREATMENT OF INTRACRANIAL TUMORS WITH SMALL MOLECULE DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A phase I trial of a potent P-glycoprotein inhibitor, Zosuquidar.3HCl trihydrochloride (LY335979), administered orally in combination with doxorubicin in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Zosuquidar, a novel modulator of P-glycoprotein, does not improve the outcome of older patients with newly diagnosed acute myeloid leukemia: a randomized, placebo-controlled trial of the Eastern Cooperative Oncology Group 3999 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Therapeutic Potential and Utility of Elacridar with Respect to P-glycoprotein Inhibition: An Insight from the Published In Vitro, Preclinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. GlyTouCan:G06891UD | C32H31F2N3O2 | CID 3036703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. The “specific” P-glycoprotein inhibitor zosuquidar (LY335979) also weakly inhibits human organic cation transporters - PMC [pmc.ncbi.nlm.nih.gov]
assessing the selectivity of Zosuquidar for different ABC transporters
For Researchers, Scientists, and Drug Development Professionals
Zosuquidar (LY335979) is a third-generation ATP-binding cassette (ABC) transporter inhibitor renowned for its high potency and specificity in reversing P-glycoprotein (P-gp, ABCB1)-mediated multidrug resistance (MDR). This guide provides a detailed comparison of Zosuquidar's selectivity for P-gp against other clinically significant ABC transporters, namely Multidrug Resistance-Associated Protein 1 (MRP1, ABCC1) and Breast Cancer Resistance Protein (BCRP, ABCG2). The data presented herein, supported by established experimental protocols, unequivocally demonstrates Zosuquidar's remarkable selectivity for P-gp, a critical attribute that minimizes off-target effects and complex drug-drug interactions.
Comparative Inhibitory Activity of Zosuquidar
Experimental data consistently shows that Zosuquidar potently inhibits P-gp in the nanomolar range. In contrast, its effect on MRP1 and BCRP is negligible even at micromolar concentrations, highlighting its exceptional selectivity.
| Transporter | Parameter | Value | Cell Line / System |
| P-glycoprotein (P-gp, ABCB1) | Ki | 59 nM | - |
| IC50 | 59 nM | SW-620/AD300 | |
| Multidrug Resistance-Associated Protein 1 (MRP1, ABCC1) | Activity | No modulation of drug resistance | HL60/ADR (MRP1-expressing) |
| Breast Cancer Resistance Protein (BCRP, ABCG2) | Activity | Little to no effect at 5 µM | MCF-7 (BCRP-transfected) |
Zosuquidar vs. Other ABC Transporter Inhibitors: A Selectivity Overview
Zosuquidar's high selectivity becomes even more apparent when compared with other ABC transporter inhibitors. First-generation inhibitors, such as verapamil (B1683045) and cyclosporine A, are known for their low affinity and poor selectivity, often interacting with other transporters and metabolic enzymes. While third-generation inhibitors like tariquidar (B1662512) and elacridar (B1662867) show high potency, they can exhibit activity against both P-gp and BCRP, making Zosuquidar a more specific tool for studying P-gp.
| Inhibitor | Generation | Primary Target(s) | Notes on Selectivity |
| Zosuquidar | Third | P-gp | Highly selective for P-gp with minimal to no activity against MRP1 and BCRP at therapeutic concentrations.[1][2][3] |
| Tariquidar | Third | P-gp, BCRP | Potent P-gp inhibitor, but also inhibits BCRP at higher concentrations.[4] |
| Elacridar | Third | P-gp, BCRP | A dual inhibitor of both P-gp and BCRP. |
| Verapamil | First | P-gp | Low affinity and poor selectivity; also inhibits other transporters and has pharmacological activity. |
| Cyclosporine A | First | P-gp | Low affinity and poor selectivity; interacts with other transporters and enzymes. |
Signaling and Resistance Pathways
Zosuquidar's targeted action allows for the specific reversal of P-gp-mediated drug efflux. This is crucial in cancer cells where multiple ABC transporters may be co-expressed, contributing to a complex MDR phenotype. By selectively inhibiting P-gp, Zosuquidar restores the intracellular concentration and efficacy of chemotherapeutic agents that are P-gp substrates without affecting the function of MRP1 or BCRP.
Caption: Zosuquidar selectively blocks P-gp mediated drug efflux.
Experimental Protocols
The selectivity of Zosuquidar is validated through various in vitro assays that measure the function of specific ABC transporters.
P-gp Activity Assessment (Rhodamine 123 Efflux Assay)
This assay measures P-gp function by monitoring the efflux of the fluorescent substrate Rhodamine 123.
-
Cell Culture: P-gp-overexpressing cells (e.g., MCF7/ADR) and parental control cells are cultured to optimal density.
-
Incubation: Cells are incubated with a specific concentration of Rhodamine 123 (e.g., 5.25 µM) for a set time (e.g., 30 minutes) at 37°C.[5]
-
Modulator Treatment: To test for P-gp inhibition, cells are co-incubated with various concentrations of Zosuquidar. A known P-gp inhibitor like verapamil can be used as a positive control.[5]
-
Efflux Period: After incubation, cells are washed and resuspended in fresh medium and incubated for an additional period (e.g., 2 hours) to allow for drug efflux.
-
Analysis: The intracellular fluorescence is quantified using flow cytometry or a fluorescence plate reader.[5] An increase in fluorescence in Zosuquidar-treated cells compared to untreated cells indicates inhibition of P-gp.
MRP1 Activity Assessment (Calcein-AM Efflux Assay)
This assay is used to determine the function of MRP1 by monitoring the efflux of calcein, a fluorescent substrate.
-
Cell Culture: MRP1-overexpressing cells (e.g., HL60/ADR) and parental control cells are cultured.
-
Incubation: Cells (approximately 1 x 10^6) are incubated with Calcein-AM (e.g., 0.2 µM), a non-fluorescent substrate that becomes fluorescent upon hydrolysis by intracellular esterases.
-
Modulator Treatment: For a positive control, cells are co-incubated with a known MRP1 inhibitor, such as MK571 (e.g., 5 µM). Zosuquidar is added to parallel samples to assess its effect.
-
Analysis: After a 30-minute incubation at 37°C, the intracellular fluorescence is immediately measured by flow cytometry. A lack of increased fluorescence in cells treated with Zosuquidar compared to untreated cells indicates no inhibition of MRP1.[1]
BCRP Activity Assessment (Mitoxantrone Accumulation Assay)
This assay evaluates BCRP function by measuring the accumulation of the fluorescent chemotherapeutic agent and BCRP substrate, mitoxantrone (B413).
-
Cell Culture: BCRP-overexpressing cells (e.g., MCF-7/BCRP transfectants) are used.
-
Incubation: Cells are incubated with mitoxantrone.
-
Modulator Treatment: A known BCRP inhibitor is used as a positive control. Zosuquidar is added to test its inhibitory effect.
-
Analysis: The intracellular accumulation of mitoxantrone is quantified by flow cytometry or HPLC. No significant change in mitoxantrone accumulation in the presence of Zosuquidar indicates a lack of BCRP inhibition.[1][3]
Experimental Workflow Visualization
The following diagram illustrates a general workflow for assessing the specificity of an ABC transporter inhibitor.
Caption: Workflow for assessing ABC transporter inhibitor specificity.
References
- 1. benchchem.com [benchchem.com]
- 2. Zosuquidar, a novel modulator of P-glycoprotein, does not improve the outcome of older patients with newly diagnosed acute myeloid leukemia: a randomized, placebo-controlled trial of the Eastern Cooperative Oncology Group 3999 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of P-glycoprotein but not MRP1- or BCRP-mediated drug resistance by LY335979 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the search of BCRP- and dual P-gp/BCRP-based multidrug resistance modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Zosuquidar Trihydrochloride: A Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of Zosuquidar trihydrochloride, a potent P-glycoprotein inhibitor used in experimental cancer therapies, is crucial for maintaining laboratory safety and ensuring environmental protection. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, in line with regulatory guidelines for hazardous pharmaceutical waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound should be treated as a hazardous substance.
Essential Personal Protective Equipment:
-
Gloves: Wear suitable, chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Respiratory Protection: Avoid the formation of dust and aerosols. Use in a well-ventilated area.
-
Protective Clothing: Wear a lab coat or other suitable protective clothing to prevent skin contact.[1]
In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if you feel unwell.[1]
Step-by-Step Disposal Procedure
This compound and any materials contaminated with it must be disposed of as hazardous waste. This ensures compliance with regulations set forth by bodies such as the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA).
-
Segregation: Do not mix this compound waste with general laboratory trash. It must be segregated as hazardous pharmaceutical waste.
-
Containerization:
-
Place all solid waste, including unused or expired compounds, contaminated PPE (gloves, wipes, etc.), and labware, into a clearly labeled, leak-proof hazardous waste container.
-
For liquid waste, use a designated, sealed container that is compatible with the solvent used to dissolve the this compound.
-
-
Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
Storage: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.[1]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's certified hazardous waste management service. These services are equipped to transport and dispose of chemical waste in accordance with all federal, state, and local regulations. The primary method of disposal for such compounds is typically high-temperature incineration.
It is critical to consult your institution's specific EHS guidelines, as they may have additional requirements for the disposal of hazardous pharmaceutical waste.
Quantitative Data Summary
While specific quantitative data for the disposal of this compound is not available, the following table summarizes key physical and chemical properties relevant to its handling and storage.
| Property | Value |
| Melting Point | 172-176°C[1] |
| Flash Point | 371.4°C[1] |
| Storage Conditions | Hygroscopic, -20°C Freezer, Under Inert Atmosphere[1] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Zosuquidar Trihydrochloride
For Immediate Implementation: This document provides crucial safety and logistical information for laboratory professionals handling Zosuquidar trihydrochloride. It outlines essential personal protective equipment (PPE), step-by-step handling procedures, and disposal plans to ensure the safety of researchers, scientists, and drug development professionals.
This compound is a potent compound that should be handled with care in a laboratory setting.[1] It is classified as a hazardous substance, known to cause skin, eye, and respiratory irritation.[2] Adherence to strict safety protocols is paramount to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE): The First Line of Defense
A comprehensive PPE strategy is critical when working with this compound. The following table summarizes the recommended PPE based on guidelines from the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) for handling hazardous drugs.[3][4]
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978 compliant).[5][6] | Prevents skin contact and absorption. The outer glove should be changed regularly, especially if contaminated.[3] |
| Gown | Disposable, lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[3][7] | Protects skin and personal clothing from contamination. |
| Eye Protection | Chemical splash goggles.[5] | Protects eyes from splashes of the compound in solution. |
| Face Protection | Face shield worn in conjunction with goggles.[5][7] | Provides an additional layer of protection for the entire face from splashes. |
| Respiratory Protection | A NIOSH-certified N95 or higher respirator should be used when handling the powder form or when there is a risk of aerosol generation.[5][7] | Prevents inhalation of the powdered compound. |
Operational and Disposal Plans: A Step-by-Step Approach
Handling and Preparation:
-
Designated Area: All handling of this compound, especially weighing and reconstituting the powder, should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any airborne particles.[8]
-
Personal Protective Equipment: Before handling the compound, don the appropriate PPE as outlined in the table above.
-
Weighing: When weighing the powdered form, use a containment balance or a balance within a chemical fume hood to minimize the risk of inhalation.
-
Solution Preparation: To prepare a solution, slowly add the solvent to the powder to avoid generating dust.[1]
-
Labeling: Clearly label all containers with the compound name, concentration, date, and appropriate hazard warnings.
Spill Management:
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Small Spills (Solid or Liquid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with absorbent pads.[9] For powders, use damp absorbent pads to avoid creating dust.[9]
-
Working from the outside in, clean the area with a detergent solution followed by a rinse with water.[9]
-
Collect all contaminated materials in a designated hazardous waste container.[8]
-
-
Large Spills:
Disposal:
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[8] Follow all institutional, local, and national regulations for hazardous waste disposal.[5] Place all contaminated materials in a clearly labeled, sealed container designated for chemotherapy or hazardous drug waste.[8]
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. ≥98% (HPLC), powder, p-Glycoprotein inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. PPE for Health Care Workers Who Work with Hazardous Drugs | NIOSH | CDC [cdc.gov]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. utoledo.edu [utoledo.edu]
- 7. epcc.edu [epcc.edu]
- 8. uwyo.edu [uwyo.edu]
- 9. dvm360.com [dvm360.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
